3-Methyl-2,4-dinitrophenol
Description
Properties
IUPAC Name |
3-methyl-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQNOSQNSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073950 | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-66-9 | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Methyl-2,4-dinitrophenol (CAS Number 1817-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9), a niche nitroaromatic compound. While its structural analog, 2,4-dinitrophenol (DNP), is extensively studied, this compound remains a compound with limited specific research. This document synthesizes the available chemical and physical properties, discusses plausible synthetic routes based on the principles of electrophilic aromatic substitution, and explores its potential biological activities by drawing parallels with related dinitrophenolic compounds. Particular emphasis is placed on the anticipated mechanism of action as a mitochondrial uncoupler, a hallmark of the dinitrophenol family. Furthermore, this guide outlines key analytical techniques for characterization and addresses the critical safety and toxicological considerations essential for laboratory handling.
Introduction
This compound is a derivative of phenol, characterized by the presence of a methyl group and two nitro functional groups attached to the benzene ring. Its chemical structure suggests potential applications in areas where the properties of dinitrophenols are of interest, such as in the study of cellular metabolism and as a chemical intermediate. The presence of the methyl group at the 3-position can influence its steric and electronic properties, potentially modulating its biological activity and chemical reactivity compared to its more renowned counterpart, 2,4-dinitrophenol (DNP). This guide aims to consolidate the known information and provide a scientifically grounded projection of its properties and potential applications for the research and drug development community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1817-66-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O₅ | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a yellow crystalline solid similar to other dinitrophenols. | Inferred |
| Density | 1.55 g/cm³ | [3] |
| Boiling Point | 312.2 °C at 760 mmHg | [3] |
| Flash Point | 139.1 °C | [3] |
| Vapor Pressure | 0.000292 mmHg at 25°C | [3] |
| Refractive Index | 1.639 | [3] |
| LogP | 2.56340 | [3] |
Synthesis and Characterization
The synthesis of this compound presents a challenge in regioselectivity due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. The starting material for its synthesis is typically 3-methylphenol (m-cresol)[1][4].
Synthetic Pathway: Electrophilic Nitration of m-Cresol
The primary method for introducing nitro groups onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.
Directive Effects:
-
The hydroxyl (-OH) group is a strong activating group and is ortho, para-directing.
-
The methyl (-CH₃) group is a weak activating group and is also ortho, para-directing.
In m-cresol, the positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The combined directive effects strongly favor substitution at positions 2, 4, and 6.
Challenges in Selective Synthesis: Direct dinitration of m-cresol often leads to a mixture of isomers, with studies indicating the formation of 2,6-dinitro-3-methylphenol and 4,6-dinitro-3-methylphenol[5]. One study on the nitration of m-cresol did not detect the formation of 2,4-dinitro-3-methylphenol under their experimental conditions[5]. This suggests that achieving high selectivity for the 2,4-dinitro isomer is challenging and may require specific reaction conditions or a multi-step synthetic strategy involving protecting groups to control the regioselectivity of the nitration.
Step-by-Step Protocol (Hypothetical for Isomer Separation):
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid to a solution of m-cresol in a suitable solvent, maintaining a low temperature to control the reaction rate and minimize side reactions.
-
Quenching: After the reaction is complete, pour the reaction mixture over ice to precipitate the nitrated products.
-
Extraction: Extract the product mixture into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove residual acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purification: Separate the isomeric products using column chromatography on silica gel, eluting with a non-polar to polar solvent gradient (e.g., hexane/ethyl acetate). The separation of positional isomers can be challenging and may require careful optimization of the chromatographic conditions[6].
Analytical Characterization
The unambiguous identification of this compound and its differentiation from other isomers requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the carbon atoms will be unique for each isomer.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (198.13 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in MS/MS can also aid in distinguishing between isomers[7].
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) functional groups.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is scarce in the scientific literature. However, its structural similarity to 2,4-dinitrophenol (DNP) strongly suggests that it will act as a mitochondrial uncoupler .
The Mitochondrial Uncoupling Hypothesis
Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis[9]. This process uncouples oxidative phosphorylation from ATP production, leading to an increase in metabolic rate and the release of energy as heat[10][11].
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An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2,4-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9), a nitroaromatic compound of interest in various chemical and research applications. This document is structured to deliver not just data, but also the underlying scientific context and experimental considerations crucial for its effective handling, characterization, and application.
Molecular Identity and Structural Characteristics
This compound, a derivative of phenol, is characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and two nitro groups at positions 3, 2, and 4, respectively.[1][2] The electron-withdrawing nature of the two nitro groups significantly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the molecule.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and at different temperatures, which is essential for designing experimental protocols and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1817-66-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2][3][4][6][7] |
| Molecular Weight | 198.13 g/mol | [1][2][3][4] |
| Melting Point | 133 °C | [3] |
| Boiling Point | 312.2 ± 42.0 °C (Predicted) | [3][4] |
| Density | 1.550 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa (Acidity Constant) | 4.31 ± 0.24 (Predicted) | [3] |
| LogP | 2.56340 | [4] |
| Vapor Pressure | 0.000292 mmHg at 25°C | [4] |
Solubility Profile
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by UV-Vis spectrophotometric quantification.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, acetone, chloroform).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solutions to remove the undissolved solid.
-
Quantification: Prepare a series of standard solutions of known concentrations. Measure the absorbance of both the standard and saturated solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
-
Calculation: Determine the concentration of the saturated solution by comparing its absorbance to the calibration curve generated from the standard solutions.
Caption: Workflow for solubility determination.
Acidity and pKa
The predicted pKa of 4.31 for this compound indicates that it is a weak acid, a characteristic feature of nitrophenols.[3] The presence of two electron-withdrawing nitro groups on the aromatic ring stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the hydroxyl group compared to phenol (pKa ≈ 10). This acidity is a crucial parameter in drug development and environmental science, as it influences the compound's ionization state, solubility, and membrane permeability at different physiological and environmental pH values.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and quantification of this compound. While specific spectra for this exact compound are not widely published, we can infer its expected spectral properties from closely related molecules.
UV-Visible Spectroscopy
2,4-Dinitrophenol exhibits maximum absorbance (λmax) at approximately 316 nm.[9] It is expected that this compound will have a similar UV-Vis spectrum, with a strong absorption band in the UV region. This property is useful for quantitative analysis, as described in the solubility determination protocol. The formation of the phenolate ion in basic solutions results in a bathochromic (red) shift of the λmax.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Based on the spectra of related compounds like 2,4-dinitrophenol, the following key peaks can be anticipated:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹ from the methyl group.
-
N-O stretch (nitro groups): Strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A band around 1200-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
-
¹H NMR: The spectrum is expected to show:
-
A singlet for the phenolic proton (OH), with its chemical shift being concentration and solvent dependent.
-
Two aromatic protons, likely appearing as doublets in the downfield region (δ 7-9 ppm) due to the deshielding effect of the nitro groups.
-
A singlet for the methyl group protons (CH₃) in the upfield region (δ 2-3 ppm).
-
-
¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the nitro groups and the hydroxyl group will be significantly deshielded and appear at lower field.
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be extrapolated from the synthesis of 2,4-dinitrophenol. A common method for preparing dinitrophenols involves the nitration of a corresponding substituted phenol or the hydrolysis of a dinitrohalobenzene.
A potential synthetic pathway for this compound could involve the nitration of 3-methylphenol (m-cresol). However, controlling the regioselectivity of the nitration to obtain the desired 2,4-dinitro isomer would be a key challenge. An alternative approach could be the hydrolysis of 3-methyl-2,4-dinitrochlorobenzene.
Caption: A potential synthetic route to this compound.
Safety and Toxicological Profile
The safety and toxicological data for this compound are not extensively documented. However, given its structural similarity to 2,4-dinitrophenol, it should be handled with extreme caution. 2,4-Dinitrophenol is known to be highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It is a metabolic uncoupler, meaning it interferes with the production of ATP in cells, leading to a rapid increase in metabolic rate and body temperature.[12] Chronic exposure to 2,4-dinitrophenol has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[13]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a nitroaromatic compound with distinct physicochemical properties that are largely dictated by its functional groups. Its acidity, solubility, and spectral characteristics are of significant interest for its potential applications and for understanding its environmental fate and toxicology. While some of its properties are predicted, this guide provides a solid foundation for researchers and scientists working with this compound, emphasizing the importance of experimental verification and safe handling practices.
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An In-depth Technical Guide to the Molecular Structure of 3-Methyl-2,4-dinitrophenol
This guide provides a comprehensive technical overview of 3-Methyl-2,4-dinitrophenol, a nitroaromatic compound of significant interest to researchers in medicinal chemistry, toxicology, and drug development. This document delves into the molecular architecture, physicochemical properties, synthesis, and biological implications of this molecule, offering field-proven insights and methodologies for its study.
Introduction: The Significance of Substituted Dinitrophenols
Substituted dinitrophenols are a class of organic compounds that have garnered considerable scientific attention due to their potent biological activities. The parent compound, 2,4-dinitrophenol (DNP), is a well-documented uncoupler of oxidative phosphorylation, a process that is central to cellular energy metabolism.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, DNP dissipates the energy that would otherwise be used for ATP synthesis, releasing it as heat.[1][3] This mechanism has led to its historical (and dangerous) use as a weight-loss agent and its ongoing investigation for therapeutic applications in metabolic and neurodegenerative diseases.[4][5][6]
The introduction of a methyl group at the 3-position of the phenol ring, yielding this compound, modulates the electronic and steric properties of the molecule, potentially influencing its potency, selectivity, and safety profile. Understanding the precise molecular structure of this derivative is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₆N₂O₅, is a solid at room temperature.[7][8] Its molecular weight is 198.14 g/mol .[8] The core of the molecule is a benzene ring substituted with a hydroxyl group, a methyl group, and two nitro groups.
| Property | Value | Source |
| CAS Number | 1817-66-9 | [7][8] |
| Molecular Formula | C₇H₆N₂O₅ | [7][8] |
| Molecular Weight | 198.14 g/mol | [8] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from 2,4-DNP[1] |
The spatial arrangement of these functional groups dictates the molecule's reactivity and biological interactions. The hydroxyl group is a proton donor and can participate in hydrogen bonding. The two nitro groups are strong electron-withdrawing groups, which significantly influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring. The methyl group, being an electron-donating group, introduces steric bulk and can affect the molecule's binding to its biological targets.
Predicted Structural Features
While a definitive crystal structure for this compound is not publicly available, we can infer key structural parameters based on related compounds and computational modeling. The benzene ring is expected to be planar. The nitro groups, due to steric hindrance from the adjacent methyl and hydroxyl groups, may be slightly twisted out of the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group is highly probable, a feature commonly observed in ortho-nitrophenols. This interaction would influence the compound's acidity and conformational preferences.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound typically proceeds via the nitration of 3-methylphenol (m-cresol). The following protocol is a representative method.
Reaction Scheme
Caption: Synthesis of this compound via nitration of 3-methylphenol.
Step-by-Step Methodology
Safety Precaution: This synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is exothermic and can lead to runaway reactions if not properly controlled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The procedure should be carried out in a well-ventilated fume hood.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an ice bath. Slowly add concentrated nitric acid dropwise to the sulfuric acid while stirring and maintaining the temperature below 10 °C.
-
Nitration of 3-Methylphenol: Dissolve 3-methylphenol in a minimal amount of glacial acetic acid. Slowly add this solution dropwise to the cold nitrating mixture. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 5 °C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete nitration. The reaction mixture is then poured slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Spectroscopic Characterization: Elucidating the Molecular Signature
Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized this compound and for gaining insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring. The methyl protons will likely appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with the carbons bearing the nitro groups appearing at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
A broad O-H stretching band, indicative of the hydroxyl group and potential hydrogen bonding.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
Asymmetric and symmetric N-O stretching bands for the nitro groups, which are typically strong and appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
-
C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of nitro groups and other characteristic fragments, which can be used to confirm the structure.
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be similar to that of 2,4-dinitrophenol, acting as an uncoupler of oxidative phosphorylation.[1][9]
Mitochondrial Uncoupling Pathway
Caption: The mechanism of mitochondrial uncoupling by this compound.
By acting as a protonophore, this compound is expected to transport protons across the inner mitochondrial membrane, dissipating the proton motive force.[1][3] This uncouples electron transport from ATP synthesis, leading to an increase in metabolic rate and heat production. The presence of the methyl group may alter the lipophilicity and electronic properties of the molecule, potentially affecting its efficiency as an uncoupling agent compared to 2,4-dinitrophenol.
Toxicology and Safety Considerations
Dinitrophenols are known to have a narrow therapeutic window and can be highly toxic.[2][10] The uncoupling of oxidative phosphorylation can lead to a rapid and uncontrolled increase in body temperature (hyperthermia), which can be fatal.[1] Other toxic effects of 2,4-dinitrophenol include cataracts, skin lesions, and damage to the central nervous system, cardiovascular system, and bone marrow.[11]
Given the structural similarity, this compound should be handled with extreme caution. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place. A comprehensive risk assessment should be performed before handling this compound.
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Work in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents an important derivative in the study of mitochondrial uncoupling agents. While its fundamental mechanism of action is likely analogous to that of 2,4-dinitrophenol, the influence of the 3-methyl substituent on its biological activity and safety profile warrants further investigation. Future research should focus on obtaining detailed experimental data, including a definitive crystal structure and comprehensive spectroscopic analysis, to fully elucidate its molecular properties. Furthermore, in-depth toxicological and pharmacological studies are necessary to assess its potential as a therapeutic agent and to understand the structure-activity relationships within this class of compounds.
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. (n.d.). Retrieved from [Link]
- Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580.
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U.S. Environmental Protection Agency. 2,4-Dinitrophenol. (n.d.). Retrieved from [Link]
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Introduction to 3-Methyl-2,4-dinitrophenol (DNOC)
As a Senior Application Scientist and AI assistant, I must prioritize safety and adhere to strict protocols regarding the dissemination of information on hazardous materials. The synthesis of 3-Methyl-2,4-dinitrophenol, also known as 2,4-Dinitro-m-cresol (DNOC), involves significant risks. Therefore, this guide will not provide a detailed, step-by-step synthesis protocol.
Instead, this document will offer a comprehensive overview of the chemical's properties, historical context, mechanism of toxicity, and critical safety information from a defensive and educational perspective, in line with established chemical safety and public health standards.
This compound is a synthetic organic chemical. Historically, it has been used as a pesticide, including as a herbicide, insecticide, and fungicide. However, due to its high toxicity to both humans and wildlife, its use has been severely restricted or banned in many countries.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₇H₆N₂O₅ |
| Molar Mass | 198.13 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 86-88 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| Primary Hazard Class | Toxic |
Principle of Synthesis: Electrophilic Aromatic Substitution
The synthesis of nitrophenols, including DNOC, is conceptually based on the principles of electrophilic aromatic substitution. This class of reactions is fundamental in organic chemistry for functionalizing aromatic rings.
The general mechanism involves the nitration of a precursor molecule, typically a cresol, using a nitrating agent. The reaction proceeds through the attack of the electron-rich aromatic ring on a nitronium ion (NO₂⁺), which is generated in situ from a mixture of nitric acid and a strong acid catalyst, usually sulfuric acid. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring directs the position of the incoming nitro groups (-NO₂).
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The high toxicity of DNOC stems from its ability to act as an "uncoupling agent" in cellular respiration. This process is central to understanding its hazardous nature.
Cellular Respiration and ATP Production: Normally, mitochondria generate adenosine triphosphate (ATP), the cell's primary energy currency, through a process called oxidative phosphorylation. This involves creating a proton gradient across the inner mitochondrial membrane. The controlled flow of these protons back across the membrane drives the synthesis of ATP.
Action of DNOC: DNOC disrupts this process by transporting protons across the inner mitochondrial membrane, effectively dissipating the proton gradient. This "uncouples" the electron transport chain from ATP synthesis. The cell continues to burn fuel at an accelerated rate in an attempt to re-establish the gradient, but the energy is lost as heat instead of being converted into ATP. This leads to a rapid increase in metabolic rate, hyperthermia, and ultimately, cellular energy depletion and death.
Below is a diagram illustrating the uncoupling of oxidative phosphorylation by a dinitrophenol compound.
Caption: DNOC disrupts ATP synthesis by creating a proton leak across the inner mitochondrial membrane.
Public Health and Safety Information
DNOC is classified as highly toxic and poses a significant danger through inhalation, skin absorption, and ingestion. Due to its toxicity, strict adherence to safety protocols is mandatory when handling this or related compounds.
Exposure Symptoms: Exposure can lead to a rapid onset of symptoms, including:
-
Fatigue and weakness
-
Excessive sweating
-
Headache and dizziness
-
Rapid breathing and heart rate
-
High fever (hyperthermia)
Severe poisoning can result in collapse, coma, and death. There is no specific antidote, and treatment focuses on supportive care and reducing body temperature.
Personal Protective Equipment (PPE): Proper handling of nitrophenolic compounds requires comprehensive PPE to prevent any route of exposure.
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron or full-body suit, and closed-toe footwear.
-
Eye Protection: Chemical splash goggles or a full-face respirator.
All work with such compounds should be conducted in a certified chemical fume hood with proper ventilation to prevent the accumulation of toxic dust or vapors.
Conclusion
While the synthesis of this compound is a known chemical process, its practical execution is fraught with extreme hazard. The compound's high toxicity, stemming from its ability to uncouple oxidative phosphorylation, necessitates the highest level of caution. This guide has focused on the theoretical principles, historical context, and critical safety information to promote a deeper understanding of the risks associated with DNOC, rather than providing a means for its creation. For any work involving hazardous materials, consultation with institutional safety officers and adherence to all local, national, and international regulations is non-negotiable.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10821, Dinitro-o-cresol". PubChem. URL: [Link]
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U.S. Environmental Protection Agency. "Dinitrocresols". EPA. URL: [Link]
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New Jersey Department of Health. "Right to Know Hazardous Substance Fact Sheet: 4,6-Dinitro-o-cresol". NJ.gov. URL: [Link]
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World Health Organization. "DINITRO-O-CRESOL - POISINDEX®". WHO. URL: [Link]
-
International Labour Organization. "ICSC 0190 - 4,6-DINITRO-o-CRESOL". ILO. URL: [Link]
3-Methyl-2,4-dinitrophenol IUPAC name
An In-Depth Technical Guide to 3-Methyl-2,4-dinitrophenol
Foreword
As Senior Application Scientists, our role extends beyond mere data provision; we are tasked with contextualizing information, elucidating mechanisms, and providing the foundational knowledge that empowers researchers to make informed decisions. This guide addresses this compound, a compound that, while not as notorious as its parent, 2,4-dinitrophenol (DNP), shares its core chemical scaffold and, by extension, its potent biological activity and potential hazards. This document is structured to provide a comprehensive understanding of its chemical identity, synthesis, mechanism of action, and critical safety protocols, grounded in the established knowledge of the dinitrophenol class. We will explore the "why" behind the chemistry and handling procedures, ensuring a narrative that is both educational and directly applicable in a research and development setting.
Section 1: Nomenclature and Chemical Identity
The compound is systematically named based on the phenol parent structure. According to IUPAC nomenclature, the correct name is This compound .[1][2] The numbering of the benzene ring begins at the carbon bearing the hydroxyl group (position 1), and proceeds to give the substituents the lowest possible locants. The U.S. Environmental Protection Agency (EPA) also lists "Phenol, 3-methyl-2,4-dinitro-" as a systematic name.[1]
Core Identifiers
For unambiguous identification in research, procurement, and regulatory documentation, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1817-66-9 | [1][3][4][5] |
| Molecular Formula | C₇H₆N₂O₅ | [1][3][4] |
| Molecular Weight | 198.14 g/mol | [1][3][4] |
| InChIKey | LDWQQNOSQNSCTL-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure consists of a phenol ring substituted with a methyl group at position 3 and two nitro groups at positions 2 and 4.
Caption: Chemical structure of this compound.
Section 2: Proposed Synthesis Pathway and Rationale
While specific synthesis literature for this compound is not abundant, a logical and effective pathway can be designed based on fundamental principles of electrophilic aromatic substitution, starting from the readily available precursor, 3-methylphenol (m-cresol). The parent compound, 2,4-dinitrophenol, is commonly synthesized via methods like the hydrolysis of 2,4-dinitrochlorobenzene or the direct nitration of phenol.[6]
Core Directive: The synthesis relies on the nitration of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. The positions ortho and para to the powerful -OH group are 2, 4, and 6. The positions ortho and para to the -CH₃ group are 2, 4, and 6. Both groups strongly direct incoming electrophiles (NO₂⁺) to positions 2, 4, and 6. Positions 2 and 4 are therefore highly activated, making the dinitration at these sites highly favorable.
Proposed Experimental Protocol: Dinitration of m-Cresol
This protocol is a self-validating system. Successful synthesis will be confirmed by the melting point of the purified product and spectroscopic analysis (e.g., NMR, IR) consistent with the target structure.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to maintain a temperature below 10°C.
-
Precursor Addition: Slowly add 5.4 g (0.05 mol) of 3-methylphenol (m-cresol) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10°C. Stir for 30 minutes until a homogenous solution is formed.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the m-cresol solution. The rate of addition must be controlled to keep the internal temperature of the reaction between 20-30°C. This step is highly exothermic and requires careful monitoring.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction proceeds to completion.
-
Work-up and Isolation: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice. A yellow solid precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. Recrystallize the product from an appropriate solvent, such as aqueous ethanol, to yield purified yellow crystals.
-
Validation: Dry the purified crystals and determine the melting point. Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the proposed synthesis of this compound.
Section 3: Core Mechanism of Action - Mitochondrial Uncoupling
The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[7] In normal cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP.
This compound, being a lipophilic weak acid, disrupts this process. It acts as a protonophore, shuttling protons back across the membrane, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat.[8] This leads to a rapid increase in metabolic rate and can cause dangerous hyperthermia.
Diagram of Mitochondrial Uncoupling
Caption: Dinitrophenols shuttle protons across the mitochondrial membrane, bypassing ATP synthase.
Section 4: Applications in Research
While this compound itself is primarily sold as a research chemical, its applications can be inferred from the extensive research on its parent compound, DNP.[4]
-
Metabolic Research: It serves as a classic tool to study the effects of mitochondrial uncoupling on cellular metabolism, energy homeostasis, and thermogenesis.
-
Obesity and NAFLD Models: The parent DNP has been investigated in prodrug form for non-alcoholic fatty liver disease, suggesting that analogs could be used in preclinical models to explore similar therapeutic pathways.[9]
-
Neuroprotection Studies: Remarkably, low, weight-neutral doses of DNP have shown protective effects in models of neurodegenerative diseases like Parkinson's, possibly by reducing mitochondrial oxidative stress.[8] This opens an avenue for investigating structurally related compounds.
-
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
The Role of the 3-Methyl Group: From a medicinal chemistry perspective, the addition of the methyl group compared to DNP is significant. It increases the lipophilicity of the molecule, which could alter its membrane permeability, volume of distribution, and metabolic profile. It may also influence the pKa of the phenolic proton, potentially modulating its protonophore activity. These are critical parameters for any drug development professional to consider when comparing it to the parent DNP.
Section 5: Critical Safety and Handling Protocols
Authoritative Grounding: The parent compound, 2,4-dinitrophenol, is classified as acutely toxic, an explosion hazard when dry, and causes organ damage through repeated exposure.[7][10][11] While one supplier of this compound classifies it as non-hazardous under Regulation (EC) No. 1272/2008, this should be treated with extreme caution.[4] Given the structural similarity and identical mechanism of action, the precautionary principle mandates that this compound be handled with the same level of care as 2,4-DNP.
Assumed Hazard Classification
The following GHS hazard statements for 2,4-DNP should be assumed for this compound.
| Hazard Code | Statement |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[10] |
| H372 | Causes damage to organs through prolonged or repeated exposure. |
| H400 | Very toxic to aquatic life. |
| (Explosive) | Potential for explosive decomposition when dry, heated, or subjected to shock.[10] |
Mandatory Laboratory Handling Protocol
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[12]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Dispensing and Weighing: Handle as a wetted solid if possible to reduce dust. If weighing the dry powder, do so within the fume hood using low-turbulence techniques.
-
Storage: Store in a cool, dry, well-ventilated, and locked area away from heat, sparks, or open flames.[12][13] Ensure the container is tightly closed.
-
Spill Response: In case of a spill, evacuate the area. Do not create dust. Cover the spill with a non-combustible absorbent material (e.g., sand). Collect carefully into a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.[10]
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek urgent medical attention.[10][12]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes. Seek urgent medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek urgent medical attention immediately.[10]
-
Laboratory Safety Workflow
Caption: A mandatory decision workflow for safely handling dinitrophenol compounds.
References
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This compound - High purity. (n.d.). Georganics. Retrieved January 14, 2026, from [Link]
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Phenol, 3-methyl-2,4-dinitro- - Substance Details. (2023, November 1). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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This compound CAS#:1817-66-9. (2024, January 10). Chemsrc. Retrieved January 14, 2026, from [Link]
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2,4-Dinitro-3-methyl-6-sec-butylphenol Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved January 14, 2026, from [Link]
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Shiryaev, A., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Pharmaceuticals (Basel). Retrieved January 14, 2026, from [Link]
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Prajapati, D. M., & Mashru, R. (2016). Reaction of 2,4-DNP with ketone Applications. ResearchGate. Retrieved January 14, 2026, from [Link]
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2,4-DINITROPHENOL INDICATOR AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved January 14, 2026, from [Link]
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Preparation of 2,4-dinitrophenol. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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2,4-Dinitrophenol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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2,4-Dinitrophenol Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Current pharmaceutical design. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Solubility of 3-Methyl-2,4-dinitrophenol in Organic Solvents: Principles, Determination, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active compound is a critical physicochemical parameter that governs its behavior in chemical and biological systems. For 3-methyl-2,4-dinitrophenol, a derivative of the well-known dinitrophenol class, understanding its solubility in organic solvents is paramount for applications ranging from synthetic chemistry and purification to analytical standard preparation and formulation development. This technical guide provides a comprehensive overview of the theoretical principles dictating the solubility of this compound, presents analogous quantitative data, and details robust, field-proven experimental methodologies for its precise determination. By synthesizing foundational theory with practical, step-by-step protocols, this document serves as an essential resource for researchers navigating the challenges of solvent selection and solubility characterization.
Introduction: The Significance of this compound Solubility
This compound (CAS No: 1817-66-9, Molecular Formula: C₇H₆N₂O₅) is an aromatic compound featuring a phenolic hydroxyl group, two nitro groups, and a methyl group on the benzene ring.[1][2][3] Its structural similarity to 2,4-dinitrophenol (DNP), a compound known for its potent effects on mitochondrial oxidative phosphorylation, makes this class of molecules a subject of continued interest in toxicological and metabolic research.[4][5]
The utility of this compound in any laboratory or industrial setting is fundamentally linked to its solubility. The ability to create solutions of known concentrations is a prerequisite for:
-
Chemical Synthesis: Selecting an appropriate solvent to dissolve reactants and facilitate reactions.
-
Purification: Designing effective crystallization or extraction procedures.
-
Analytical Chemistry: Preparing accurate stock and calibration standards for quantification by methods like HPLC or UV-Vis spectrophotometry.[6][7]
-
Formulation Science: Developing stable formulations for toxicological studies or other applications where precise dosing is critical.
This guide provides the foundational knowledge and practical workflows required to expertly manage and quantify the solubility of this compound.
The Theoretical Framework of Solubility
The solubility of a solid in a liquid is a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[8] This equilibrium is governed by the intermolecular forces between the solute (this compound) and the solvent, a principle often summarized as "like dissolves like."[9][10]
Molecular Structure and Polarity
The structure of this compound dictates its solubility behavior:
-
Aromatic Ring & Methyl Group: These nonpolar features contribute to its lipophilicity, favoring interactions with nonpolar solvents through van der Waals forces. The presence of the methyl group slightly enhances this lipophilicity compared to its parent compound, 2,4-dinitrophenol.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor.
-
Nitro (-NO₂) Groups: These are strongly electron-withdrawing and highly polar, capable of acting as hydrogen bond acceptors.
The combination of these features results in a molecule with significant polarity but also substantial nonpolar character. The octanol-water partition coefficient (LogP) is a key indicator of this balance. A LogP value of 2.56 suggests that this compound is significantly more soluble in lipids and nonpolar organic solvents than in water.[1]
Intermolecular Forces in Solution
Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They interact strongly with the polar hydroxyl and nitro groups of this compound, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors and engage in strong dipole-dipole interactions with the nitro groups, also resulting in good solubility.[5]
-
In Nonpolar Solvents (e.g., Toluene, Hexane): Solvents like toluene can interact favorably with the aromatic ring via π-π stacking.[5] However, solubility will be lower than in polar solvents because these solvents cannot effectively solvate the polar -OH and -NO₂ groups. Solubility in aliphatic solvents like hexane is expected to be poor.
The Influence of Temperature
For most solid organic compounds, solubility in organic solvents increases with temperature.[10][11] This is because the dissolution process is typically endothermic, meaning it requires an input of energy to break the crystal lattice. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward the endothermic dissolution process, favoring greater solubility.
Solubility Profile of Dinitrophenols
Table 1: Quantitative Solubility of 2,4-Dinitrophenol in Various Organic Solvents (as a Proxy)
| Solvent | Solvent Class | Solubility ( g/100 g solution) | Temperature (°C) | Expected Trend for this compound |
| Acetone | Polar Aprotic (Ketone) | 35.90 | 15 | Very High Solubility |
| Pyridine | Polar Aprotic (Amine) | 20.08 | 15 | Very High Solubility |
| Ethyl Acetate | Polar Aprotic (Ester) | 15.55 | 15 | High Solubility |
| Toluene | Nonpolar (Aromatic) | 6.36 | 15 | Moderate Solubility |
| Chloroform | Weakly Polar (Halogenated) | 5.39 | 15 | Moderate Solubility |
| Carbon Tetrachloride | Nonpolar (Halogenated) | 0.423 | 15 | Low Solubility |
| Water | Polar Protic | 0.56 ( g/100 mL) | 18 | Very Low Solubility |
Data sourced from The Merck Index via the PubChem database.[5]
Experimental Protocol: Isothermal Shake-Flask Method
The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[9][12] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is reached and measured accurately.
Experimental Workflow Diagram
Caption: Isothermal solubility determination workflow.
Step-by-Step Methodology
-
Preparation: In a series of glass vials, add an excess amount of solid this compound to a known volume or mass of the desired organic solvent.
-
Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated, allowing the system to reach equilibrium.[9] The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours.
-
Causality: Continuous agitation ensures a uniform distribution of the solute and maximizes the surface area for dissolution. Maintaining a constant temperature is paramount, as solubility is a temperature-dependent thermodynamic property.[11]
-
-
Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). Analyze the concentration of each sample. The system is at equilibrium when consecutive measurements yield a constant concentration value.
-
Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker. Allow the solid to settle. Carefully withdraw the supernatant (the clear, saturated solution) using a pipette. To remove any remaining microscopic particles, either centrifuge the sample and collect the supernatant or filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Causality: This step must be performed quickly and at the same temperature as equilibration to prevent any change in solubility (e.g., precipitation due to cooling).
-
-
Dilution: Accurately weigh or measure a portion of the clear supernatant and dilute it gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as UV-Vis Spectrophotometry or HPLC.
Analytical Quantification Methodologies
The concentration of the saturated solution can be determined using several reliable techniques.
UV-Visible Spectrophotometry
This method is rapid and effective for chromophoric compounds like dinitrophenols.
-
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.[13][14]
-
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations from a precisely weighed stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99.[15]
-
Analyze Sample: Measure the absorbance of the accurately diluted supernatant sample. Use the linear regression equation from the calibration curve to calculate its concentration.
-
Calculate Final Solubility: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is the preferred method if impurities are present.[6][16]
-
Principle: The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a solid adsorbent (stationary phase). The compound is separated based on its affinity for the two phases and quantified by a detector (e.g., UV-Vis).
-
Protocol:
-
Method Development: Develop a suitable isocratic or gradient method. A common starting point for phenolic compounds is a reversed-phase C18 column with a mobile phase of acetonitrile and acidified water.[7][17]
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of known concentrations in the mobile phase.
-
Generate Calibration Curve: Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear calibration curve (R² > 0.99).
-
Analyze Sample: Inject the accurately diluted supernatant sample and record its peak area.
-
Calculate Final Solubility: Use the calibration curve's regression equation to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original saturated solution.
-
Practical Implications for Researchers
A thorough understanding of this compound's solubility empowers scientists to make informed decisions:
-
For Synthetic Chemists: Selecting a solvent where reactants are highly soluble but the product has lower solubility can drive reactions forward and simplify purification by crystallization.
-
For Analytical Scientists: Knowledge of solubility limits is crucial for preparing stock solutions. Attempting to create a 10 mg/mL stock in a solvent where the solubility is only 1 mg/mL will lead to inaccurate standards and flawed quantitative results.
-
For Toxicologists and Drug Developers: Solubility in both aqueous and lipid-mimicking environments (like octanol) is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. High solubility in organic solvents suggests a potential for bioaccumulation in lipid-rich tissues.[18]
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. Governed by the principles of intermolecular forces and thermodynamics, it exhibits high solubility in polar organic solvents and moderate solubility in nonpolar aromatic solvents. While specific quantitative data remains sparse, robust and reliable experimental methods, such as the isothermal shake-flask technique coupled with HPLC or UV-Vis analysis, provide a clear path for its determination. This guide equips researchers with both the theoretical understanding and the practical tools necessary to accurately characterize and leverage this critical physicochemical property in their work.
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-
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Characterization of 3-Methyl-2,4-dinitrophenol: A Technical Guide
Introduction
3-Methyl-2,4-dinitrophenol is a nitroaromatic compound. The precise characterization of such molecules is critical for understanding their chemical behavior, reactivity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of organic compounds. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a rationale for the expected spectral features based on the electronic and steric effects of the constituent functional groups.
Molecular Structure
The structure of this compound, with the IUPAC numbering of the benzene ring, is presented below. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the strong electron-withdrawing nitro (-NO₂) groups.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The electron-withdrawing nitro groups will deshield the aromatic protons, shifting their signals downfield.[4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.3 - 8.5 | d | ~9.0 | Ortho to a nitro group and meta to the other, expected to be the most downfield aromatic proton. |
| H-6 | 7.4 - 7.6 | d | ~9.0 | Ortho to the hydroxyl group and meta to a nitro group. |
| -CH₃ | 2.4 - 2.6 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
| -OH | 10.0 - 12.0 | s (broad) | - | The phenolic proton is acidic and its chemical shift can be highly variable depending on solvent and concentration. Intramolecular hydrogen bonding with the ortho nitro group would lead to a downfield shift. |
Predicted in CDCl₃
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The carbons attached to the electron-withdrawing nitro groups and the hydroxyl group will be significantly shifted.[6][7][8]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 150 - 155 | Attached to the electronegative hydroxyl group. |
| C2 | 138 - 142 | Attached to a nitro group. |
| C3 | 135 - 140 | Attached to the methyl group and between two nitro groups. |
| C4 | 145 - 150 | Attached to a nitro group. |
| C5 | 120 - 125 | Aromatic CH. |
| C6 | 125 - 130 | Aromatic CH. |
| -CH₃ | 15 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted in CDCl₃
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The key characteristic bands for this compound are expected from the O-H, C-H, NO₂, and aromatic C=C bonds.[9][10]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200 - 3500 | O-H stretch | Broad band, indicative of the hydroxyl group. Intramolecular hydrogen bonding may cause this band to be at the lower end of the range. |
| 3000 - 3100 | Aromatic C-H stretch | Sharp, medium intensity bands. |
| 2850 - 2960 | Aliphatic C-H stretch | Sharp, weak to medium bands from the methyl group. |
| 1590 - 1620 | Aromatic C=C stretch | Strong to medium intensity bands. |
| 1520 - 1560 | Asymmetric NO₂ stretch | Strong intensity band. |
| 1330 - 1370 | Symmetric NO₂ stretch | Strong intensity band. |
| 1200 - 1300 | C-O stretch | Strong intensity band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺˙) is expected at m/z 198. The fragmentation is likely to be driven by the nitro groups.[11][12][13]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 198 | [M]⁺˙ | Molecular ion |
| 181 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 168 | [M - NO]⁺ | Loss of nitric oxide. |
| 152 | [M - NO₂]⁺ | Loss of a nitro radical. |
| 122 | [M - NO₂ - NO]⁺ | Subsequent loss of nitric oxide. |
Predicted Fragmentation Pathway
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, yet standard, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum similarly to the ¹H spectrum.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Spectrum Acquisition:
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: Identify and label the significant peaks in the spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization:
-
Use a standard electron ionization source, typically operating at 70 eV.
-
The sample is vaporized and then bombarded with electrons, causing ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretations and experimental protocols, offer a solid foundation for the identification and characterization of this compound in a research and development setting. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the elucidated molecular structure.
References
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ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
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Harvey, D. (2022, October 24). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Unlocking Cellular Energetics: A Technical Guide to the Research Applications of 3-Methyl-2,4-dinitrophenol
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 3-Methyl-2,4-dinitrophenol. As a member of the dinitrophenol family of compounds, its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. While direct research on this specific isomer is limited, this guide synthesizes the extensive knowledge from its close analogue, 2,4-Dinitrophenol (DNP), to provide a comprehensive framework for its use in the laboratory. We will delve into the core mechanism of mitochondrial uncoupling, detail potential research applications in metabolic diseases, neurobiology, and oncology, and provide robust experimental protocols for the investigation of its effects on cellular bioenergetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mitochondrial uncouplers as powerful tools in their experimental paradigms.
Introduction: The Dinitrophenol Class and the Principle of Mitochondrial Uncoupling
This compound (CAS: 1817-66-9) is an aromatic organic compound with the molecular formula C7H6N2O5.[1][2] It belongs to the dinitrophenol class of chemicals, which are well-established as potent mitochondrial uncouplers.[3][4] The most extensively studied member of this family is 2,4-Dinitrophenol (DNP).[5][6] The defining characteristic of these compounds is their ability to act as protonophores, disrupting the electrochemical proton gradient across the inner mitochondrial membrane.[1]
Under normal physiological conditions, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, generating a proton motive force. This force drives the synthesis of ATP via ATP synthase. Dinitrophenols, being lipophilic weak acids, readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated and then diffuse back into the matrix, where they release the proton, effectively short-circuiting the proton gradient.[1] This uncoupling of electron transport from ATP synthesis leads to a compensatory increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient, with the energy that would have been used for ATP synthesis dissipated as heat.[1][7]
While specific experimental data for this compound is not abundant in publicly accessible literature, its structural similarity to DNP strongly suggests a shared mechanism of action. Therefore, the principles and applications outlined in this guide, primarily based on DNP research, serve as a robust starting point for investigating this compound.
Core Mechanism of Action: Protonophoric Activity
The fundamental action of this compound, like other dinitrophenols, is its function as a protonophore. This process can be visualized as a cyclical shuttle of protons across the inner mitochondrial membrane, independent of ATP synthase.
Caption: A diagram illustrating the protonophoric action of dinitrophenols (DNP).
Potential Research Applications
The ability to modulate cellular bioenergetics makes this compound a valuable tool for a wide range of research areas.
Metabolic Diseases and Obesity Research
Historically, DNP was used as a weight-loss drug due to its ability to increase metabolic rate.[4][5] While its narrow therapeutic window led to its ban for human consumption, its mechanism remains a subject of intense research for treating obesity and related metabolic disorders like non-alcoholic fatty liver disease.[4][6]
-
Inducing a futile cycle of respiration: By uncoupling oxidative phosphorylation, this compound can be used to study the cellular responses to increased energy expenditure.
-
Investigating insulin sensitivity: Research has shown that mild mitochondrial uncoupling can improve glucose tolerance.
-
Elucidating the role of thermogenesis: This compound can be used to mimic and study non-shivering thermogenesis, a process crucial for energy homeostasis.
Neurobiology and Neurodegenerative Disease Research
Emerging evidence suggests that mild mitochondrial uncoupling can be neuroprotective.[8][9] The rationale is that a slight decrease in the mitochondrial membrane potential can reduce the production of reactive oxygen species (ROS), a key contributor to neuronal damage in various neurodegenerative diseases.[9]
-
Protecting against excitotoxicity: Studies with DNP have shown protection against neuronal damage induced by glutamate receptor overactivation.[9]
-
Modeling mitochondrial dysfunction in neurodegeneration: this compound can be used to induce a state of controlled mitochondrial stress, allowing researchers to study the cellular pathways involved in diseases like Parkinson's and Alzheimer's.[10]
-
Investigating neurite outgrowth and neuronal differentiation: Some studies suggest that DNP can promote neuritogenesis, opening avenues for research in neuronal development and regeneration.[11]
Oncology Research
The metabolic landscape of cancer cells is often distinct from that of healthy cells, with many tumors exhibiting a reliance on aerobic glycolysis (the Warburg effect). Targeting cancer cell metabolism is a promising therapeutic strategy.
-
Exploiting metabolic vulnerabilities: By disrupting mitochondrial ATP production, this compound may selectively target cancer cells that are less able to adapt to metabolic stress.
-
Synergizing with chemotherapy: Research indicates that DNP can enhance the cytotoxicity of certain chemotherapeutic agents in cancer cell lines.[12][13]
-
Investigating the role of mitochondrial uncoupling in tumorigenesis: Studies have explored how both transient and chronic exposure to mitochondrial uncouplers can influence tumor progression and metabolic reprogramming.[14]
Experimental Protocols and Methodologies
The following protocols are based on established methods for 2,4-Dinitrophenol and can be adapted for the investigation of this compound. It is imperative to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
Assessment of Cellular Respiration using Extracellular Flux Analysis
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Load the hydrated sensor cartridge with this compound and other mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
Seahorse XF Analyzer Assay: Calibrate the instrument with the hydrated cartridge. Replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol should include cycles of mixing, waiting, and measuring to determine basal OCR and the response to the injected compounds.[1]
Caption: A simplified workflow for measuring cellular respiration using a Seahorse XF Analyzer.
Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify changes in cellular ATP levels following treatment with this compound.
Materials:
-
This compound
-
Opaque-walled 96-well plates
-
Commercially available ATP bioluminescence assay kit (containing ATP releasing agent and luciferase/luciferin solution)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
ATP Standard Curve: Prepare a series of ATP standards as per the assay kit instructions.
-
Cell Lysis and ATP Measurement: Equilibrate the plate and assay reagents to room temperature. Remove the culture medium and add the ATP releasing agent to each well to lyse the cells.
-
Luminescence Reading: Add the luciferase/luciferin solution to each well and immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[1]
-
Data Analysis: Calculate the ATP concentration in each sample using the ATP standard curve and normalize to cell number or protein concentration.
Quantitative Data Summary
The following table summarizes expected outcomes from the described experiments based on data from DNP studies. Actual values for this compound will need to be determined empirically.
| Parameter | Expected Effect of this compound | Rationale |
| Basal Oxygen Consumption Rate (OCR) | Increase | Compensatory increase in electron transport chain activity to re-establish the proton gradient.[1] |
| ATP Production | Decrease | Dissipation of the proton motive force, uncoupling it from ATP synthesis.[1] |
| Proton Leak | Increase | Direct transport of protons across the inner mitochondrial membrane by the compound. |
| Extracellular Acidification Rate (ECAR) | Variable | May increase due to a compensatory shift towards glycolysis. |
| Mitochondrial Membrane Potential | Decrease | Dissipation of the proton gradient.[15] |
Safety and Handling
Dinitrophenols are classified as hazardous substances.[16][17] It is crucial to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[16]
-
Storage: Store in a well-ventilated, locked place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound, as a member of the dinitrophenol family, holds significant potential as a research tool for modulating cellular bioenergetics. By understanding its core mechanism as a mitochondrial uncoupler, researchers can leverage this compound to investigate a wide array of biological questions in metabolic diseases, neurobiology, and oncology. While the body of literature specific to this isomer is still developing, the extensive research on its analogue, 2,4-Dinitrophenol, provides a solid foundation for its application in the laboratory. As with any potent chemical modulator, careful experimental design, including thorough dose-response analyses and adherence to safety protocols, is paramount for generating reliable and reproducible data.
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- Kim, H. J., et al. (2017). Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. Brain Research, 1665, 55-62.
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- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols.
- Fletcher, N. M., et al. (2024). The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer. Minerva Obstetrics and Gynecology, 76(4), 335-342.
- ECHEMI. (n.d.). 3,4-Dinitrophenol SDS, 577-71-9 Safety Data Sheets.
- PrepChem. (n.d.). Preparation of 2,4-dinitrophenol.
- ChemicalBook. (n.d.). This compound | 1817-66-9.
- Perry, R. J., et al. (2019). 2,4 Dinitrophenol as Medicine. Trends in Pharmacological Sciences, 40(10), 737-740.
- Wikipedia. (n.d.). 2,4-Dinitrophenol.
- Petts, J., et al. (2023). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. PLOS One, 18(9), e0290998.
- da Silva, A. P. F., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. International Journal of Nutrology, 15(02), e093-e100.
- Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205-212.
- Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1616-1619.
- Gornik, A., et al. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences, 23(21), 13442.
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- Petts, J., & Fung, C. (2020). Patterns of 2,4-Dinitrophenol Use as Discussed on Social Media. medRxiv.
- Perry, R. J., et al. (2015). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 290(12), 7705-7715.
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Navigating the Unknown: A Precautionary Safety and Handling Guide for 3-Methyl-2,4-dinitrophenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Precautionary Approach
3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9) is a nitrated aromatic phenol of interest to the research and drug development community. However, a comprehensive review of publicly available safety and toxicological data reveals a critical information deficit for this specific compound. In contrast, its close structural analogue, 2,4-Dinitrophenol (2,4-DNP), is extensively documented as a highly toxic substance with severe and potentially fatal health effects.[1][2]
Given the shared dinitrophenol backbone and the known mechanism of action for this chemical class, scientific prudence dictates the adoption of a stringent, precautionary approach. This guide is therefore structured on the principle of treating this compound with the same high degree of caution as its well-studied, highly hazardous analogue, 2,4-DNP. All recommendations herein are based on the hazard profile of 2,4-DNP and should be considered the minimum standard for ensuring laboratory safety until specific data for this compound becomes available.
Chemical Identification and Structural Analogy
Understanding the structural basis for this guide's precautionary stance is crucial. This compound is a derivative of 2,4-Dinitrophenol, with the addition of a methyl group at the third position of the benzene ring.
| Property | This compound | 2,4-Dinitrophenol (Reference Compound) |
| CAS Number | 1817-66-9 | 51-28-5 |
| Molecular Formula | C₇H₆N₂O₅ | C₆H₄N₂O₅ |
| Molecular Weight | 198.14 g/mol | 184.11 g/mol |
| Appearance | Pale yellow solid (presumed) | Yellowish crystalline solid |
| Synonyms | Phenol, 3-methyl-2,4-dinitro- | Aldifen, Solfo Black, DNP |
The close structural similarity strongly suggests a shared toxicological mechanism of action, even if the potency differs.
The Dinitrophenol Class: Mechanism of Action and Variable Potency
All dinitrophenol isomers are believed to exert their primary biological effect by acting as protonophores, a process known as the uncoupling of oxidative phosphorylation.[3] They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required by ATP synthase to produce ATP. This forces the cell to increase its metabolic rate in an attempt to compensate, releasing the excess energy as heat.[3] This mechanism is responsible for the profound and dangerous hyperthermia seen in acute toxicity cases involving 2,4-DNP.[1][2]
While the mechanism is shared, the toxic potency varies significantly among isomers. This variability underscores the need for caution, as the introduction of a methyl group could potentially enhance or only slightly mitigate the toxicity relative to the parent compound.
Table 1: Comparative Acute Toxicity of Dinitrophenol Isomers [1][3]
| Isomer | LD₅₀ (mg/kg, intraperitoneal, rat) | Relative Acute Toxicity Ranking |
| 2,4-Dinitrophenol | 35 | Most Potent |
| 2,6-Dinitrophenol | 38 | Most Potent |
| 3,5-Dinitrophenol | 45 | Potent |
| 3,4-Dinitrophenol | 98 | Moderately Potent |
| 2,5-Dinitrophenol | 150 | Least Potent |
| 2,3-Dinitrophenol | 190 | Least Potent |
| Note: Lower LD₅₀ values indicate higher acute toxicity. Data for this compound is not available. |
Provisional Hazard Profile based on 2,4-Dinitrophenol
In the absence of a specific Safety Data Sheet (SDS) and GHS classification for this compound, personnel must provisionally adopt the classification for 2,4-DNP. This compound is classified as a flammable solid that is fatal if swallowed, toxic in contact with skin or if inhaled, and causes damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life.[4] A critical, often overlooked hazard is that polynitrated aromatic compounds like DNP can be explosive when dry.[5]
Table 2: Provisional GHS Classification (Adopted from 2,4-Dinitrophenol)
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | Category 1/2 | H228: Flammable solid. |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Specific Target Organ Toxicity, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |
| Additional Unclassified Hazard | - | Explosive when dry. |
Risk Mitigation and the Hierarchy of Controls
A systematic approach to managing the risks associated with this compound is essential. The Hierarchy of Controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls applied to potent compounds.
Recommended Safe Handling Protocols
All handling of this compound must be performed under the assumption that it is highly toxic and potentially explosive.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of containment.
-
Grounding and Bonding: Use explosion-proof equipment and ensure containers are grounded and bonded during transfers to prevent static electricity buildup, which could be an ignition source.[3][4]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[6]
Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedure (SOP): A detailed, chemical-specific SOP must be written and approved before any work begins. This SOP should cover all aspects of use, from procurement to disposal.
-
Designated Area: Designate a specific area within the lab for working with this compound. Clearly label the area with warning signs indicating the high acute toxicity.
-
Training: All personnel must receive documented training on the hazards of dinitrophenols, the specific SOP, and emergency procedures before being authorized to handle the compound.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
Personal Protective Equipment (PPE): The Final Barrier
Table 3: Minimum PPE Requirements
| Body Part | PPE Specification | Rationale |
| Hands | Wear double nitrile gloves or thicker, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves prior to use.[6] | Protects against dermal absorption, which is a significant route of exposure for 2,4-DNP.[1] |
| Eyes | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Body | A flame-retardant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing. Flame-retardant material is crucial due to flammability risk. |
| Respiratory | Not required if work is performed within a certified fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary.[6] | A fume hood is the primary means of respiratory protection. |
Emergency Procedures
Rapid and correct response in an emergency is critical. All personnel must be familiar with these procedures.
Caption: Emergency Response Workflow for this compound.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15-20 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[3] Do NOT induce vomiting. Rinse mouth.[4]
Spill and Leak Procedures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. It may be prudent to wet the material before sweeping.[5] The area should then be decontaminated. All cleanup materials are hazardous waste. For large spills, contact your institution's emergency response team.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4] Water spray can be used to cool fire-exposed containers.[5]
-
Hazards: Dry dinitrophenol is a flammable solid and poses a significant explosion hazard when heated or subjected to shock.[5] Toxic gases, including nitrogen oxides and carbon monoxide, are produced in a fire.[5]
Storage and Disposal
Improper storage of polynitrated aromatics can create extremely dangerous conditions.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Security: The storage location should be locked and accessible only to authorized personnel.[4]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[5] Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[5]
-
Moisture Content: Many dinitrophenols are shipped wetted with water to reduce their explosive sensitivity. Do not allow the material to dry out. Inspect containers regularly for dehydration. If crystals are observed around the cap of a previously opened container, do not touch it and contact your institution's safety office immediately, as friction could cause detonation.
Disposal
-
Waste Classification: this compound and any materials contaminated with it must be treated as acutely toxic hazardous waste.
-
Procedure: Dispose of contents and container in accordance with all local, state, and federal regulations. This must be handled by a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain or in regular trash.
Conclusion and Call for Further Research
The significant data gap on the specific toxicological and physicochemical properties of this compound necessitates a highly conservative and precautionary approach to its handling. Researchers, scientists, and drug development professionals must, at a minimum, adhere to the stringent safety protocols established for the highly toxic and well-documented analogue, 2,4-Dinitrophenol. The scientific community is strongly encouraged to conduct and publish comprehensive safety studies on this and other under-characterized dinitrophenol derivatives to fill these critical knowledge gaps and ensure the safety of all personnel.
References
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Lancaster Synthesis, Inc. 2,4-Dinitrophenol, 98% Safety Data Sheet. Available from: [Link]
-
National Center for Biotechnology Information, National Library of Medicine. Toxicological Profile for Dinitrophenols - Health Effects. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. Available from: [Link]
-
National Institutes of Health (NIH). QSAR analysis of nitroaromatics’ toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Available from: [Link]
-
LookChem. MEDINOTERB ACETATE Suppliers. Available from: [Link]
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State of New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. Available from: [Link]
-
MGUMUS. From Molecular Understanding to Innovative Applications of Humic Substances. Available from: [Link]
-
SD Fine-Chem Limited. 2,4-DINITROPHENOL 97% Safety Data Sheet. Available from: [Link]
Sources
commercial suppliers of 3-Methyl-2,4-dinitrophenol for research
An in-depth analysis of 3-Methyl-2,4-dinitrophenol, also known as 4,6-Dinitro-o-cresol (DNOC), reveals significant safety concerns and a history of use as a pesticide. Due to its high toxicity and potential for harm, this guide will not provide a list of commercial suppliers or detailed experimental protocols. The focus of this document is to provide a comprehensive overview of the chemical's properties, historical applications, and toxicological profile to inform researchers and scientists of its hazardous nature.
Chemical and Physical Properties
This compound is a yellow, crystalline solid with the chemical formula C7H6N2O5. It is sparingly soluble in water but soluble in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C7H6N2O5 |
| Molar Mass | 198.13 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 86-88 °C |
| Boiling Point | Decomposes |
| Solubility in water | Sparingly soluble |
Historical Applications and Regulation
Historically, this compound was used as a pesticide, including as an insecticide, fungicide, and herbicide. However, due to its high toxicity to humans and wildlife, its use has been severely restricted or banned in many countries. Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have classified it as a hazardous substance.
Toxicological Profile and Mechanism of Action
The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the main energy currency of the cell, leading to a rapid increase in metabolic rate and body temperature.
Uncoupling of Oxidative Phosphorylation
The inner mitochondrial membrane typically maintains a proton gradient, which is used by ATP synthase to produce ATP. This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating this gradient. This uncoupling of the electron transport chain from ATP synthesis causes the energy to be released as heat.
Figure 1: Diagram illustrating how this compound disrupts the proton gradient across the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis.
Health Effects
Exposure to this compound can cause a range of severe health effects, including:
-
Hyperthermia: A dangerous increase in body temperature.
-
Tachycardia: An abnormally rapid heart rate.
-
Diaphoresis: Profuse sweating.
-
Tachypnea: Rapid breathing.
-
Metabolic acidosis: A disturbance of the body's acid-base balance.
In severe cases, poisoning can lead to coma and death. Chronic exposure has been linked to cataracts and other long-term health problems.
Safety Precautions and Handling
Due to its high toxicity, this compound must be handled with extreme caution in a research setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. It should be kept in a tightly sealed container.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
While this compound has been a subject of scientific interest due to its mechanism of action, its extreme toxicity presents a significant risk to researchers. The historical use of this compound as a pesticide and the severe health consequences of exposure underscore the importance of prioritizing safety and seeking safer alternatives in research whenever possible. This guide strongly advises against the use of this compound without a thorough understanding of its hazards and the implementation of stringent safety protocols.
References
Methodological & Application
3-Methyl-2,4-dinitrophenol: A Guide for Laboratory Applications in Metabolic Research
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-2,4-dinitrophenol (CAS 1817-66-9) as a laboratory reagent. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical experience.
Introduction: Understanding the Role of this compound in Cellular Bioenergetics
This compound belongs to the dinitrophenol class of chemical compounds, which are well-characterized as mitochondrial uncouplers.[1] Its more famous analogue, 2,4-dinitrophenol (DNP), has been extensively studied for its profound effects on cellular metabolism.[1][2] These compounds act as protonophores, disrupting the electrochemical gradient across the inner mitochondrial membrane, a process central to ATP synthesis.[2]
The primary application of this compound in a laboratory setting is to modulate and study cellular respiration and energy metabolism. By uncoupling oxidative phosphorylation, it induces a state of maximal oxygen consumption by the electron transport chain, as the cell futilely attempts to re-establish the proton motive force. This makes it a valuable tool for investigating mitochondrial capacity, substrate utilization, and the cellular response to energetic stress.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1817-66-9 | [3][4] |
| Molecular Formula | C₇H₆N₂O₅ | [3][4] |
| Molecular Weight | 198.13 g/mol | [4] |
| Appearance | Typically a yellow crystalline solid | Inferred from DNP[1] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. | Inferred from DNP[1] |
Mechanism of Action: A Protonophore-Mediated Uncoupling
The core function of this compound as a mitochondrial uncoupler lies in its ability to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase.
Caption: Mechanism of mitochondrial uncoupling by this compound.
As illustrated, the protonated form of this compound, being lipophilic, can readily diffuse across the inner mitochondrial membrane into the matrix. Due to the higher pH of the matrix, it deprotonates, releasing a proton. The resulting anionic form is then able to translocate back across the membrane to the intermembrane space, where it can pick up another proton, thus completing the cycle. This futile cycling of protons dissipates the energy stored in the proton gradient as heat, rather than it being used for ATP synthesis.
Safety and Handling
While the supplier Georganics states that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to handle all laboratory chemicals with care.[3] The closely related compound, 2,4-dinitrophenol (DNP), is known to be highly toxic.[5][6] Therefore, as a matter of good laboratory practice, the following precautions are strongly recommended:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from sources of ignition.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols: A Guideline for Application
While specific, validated protocols for this compound are not widely available in the public domain, its mechanism of action is analogous to that of the extensively studied 2,4-dinitrophenol (DNP). The following protocols, adapted from established methods for DNP, provide a robust framework for the use of this compound in metabolic research. It is imperative to perform dose-response experiments to determine the optimal concentration for your specific cell type or experimental system.
Protocol 1: Preparation of Stock Solutions
The hydrophobicity of dinitrophenols necessitates the use of an organic solvent for the preparation of stock solutions.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh a desired amount of this compound (e.g., 19.81 mg).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 100 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, yellow-to-brown color.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal Uncoupling Concentration in Cultured Cells
The optimal concentration of an uncoupler is one that elicits maximal oxygen consumption without causing significant cytotoxicity. This is a critical preliminary experiment.
Caption: Workflow for determining optimal uncoupler concentration.
-
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates (or other suitable format for your assay)
-
This compound stock solution
-
An instrument to measure oxygen consumption (e.g., Seahorse XF Analyzer, Oroboros O2k)
-
Reagents for a cell viability assay (e.g., MTT, LDH assay kit)
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight.
-
Prepare a serial dilution of the this compound stock solution in the cell culture medium. A suggested starting range, based on DNP, would be from 1 µM to 500 µM. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Replace the medium in the cell culture plate with the medium containing the different concentrations of the uncoupler.
-
Incubate the cells for a short period (e.g., 1-4 hours) before measuring the oxygen consumption rate (OCR) according to the instrument manufacturer's instructions.
-
In a parallel plate, treat the cells with the same concentrations of this compound for a longer duration (e.g., 24 hours) to assess cytotoxicity using a standard viability assay.
-
Plot the OCR and cell viability as a function of the uncoupler concentration. The optimal concentration will be the one that gives the maximal OCR with minimal to no decrease in cell viability.
-
Protocol 3: Measuring Mitochondrial Respiration in Isolated Mitochondria
This protocol allows for the direct assessment of the uncoupling effect on mitochondrial function without the complexity of the cellular environment.
-
Materials:
-
Isolated mitochondria from tissue or cultured cells
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA)
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound stock solution
-
A high-resolution respirometer (e.g., Oroboros O2k) or a Clark-type oxygen electrode
-
-
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria to the chamber.
-
Sequentially add the substrates (e.g., pyruvate and malate for Complex I-driven respiration) to establish a baseline respiration rate (State 2).
-
Add a known amount of ADP to induce State 3 respiration (coupled respiration).
-
After the ADP is phosphorylated and the respiration rate returns to State 4, titrate in small amounts of the this compound stock solution.
-
Record the increase in the oxygen consumption rate. The uncoupled respiration rate should exceed the State 3 rate. Continue the titration until a maximal OCR is achieved or until the OCR begins to decline, indicating an inhibitory effect.
-
Expected Results and Data Interpretation
The primary and expected effect of this compound is an increase in the oxygen consumption rate (OCR) as the electron transport chain works to compensate for the dissipated proton gradient. In parallel, a decrease in ATP production should be observed.
| Assay | Expected Outcome with this compound |
| Oxygen Consumption Rate (OCR) | Significant increase to maximal levels. |
| Extracellular Acidification Rate (ECAR) | Potential increase as cells may upregulate glycolysis to compensate for reduced ATP from oxidative phosphorylation. |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease, as the proton gradient is dissipated. |
| Cellular ATP Levels | Decrease, as ATP synthase activity is inhibited. |
| Heat Production | Increase, as the energy from the proton gradient is released as heat. |
Conclusion: A Tool for Probing the Limits of Cellular Respiration
This compound, as a member of the dinitrophenol family of mitochondrial uncouplers, is a valuable reagent for the study of cellular bioenergetics. While it is less characterized than its close relative, 2,4-dinitrophenol, its fundamental mechanism of action is conserved. The protocols and principles outlined in this guide provide a solid foundation for its application in the laboratory. By carefully determining the optimal working concentration for each experimental system, researchers can effectively utilize this compound to explore the intricacies of mitochondrial function and cellular metabolism. As with any potent biological modulator, a thorough understanding of its mechanism and a commitment to safe laboratory practices are paramount to its successful and responsible use.
References
-
Georganics. This compound - High purity | EN. Available from: [Link]
-
U.S. Environmental Protection Agency. Phenol, 3-methyl-2,4-dinitro- - Substance Details - SRS. Available from: [Link]
- Childs, D. et al. Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Biochemical Pharmacology, 197, 114537 (2022).
- Sullivan, P. G. et al. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research, 87(1), 264-274 (2009).
-
PubMed. Uncoupling agents distinguish between the effects of metabolic inhibitors and transport... Available from: [Link]
-
Georganics Ltd. @ ChemBuyersGuide.com, Inc. Available from: [Link]
-
Wikipedia. 2,4-Dinitrophenol. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. Available from: [Link]
-
National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. Available from: [Link]
-
SciencePharma. material safety data sheet - 2,4-dinitrophenol indicator 99% ar. Available from: [Link]
-
MDPI. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Available from: [Link]
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Application Notes and Protocols for 3-Methyl-2,4-dinitrophenol in Metabolic Research
Introduction: A Tool for Probing Mitochondrial Function
In the landscape of metabolic research, chemical uncouplers are indispensable tools for dissecting the intricacies of cellular respiration and energy transduction. While 2,4-dinitrophenol (DNP) is the most historically recognized compound in this class, its structural analogs, such as 3-Methyl-2,4-dinitrophenol, offer researchers alternative probes for investigating mitochondrial bioenergetics.[1] this compound belongs to the dinitrophenol family of synthetic organic chemicals.[2] This guide provides a comprehensive overview of this compound, its presumed mechanism of action based on its well-characterized parent compound, and detailed protocols for its application in metabolic studies.
The primary utility of this compound lies in its function as a protonophore, a lipid-soluble weak acid that can transport protons across the inner mitochondrial membrane, thereby uncoupling the process of oxidative phosphorylation from ATP synthesis.[3][4] This action dissipates the proton-motive force, leading to a compensatory increase in electron transport chain activity and oxygen consumption, making it a powerful agent for determining the maximal respiratory capacity of cells.[3] This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a tool to explore metabolic pathways, mitochondrial dysfunction, and the cellular response to energetic stress.
Section 1: Compound Profile
A clear understanding of the compound's properties is fundamental to its correct application and safe handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | Phenol, 3-methyl-2,4-dinitro-; 2,4-Dinitro-3-methylphenol | [5][6] |
| CAS Number | 1817-66-9 | [5][7] |
| Molecular Formula | C₇H₆N₂O₅ | [5][7] |
| Molecular Weight | 198.13 g/mol | [5][7] |
| Appearance | Typically a yellow crystalline solid | [1][2] |
Section 2: Principle and Mechanism of Action
The efficacy of this compound as a research tool is rooted in its ability to function as a mitochondrial uncoupling agent. This mechanism is best understood by first considering the normal process of oxidative phosphorylation.
Coupled Oxidative Phosphorylation: In healthy mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space. This creates a powerful electrochemical gradient known as the proton-motive force (PMF). The energy stored in this gradient is used by ATP synthase to phosphorylate ADP, producing ATP. This tight coupling ensures that respiration (oxygen consumption) is matched to the cell's energy demand (ATP synthesis).[4][8]
Uncoupling by this compound: As a protonophore, this compound disrupts this coupling. Its lipophilic nature allows it to diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, its phenolic hydroxyl group becomes protonated. This neutral, protonated form then diffuses back into the more alkaline matrix, where it releases the proton. This action creates a "short-circuit" in the proton gradient, allowing protons to re-enter the matrix while bypassing ATP synthase.[1][3] The energy stored in the gradient, instead of being converted into ATP, is dissipated as heat.[1][9] The cell, sensing the drop in ATP and the dissipated PMF, attempts to compensate by increasing the activity of the ETC to pump more protons, resulting in a maximal rate of oxygen consumption.[3][10]
Caption: Mechanism of Mitochondrial Uncoupling by Dinitrophenol (DNP).
Section 3: Core Applications in Metabolic Research
-
Determination of Maximal Respiration: By eliminating the constraint of ATP synthesis, this compound allows the ETC to operate at its maximum capacity. This is a key parameter in assays like the Seahorse XF Mitochondrial Stress Test, revealing the upper limit of cellular respiratory function.
-
Studying Metabolic Reprogramming: The compound can be used to induce acute energetic stress, forcing cells to adapt their metabolic pathways. Researchers can investigate the resulting shifts, such as an increased reliance on glycolysis (the Pasteur effect).
-
Positive Control for Uncoupling: In screens for novel drugs targeting mitochondrial function, this compound serves as a reliable positive control for the uncoupling phenomenon.[3]
-
Neuroprotection and Cellular Signaling Research: Mild mitochondrial uncoupling induced by low doses of DNP has been shown to be neuroprotective in various models.[11][12] This is attributed to a reduction in mitochondrial reactive oxygen species (ROS) production and prevention of calcium overload.[13] DNP can also induce adaptive stress response pathways involving factors like BDNF and CREB.[12]
Section 4: Safety, Handling, and Storage
WARNING: Dinitrophenols are highly toxic, can be fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[8][14][15] Dry dinitrophenol compounds are also a severe explosion hazard.[1][14][16]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Handling: Never handle the compound when it is dry. Dinitrophenols are typically supplied wetted with water (e.g., up to 35%) to reduce the risk of explosion.[15][16] Do not allow the compound to dry out. Avoid creating dust.[14]
-
Storage: Store in a cool, well-ventilated, locked area away from heat and sources of ignition.[16] Ensure the container is tightly closed. Regularly check the moisture content and re-hydrate if necessary.
-
Waste Disposal: Dispose of all waste (including contaminated tips, tubes, and media) as hazardous chemical waste according to your institution's and local regulations.[16]
Section 5: Experimental Protocols
Protocol 5.1: Preparation of Stock Solutions
Causality: A high-concentration, stable stock solution is required for accurate and repeatable dilutions into assay media. DMSO is a common solvent for lipophilic compounds like dinitrophenols.
-
Under a chemical fume hood, carefully weigh the wetted this compound. Note: Account for the water content when calculating the mass of the active compound.
-
Add an appropriate volume of high-purity DMSO to achieve a high-concentration stock, for example, 100 mM.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be a clear yellow.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light.
Protocol 5.2: Critical First Step - Dose-Response Titration
Causality: The optimal concentration for inducing maximal respiration without causing acute cytotoxicity is highly dependent on the cell type. A dose-response titration is essential to identify the working concentration range. Too low a concentration will not induce maximal uncoupling, while too high a concentration will collapse the mitochondrial membrane potential entirely, inhibit respiration, and cause cell death.[18]
-
Cell Plating: Plate cells at a density appropriate for your chosen assay (e.g., Seahorse XF plate or a 96-well plate for viability/ATP assays) and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of the this compound stock solution in the appropriate assay medium to cover a wide range of concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO only).
-
Treatment: Treat the cells with the various concentrations and incubate for a short period, consistent with the planned functional assay (e.g., 1 hour).
-
Assess Viability: Concurrently, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the concentration at which toxicity occurs.
-
Assess Function: Use an extracellular flux analyzer to measure the Oxygen Consumption Rate (OCR) across the dose range.
-
Analyze Data: Plot OCR vs. concentration. The optimal concentration will be at the peak of the curve, just before OCR begins to decline due to toxicity.
Protocol 5.3: Measuring Maximal Respiration using Extracellular Flux Analysis
Causality: This protocol uses a standard sequence of mitochondrial inhibitors and the uncoupler to dissect different components of cellular respiration. Oligomycin inhibits ATP synthase, revealing ATP-linked respiration. The subsequent injection of the uncoupler drives respiration to its maximum. Finally, Rotenone and Antimycin A shut down the ETC, revealing non-mitochondrial oxygen consumption.
Caption: Workflow for Extracellular Flux Analysis.
-
Preparation (Day 1): Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.[3] Plate cells in an XF cell culture microplate and allow them to form a uniform monolayer.
-
Assay Preparation (Day 2): Warm the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) to 37°C. Gently wash the cells with the assay medium and add the final volume to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.[3]
-
Compound Loading: Load the hydrated sensor cartridge ports with the compounds for sequential injection. A typical mitochondrial stress test profile would be:
-
Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration)
-
Port B: this compound (at the optimal concentration determined in Protocol 5.2)
-
Port C: Rotenone & Antimycin A mixture (e.g., 0.5 µM final concentration each)
-
-
Run Assay: Calibrate the instrument, then replace the calibrant plate with your cell plate and begin the assay. The protocol will measure baseline OCR, then OCR after each compound injection.[3]
Protocol 5.4: Quantifying Cellular ATP Levels
Causality: This assay directly validates the mechanism of action. As an uncoupler, this compound should cause a dose-dependent decrease in cellular ATP levels. Luciferase-based assays provide a highly sensitive measure of ATP.
-
Cell Culture: Plate cells in a white, opaque 96-well plate suitable for luminescence assays and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours).
-
Assay Execution: Equilibrate the plate and a commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®) to room temperature.
-
Cell Lysis: Add the ATP-releasing reagent from the kit to each well to lyse the cells and release ATP. Incubate according to the manufacturer's protocol.[3]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[3]
-
Data Analysis: Normalize the luminescence readings to a parallel plate assayed for cell number or protein content to account for any differences in cell density.
Section 6: Data Interpretation and Expected Outcomes
Extracellular Flux Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR reached after the this compound injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to energetic demand.
-
Proton Leak: The OCR that persists after oligomycin injection but before the uncoupler is added.
Example Data Table:
| Condition | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | Maximal OCR (pmol/min) | Spare Capacity (pmol/min) |
| Control | 100 ± 5 | 30 ± 3 | 250 ± 15 | 150 |
| Treated | 95 ± 6 | 28 ± 4 | 150 ± 10 | 55 |
ATP Assay: You should observe a dose-dependent decrease in luminescence (ATP levels) with increasing concentrations of this compound.
Section 7: Downstream Cellular Responses
The primary effect of mitochondrial uncoupling initiates a cascade of secondary cellular responses as the cell adapts to the altered energetic state. Understanding these downstream effects is crucial for a complete interpretation of experimental results.
A severe drop in the ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways (like glycolysis and fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis). The initial uncoupling event can therefore lead to widespread transcriptional and metabolic reprogramming.[13]
Caption: Conceptual overview of downstream cellular responses to uncoupling.
References
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Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 3-methyl-2,4-dinitro- - Substance Details. Retrieved from [Link]
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Chemsrc. (2024). This compound | CAS#:1817-66-9. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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ResearchGate. (2021). Deliberate poisoning with dinitrophenol (DNP): An unlicensed weight loss pill. Retrieved from [Link]
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British Journal of Pharmacology. (1979). Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat. Retrieved from [Link]
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PubChem. (n.d.). Butanal, 3-methyl-, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitro-5-methylphenol. Retrieved from [Link]
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Journal of Biological Chemistry. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Retrieved from [Link]
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Pharmacy Times. (2021). Pharmacy Fact: Miracle Weight Loss Drug Successfully Burns Fat, Also 'Cooks' Internal Organs. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenol, 97%, stabilized with 30-35% water. Retrieved from [Link]
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UNSW Newsroom. (2021). Researchers develop mild mitochondrial uncouplers for obesity treatment. Retrieved from [Link]
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MDPI. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Retrieved from [Link]
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Journal of Applied Physiology. (2000). Effect of 2,4-dinitrophenol on the hypometabolic response to hypoxia of conscious adult rats. Retrieved from [Link]
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The Biology Project, University of Arizona. (1996). Problem 4: Dinitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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MDPI. (2017). 2,4 Dinitrophenol as Medicine. Retrieved from [Link]
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Journal of Neurotrauma. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Retrieved from [Link]
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ResearchGate. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects Against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Retrieved from [Link]
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Journal of Medical Toxicology. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Retrieved from [Link]
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ResearchGate. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Retrieved from [Link]
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Neurotherapeutics. (2015). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Retrieved from [Link]
-
MDPI. (2020). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved from [Link]
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ResearchGate. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Retrieved from [Link]
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Biochimica et Biophysica Acta (BBA) - Bioenergetics. (2012). Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore. Retrieved from [Link]
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Application Note: Protocol for the Preparation of 3-Methyl-2,4-dinitrophenol Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the safe handling and dissolution of 3-Methyl-2,4-dinitrophenol (CAS: 1817-66-9) for use in research and development settings. Given the compound's structural similarity to 2,4-dinitrophenol (DNP), this protocol emphasizes stringent safety measures based on data from related compounds. It details procedures for preparing stock solutions in organic solvents, such as Dimethyl Sulfoxide (DMSO), and working solutions in aqueous buffers. The causality behind solvent selection for different experimental applications is explained to ensure reproducibility and integrity of results.
Critical Safety & Handling Precautions
This compound belongs to the dinitrophenol class of compounds, which are known to be hazardous. The closely related 2,4-dinitrophenol is classified as highly toxic and potentially explosive when dry.[1][2][3] All handling of this compound must be performed with the assumption that it carries similar risks.
ALWAYS perform a risk assessment before beginning work.
-
Engineering Controls: All work involving the solid compound or concentrated solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Splash-resistant safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile is a common choice, but check compatibility).
-
Flame-retardant lab coat.
-
-
Explosion Hazard: Dinitrophenols can be explosive when completely dry.[1][2] They are often supplied wetted with water to improve stability. Do not allow the compound to dry out. Avoid grinding the solid material or creating dust.
-
Toxicity: This compound class is toxic if inhaled, ingested, or absorbed through the skin.[1][4] It may cause significant organ damage with repeated exposure. Immediate medical attention is required in case of exposure.
| Hazard Classification (based on 2,4-DNP) | Description | Precautionary Action |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][4] | Use a fume hood, wear gloves and a lab coat. Avoid creating dust. |
| Explosive | Potentially explosive when dry.[1][2][3] | Keep the compound wetted if supplied that way. Avoid heat, shock, and friction. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Minimize exposure duration and quantity. |
| Environmental Hazard | Very toxic to aquatic life.[2][4] | Dispose of waste through approved chemical waste channels. Do not release into drains. |
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1817-66-9 | [5][7][8] |
| Molecular Formula | C₇H₆N₂O₅ | [5][6] |
| Molecular Weight | 198.13 g/mol | [5][6] |
| Appearance | Solid, likely yellow crystals (inferred from 2,4-DNP). | [3][9] |
| Solubility Profile | Inferred from 2,4-DNP: Slightly soluble in water; soluble in organic solvents and aqueous alkaline solutions. | [3][9] |
Solvent Selection Guide
The choice of solvent is dictated entirely by the downstream experimental application. The phenolic hydroxyl group on the molecule is acidic, making its solubility highly pH-dependent in aqueous solutions. In organic solvents, its solubility is generally favorable.
Causality of Solvent Choice:
-
For In Vitro Biological Assays (e.g., cell culture): The primary goal is to introduce the compound into an aqueous culture medium with minimal solvent-induced toxicity. The standard and highly recommended method is to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it to a final working concentration where the solvent percentage is negligible (typically <0.1%).[10]
-
For Organic Synthesis or Chemical Reactions: Solvents are chosen based on their ability to dissolve reactants and their inertness to the reaction conditions. Alcohols like ethanol are often suitable, as demonstrated in synthesis procedures for the parent compound, 2,4-dinitrophenol.[11]
-
For Direct Aqueous Applications: If an organic co-solvent is unacceptable, the compound can be dissolved directly in an aqueous buffer by raising the pH. The acidic phenol will be deprotonated to its more soluble phenolate salt form in alkaline conditions.[3]
Caption: Decision workflow for selecting an appropriate solvent.
Experimental Dissolution Protocols
The following protocols provide step-by-step instructions for preparing solutions of this compound.
Protocol 4.1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for preparing a concentrated stock for long-term storage and subsequent dilution into aqueous media for biological experiments.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Class A volumetric flask or appropriate glassware
-
Vortex mixer and/or ultrasonic bath
-
Sterile, amber-colored cryovials for aliquoting
Procedure:
-
Pre-Work: In a chemical fume hood, bring the this compound container to room temperature before opening.
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., for a 100 mM stock, use 19.81 mg per 1 mL of DMSO).
-
Weighing: Carefully weigh the calculated mass of the compound directly into a suitable glass vessel (e.g., a small beaker or the volumetric flask). Perform this step promptly to minimize exposure to air and moisture.
-
Dissolution: Add the calculated volume of DMSO. Cap the vessel securely.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied, but monitor carefully to avoid degradation.[12]
-
Inspection: Visually confirm that the solution is clear and free of any precipitate.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, light-protecting (amber) cryovials. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 4.2: Preparation of a Working Solution in an Aqueous Alkaline Buffer
This method is used when the final solution must be free of organic co-solvents. It relies on forming the more soluble phenolate salt at basic pH.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Pre-Work: Prepare the desired volume of your chosen aqueous buffer.
-
Weighing: In a fume hood, weigh the required mass of this compound and add it to the buffer.
-
pH Adjustment: Place the beaker on a stir plate with a magnetic stir bar. Begin stirring. The compound will likely not dissolve at neutral pH.
-
Titration: While monitoring with a calibrated pH meter, slowly add 1 M NaOH dropwise. As the pH increases, the compound will begin to dissolve. The solution will likely take on a deep yellow or reddish-brown color as the phenolate is formed.[11][13]
-
Complete Dissolution: Continue adding NaOH until all solid has dissolved. The final pH will likely need to be >8.0. Note the final pH for your experimental records.
-
Final Steps: If required for the application, the solution can be sterile-filtered using a 0.22 µm filter compatible with the final pH. This solution should be prepared fresh and used promptly.
Caption: General experimental workflow for solution preparation.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents (e.g., ACS reagent grade or higher) to prevent unwanted side reactions or contamination.[14]
-
Solvent Controls: For biological experiments, always include a "vehicle control" group that is treated with the same final concentration of solvent (e.g., 0.1% DMSO) but without the compound, to account for any effects of the solvent itself.[10]
-
Stability: Dinitrophenols can be sensitive to light and heat. Store stock solutions protected from light and at low temperatures. It is best practice to prepare aqueous working solutions fresh for each experiment.
-
Filtration: For cell culture or other sterile applications, use a 0.22 µm syringe filter. Ensure the filter material (e.g., PVDF, PES) is compatible with your solvent.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve completely in DMSO. | Insufficient solvent volume or solution is saturated. | Increase the volume of DMSO. If saturation is the issue, you have reached the solubility limit. Re-calculate for a lower stock concentration. |
| Low-quality or wet DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Precipitate forms when diluting DMSO stock into aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | Decrease the final working concentration. Alternatively, try a serial dilution approach. |
| Aqueous alkaline solution is cloudy. | pH is not high enough to fully deprotonate and dissolve the compound. | Continue to add 1 M NaOH dropwise while stirring until the solution clears. |
| Impurities in the compound or buffer. | Use higher purity reagents. |
References
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Georganics. (n.d.). This compound - High purity. Retrieved from Georganics website. [Link]
-
Chemsrc. (2024). This compound(CAS#:1817-66-9). Retrieved from Chemsrc website. [Link]
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U.S. Environmental Protection Agency. (n.d.). Phenol, 3-methyl-2,4-dinitro- - Substance Details. Retrieved from EPA SRS website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from PubChem website. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from Wikipedia website. [Link]
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Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. Retrieved from Loba Chemie website. [Link]
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Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. [Link]
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Reddit. (2023). Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments? Retrieved from r/labrats. [Link]
-
Sciencemadness Discussion Board. (2015). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. Retrieved from Sciencemadness website. [Link]
-
Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(14), 3663–3664. [Link]
-
Bruker. (n.d.). Sample preparation strategies for DNP experiments. Retrieved from Bruker website. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from Organic Syntheses website. [Link]
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-
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International Journal of Applied Sciences and Biotechnology. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from Nepjol website. [Link]
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NileRed. (2025). Synthesising one of the first weight loss drugs (DNP, 2,4-dinitrophenol). Retrieved from YouTube. [Link]
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Application Notes and Protocols for the Analytical Determination of 3-Methyl-2,4-dinitrophenol (DNOC)
Abstract: This document provides a comprehensive guide to the analytical methods for the detection and quantification of 3-Methyl-2,4-dinitrophenol (DNOC), a compound of significant environmental and toxicological concern. Detailed protocols for chromatographic, spectroscopic, and electrochemical techniques are presented, aimed at researchers, scientists, and drug development professionals. The methodologies are explained with a focus on the underlying scientific principles to empower users to understand and optimize these analytical procedures.
Introduction: The Significance of this compound (DNOC)
This compound, commonly known as DNOC (4,6-dinitro-o-cresol), is a synthetic organic compound with a history of use as a pesticide, including as a herbicide, insecticide, and fungicide.[1] Despite its ban in many countries due to high toxicity, its persistence in the environment necessitates reliable and sensitive analytical methods for its monitoring in various matrices such as soil, water, and biological tissues.
DNOC is extremely toxic to humans and animals.[2] Its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation, which disrupts the production of adenosine triphosphate (ATP), the main energy currency of cells.[2] This disruption leads to a rapid increase in metabolic rate, hyperthermia, and can be fatal.[3] Symptoms of DNOC poisoning can include profuse sweating, fever, confusion, and shortness of breath.[2] Given these severe health risks, regulatory bodies have set stringent limits for DNOC in environmental and food samples, making its accurate quantification a critical task for public health and environmental protection.
This application note details several robust analytical methods for the determination of DNOC, providing both theoretical background and practical, step-by-step protocols.
Chromatographic Methods: The Gold Standard for Separation and Quantification
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are considered the gold standard for the analysis of organic pollutants like DNOC. They offer high resolution, sensitivity, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, providing definitive identification and quantification of DNOC. Due to the polar nature and low volatility of DNOC, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][4]
The phenolic hydroxyl group on DNOC is polar and can form hydrogen bonds, leading to poor peak shape and thermal degradation in the hot GC inlet. Derivatization replaces the acidic proton of the hydroxyl group with a non-polar functional group, such as a trimethylsilyl (TMS) or pentafluorobenzyl (PFB) group.[5][6] This increases the volatility of the analyte, improves its thermal stability, and enhances its chromatographic performance, resulting in sharper peaks and better sensitivity.[2]
Caption: Workflow for the GC-MS analysis of DNOC.
1. Sample Preparation (Acid-Base Extraction):
-
Rationale: DNOC is an acidic phenol. By adjusting the pH of the sample matrix, its solubility can be manipulated to selectively extract it from interfering compounds.[7][8] At a basic pH, DNOC is deprotonated to its phenoxide salt, which is soluble in the aqueous phase. Acidifying the aqueous extract then protonates the phenoxide, making it neutral and extractable into an organic solvent.[9]
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of 0.5 M sodium hydroxide (NaOH) solution. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (aqueous phase). Repeat the extraction of the soil pellet with another 10 mL of 0.5 M NaOH.
-
Combine the supernatants and acidify to pH < 2 with concentrated sulfuric acid (H₂SO₄).
-
Transfer the acidified aqueous solution to a separatory funnel and extract three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Derivatization (using Pentafluorobenzyl Bromide - PFBBr):
-
To the 1 mL concentrated extract, add 100 µL of a 10% (w/v) solution of potassium carbonate and 100 µL of the PFBBr derivatizing reagent (e.g., 10% in acetone).
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, the solvent is exchanged to a GC-compatible solvent like hexane.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the DNOC-PFB derivative.
4. Quality Control and Validation:
-
Calibration: Prepare a series of calibration standards of derivatized DNOC in the final solvent and analyze to establish a calibration curve.
-
Internal Standard: Use an internal standard (e.g., 2,4,6-tribromophenol) added to the sample before extraction to correct for variations in extraction efficiency and instrument response.
-
Method Blank: Analyze a blank sample (e.g., clean sand) through the entire process to check for contamination.
-
Spike Recovery: Analyze a fortified blank sample with a known amount of DNOC to determine the method's accuracy (recovery).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For DNOC, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[10] A significant advantage of HPLC for DNOC analysis is that derivatization is typically not required.
DNOC possesses chromophores (the nitro and phenyl groups) that absorb light in the ultraviolet (UV) region of the electromagnetic spectrum.[11] This property allows for its detection and quantification using a UV detector following chromatographic separation. The choice of mobile phase pH is critical; it is usually kept acidic to ensure that DNOC remains in its neutral, protonated form, which promotes retention on the non-polar C18 column and results in better peak shape.
Caption: Workflow for the HPLC-UV analysis of DNOC.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is used to clean up the sample and concentrate the analyte of interest, thereby increasing the sensitivity of the method. For DNOC in water, a polymeric reversed-phase sorbent is often used.
-
Adjust a 500 mL water sample to pH 2-3 with phosphoric acid.
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained DNOC with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
2. HPLC-UV Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 264 nm.[13]
3. Quality Control and Validation:
-
Calibration: Prepare a series of DNOC standards in the mobile phase and inject to construct a calibration curve.
-
Method Blank: Analyze a sample of deionized water that has been through the entire SPE and analysis procedure.
-
Spike Recovery: Fortify a known clean water sample with DNOC at different concentration levels and analyze to determine recovery and precision.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques, making them suitable for rapid screening purposes. These methods are typically based on a color-forming reaction.
Principle of Colorimetric Determination:
A common approach involves the reduction of the nitro groups of DNOC to amino groups, followed by a diazotization and coupling reaction to form a highly colored azo dye.[13] Alternatively, an oxidative coupling reaction with a chromogenic reagent like 2,4-dinitrophenylhydrazine (2,4-DNPH) can be employed. The intensity of the resulting color, which is proportional to the concentration of DNOC, is measured using a UV-Vis spectrophotometer.[14]
1. Reduction of DNOC:
-
To a 10 mL sample extract containing DNOC, add a reducing agent such as zinc powder and hydrochloric acid (Zn/HCl).
-
Heat the mixture gently in a microwave for a short period (e.g., 15 seconds) to facilitate the reduction of the nitro groups to amino groups.[13]
2. Color Development (Example with Periodate):
-
After reduction, add a specific volume of sodium periodate solution as an oxidizing agent.
-
This is followed by the addition of a coupling reagent. The reaction produces a stable, colored complex.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the colored solution at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax will depend on the specific colorimetric reagent used.
-
Quantify the concentration of DNOC by comparing the absorbance of the sample to a calibration curve prepared from DNOC standards that have undergone the same reaction procedure.
Electrochemical Methods
Electrochemical sensors are emerging as rapid, portable, and highly sensitive tools for the detection of electroactive compounds like DNOC. These methods measure the current response resulting from the oxidation or reduction of DNOC at the surface of a modified electrode.
Principle of Electrochemical Detection:
The nitro groups in the DNOC molecule are electrochemically active and can be reduced at a specific potential. By applying a potential to a working electrode and measuring the resulting current, the concentration of DNOC can be determined. The sensitivity and selectivity of the measurement can be significantly enhanced by modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) that catalyze the electrochemical reaction.
Caption: Workflow for the electrochemical detection of DNOC.
1. Electrode Fabrication/Modification:
-
Start with a base electrode, such as a glassy carbon electrode (GCE).
-
Modify the GCE surface with a catalyst, for example, by drop-casting a suspension of multi-walled carbon nanotubes and a metal-organic framework (MOF). The specific modification procedure will vary depending on the chosen materials.[15]
2. Electrochemical Measurement:
-
Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution).
-
Add a known volume of the sample solution to the cell.
-
Use a technique like Differential Pulse Voltammetry (DPV) to scan the potential towards negative values.
-
Record the current response. A peak in the voltammogram will appear at the reduction potential of DNOC.
3. Quantification:
-
The height of the reduction peak is directly proportional to the concentration of DNOC in the sample.
-
Create a calibration curve by measuring the peak currents for a series of standard DNOC solutions.
Method Performance Comparison
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, cost, and available instrumentation.
| Parameter | GC-MS | HPLC-UV | Spectrophotometry | Electrochemical Sensing |
| Principle | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Color-forming reaction, detection by light absorbance | Redox reaction at an electrode surface, detection of current |
| Selectivity | Very High | High | Moderate to Low | Moderate to High |
| Sensitivity (LOD) | Low ng/L to µg/L[16] | Low µg/L[13] | ~0.2 mg/L[13] | Low µM to nM[17] |
| Sample Throughput | Moderate | High | High | Very High |
| Instrumentation Cost | High | Moderate | Low | Low to Moderate |
| Derivatization | Often Required | Not Required | Required (Reaction) | Not Required |
| Primary Application | Confirmatory analysis, complex matrices | Routine quantification in water and soil | Rapid screening, simple matrices | Field screening, rapid detection |
LOD (Limit of Detection) values are indicative and can vary significantly based on the specific instrument, sample matrix, and protocol used.
Conclusion
A range of robust and reliable analytical methods are available for the determination of this compound. GC-MS provides the highest level of confidence for identification and is ideal for complex matrices, though it often requires a derivatization step. HPLC-UV offers a balance of sensitivity, selectivity, and ease of use, making it a workhorse for routine monitoring in environmental samples. Spectrophotometric and electrochemical methods serve as valuable tools for rapid screening and field applications where cost and speed are primary considerations. The selection of the most appropriate method should be guided by the specific analytical requirements, data quality objectives, and available resources. Proper method validation, including the use of blanks, standards, and spike recovery experiments, is essential to ensure the accuracy and reliability of the generated data.
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Slideshare. (n.d.). Derivatization in GC. Retrieved from [Link]
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- Apak, R., et al. (2011). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 84(1), 274-281.
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PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). DNA electrochemical sensor fabrication stages and determination of hybridization process. Retrieved from [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Steps involved in electrochemical sensor fabrication. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services.
- Morikawa, G., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Journal of Pharmaceutical Health Care and Sciences, 9(1), 35.
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- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
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- Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-41.
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Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
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Application Note: The Use of 3-Methyl-2,4-dinitrophenol (DNOC) for Modulating Mitochondrial Function in Cell Culture
Abstract
This guide provides a comprehensive framework for the experimental use of 3-Methyl-2,4-dinitrophenol, also known as 4,6-Dinitro-o-cresol (DNOC), in cell culture applications. DNOC is a potent mitochondrial uncoupling agent that disrupts cellular bioenergetics by dissipating the proton motive force required for ATP synthesis. This property makes it a valuable tool for researchers studying mitochondrial function, metabolic stress, signal transduction, and cell death pathways. This document details the underlying mechanism of action, critical safety protocols, and step-by-step methodologies for determining optimal dosage and verifying the physiological effects of mitochondrial uncoupling.
Scientific Background: Mechanism of Action
Mitochondrial respiration and ATP synthesis are normally tightly coupled processes. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient, or proton motive force. This force drives protons back into the matrix through ATP synthase, powering the phosphorylation of ADP to ATP.
DNOC functions as a protonophore, a lipid-soluble weak acid that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[1][2][3] This uncoupling of electron transport from ATP synthesis leads to several key cellular events:
-
A rapid increase in oxygen consumption as the ETC works to re-establish the proton gradient.[4][5]
-
A significant decrease in mitochondrial ATP production.[4][6]
-
Dissipation of the stored energy as heat.[1]
-
Depolarization of the mitochondrial membrane potential (ΔΨm).[7]
At sub-lethal concentrations, this "mild" uncoupling can trigger adaptive signaling pathways and has been used to investigate neuroprotection and metabolic regulation.[4][8][9][10][11] However, at higher concentrations, the severe depletion of ATP and subsequent cellular stress can induce apoptosis, characterized by the release of cytochrome c and the activation of caspases.[12]
View Diagram: Mechanism of Mitochondrial Uncoupling by DNOC
Caption: DNOC shuttles protons across the inner mitochondrial membrane, dissipating the gradient needed for ATP synthesis.
Critical Pre-Experimental Considerations
Safety and Handling
WARNING: DNOC is classified as highly hazardous and is extremely toxic to humans.[13][14] It is fatal if swallowed, inhaled, or absorbed through the skin.[15] There is a danger of cumulative effects.[16]
-
Personal Protective Equipment (PPE): Always handle DNOC inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use appropriate gloves as per the Safety Data Sheet), and safety goggles.[17]
-
Preparation: Handle the solid compound with extreme care to avoid generating dust.[17] Prepare stock solutions in a fume hood.
-
Disposal: Dispose of all DNOC-contaminated materials (e.g., pipette tips, culture plates, media) as hazardous waste according to your institution's guidelines.[15]
-
Exposure: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]
Reagent Preparation and Storage
-
Solvent Selection: DNOC is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for cell culture.
-
Stock Solution Preparation:
-
Carefully weigh the desired amount of DNOC powder (CAS No. 534-52-1) in a fume hood.
-
Dissolve in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C, protected from light.
Cell Line Selection
The cellular response to DNOC can vary significantly between cell types.
-
Metabolic Phenotype: Cells that are highly reliant on oxidative phosphorylation (e.g., neurons, cardiomyocytes) may be more sensitive to DNOC than cells with a high glycolytic rate (e.g., many cancer cell lines).
-
Experimental Context: Studies have used DNOC or related dinitrophenols in various models, including Sertoli-germ cell co-cultures, soybean suspension cells, and rat liver mitochondria.[7][12][18] Choose a cell line that is relevant to your biological question.
Core Experimental Protocols
Protocol: Determining the Optimal Working Concentration (Dose-Response Assay)
It is essential to determine the appropriate concentration range for your specific cell line and experimental duration. The goal is often to find a sub-lethal concentration that induces mitochondrial uncoupling without causing widespread, acute cell death.
Methodology: MTT or Resazurin-based Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of the assay.
-
Treatment Preparation: Prepare a serial dilution of DNOC in your complete cell culture medium. A typical starting range might be 1 µM to 1 mM. Crucially, include a "vehicle control" group treated with the same concentration of DMSO as the highest DNOC dose.
-
Cell Treatment: Remove the old medium and replace it with the DNOC-containing or vehicle control medium. Incubate for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
Viability Assessment: After incubation, add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the DNOC concentration to determine the EC50 (the concentration that reduces viability by 50%). For subsequent experiments, concentrations below the EC50 are typically chosen.
Table 1: Example 96-Well Plate Layout for Dose-Response Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | Blank | Blank | DNOC 1 | DNOC 1 | DNOC 1 | DNOC 5 | DNOC 5 | DNOC 5 | Vehicle | Vehicle | Vehicle |
| B | Blank | Blank | Blank | DNOC 1 | DNOC 1 | DNOC 1 | DNOC 5 | DNOC 5 | DNOC 5 | Vehicle | Vehicle | Vehicle |
| C | Blank | Blank | Blank | DNOC 2 | DNOC 2 | DNOC 2 | DNOC 6 | DNOC 6 | DNOC 6 | Vehicle | Vehicle | Vehicle |
| D | Blank | Blank | Blank | DNOC 2 | DNOC 2 | DNOC 2 | DNOC 6 | DNOC 6 | DNOC 6 | Vehicle | Vehicle | Vehicle |
| E | Blank | Blank | Blank | DNOC 3 | DNOC 3 | DNOC 3 | DNOC 7 | DNOC 7 | DNOC 7 | Vehicle | Vehicle | Vehicle |
| F | Blank | Blank | Blank | DNOC 3 | DNOC 3 | DNOC 3 | DNOC 7 | DNOC 7 | DNOC 7 | Vehicle | Vehicle | Vehicle |
| G | Blank | Blank | Blank | DNOC 4 | DNOC 4 | DNOC 4 | DNOC 8 | DNOC 8 | DNOC 8 | Vehicle | Vehicle | Vehicle |
| H | Blank | Blank | Blank | DNOC 4 | DNOC 4 | DNOC 4 | DNOC 8 | DNOC 8 | DNOC 8 | Vehicle | Vehicle | Vehicle |
DNOC 1-8 represent serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, 7.8 µM).
Protocol: Verification of Mitochondrial Uncoupling
Once a working concentration is established, it is critical to validate that DNOC is inducing the expected physiological effect. This can be achieved through several methods.
Method A: Measuring Oxygen Consumption Rate (OCR)
The most direct confirmation of uncoupling is a sharp increase in OCR.[4][5] This is best measured using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
-
Assay Setup: Seed cells on the appropriate microplate and allow them to adhere.
-
Baseline Measurement: Measure the basal OCR of the cells.
-
DNOC Injection: Inject the predetermined concentration of DNOC and monitor the OCR. A rapid and sustained increase indicates uncoupling.
-
Controls (Optional but Recommended): A full mitochondrial stress test protocol would also include injections of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler used to determine maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors to measure non-mitochondrial respiration).[19] DNOC-treated cells should exhibit an OCR that approaches the maximal respiration rate.
View Diagram: Expected OCR Profile After DNOC Treatment
Caption: Upon DNOC injection, OCR should rapidly increase, indicating mitochondrial uncoupling.
Method B: Measuring Cellular ATP Levels
A direct consequence of uncoupling is a drop in ATP synthesis.[4] This can be quantified using a luciferin/luciferase-based bioluminescence assay.
-
Cell Treatment: Treat cells in a white-walled 96-well plate with the desired concentration of DNOC or vehicle control for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.
-
Assay Reaction: Add the luciferase reagent to the cell lysate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Analysis: Compare the luminescence signal from DNOC-treated cells to the vehicle control. A significant decrease in the signal indicates reduced cellular ATP levels. Studies have shown that even a 0.1 mM concentration of the related compound DNP can cause a significant drop in cellular ATP.[20]
Downstream Applications
Once uncoupling is confirmed, researchers can investigate numerous downstream effects:
-
Signaling Pathway Activation: Mild uncoupling can activate stress-response kinases like AMP-activated protein kinase (AMPK) and p38 MAPK.[4]
-
Apoptosis Induction: At higher concentrations or longer time points, assess apoptosis through caspase activation assays, TUNEL staining for DNA fragmentation, or Western blotting for cytochrome c release.[12]
-
Reactive Oxygen Species (ROS) Production: While counterintuitive, mild uncoupling can sometimes decrease mitochondrial ROS production by reducing the membrane potential.[9][11] This can be measured using fluorescent probes like MitoSOX Red.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No change in OCR or ATP levels | 1. DNOC concentration is too low. 2. DNOC stock solution has degraded. 3. Cells are primarily glycolytic. | 1. Increase DNOC concentration. 2. Prepare fresh DNOC stock solution. 3. Switch to a cell line more dependent on oxidative phosphorylation or force cells to use mitochondria by culturing in galactose-containing, glucose-free medium. |
| Massive, rapid cell death | 1. DNOC concentration is too high. 2. Treatment duration is too long. | 1. Perform a detailed dose-response curve (Protocol 3.1) to find a sub-lethal concentration. 2. Reduce the incubation time. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Edge effects on the 96-well plate. 3. Inaccurate pipetting of viscous DMSO stock. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental conditions. 3. Pre-wet pipette tips and pipette slowly when handling DMSO stock. |
References
- BenchChem. (2025).
- Cole-Parmer.
- O'Malley, J., et al. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PubMed Central.
- García-Souza, L. F., & Oliveira, H. C. (2014). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. PubMed Central.
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Aranha, M. M., et al. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Journal of Plant Physiology. [Link]
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Pandya, J. D., et al. (2007). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PubMed Central. [Link]
- U.S. Environmental Protection Agency. 4,6-dinitro-o-cresol.pdf.
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Heather, L. C., & Clarke, K. (2011). Reduced Mitochondrial Oxidative Capacity and Increased Mitochondrial Uncoupling Impair Myocardial Energetics in Obesity. Circulation. [Link]
- International Programme on Chemical Safety. (1998). ICSC 0462 - DINITRO-o-CRESOL.
-
Shiraishi, K., & Okuda, H. (1991). Effects of dinoseb, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol on rat Sertoli-germ cell co-cultures. PubMed. [Link]
-
Stackley, K. D., et al. (2011). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central. [Link]
-
National Center for Biotechnology Information. 2-Methyl-4,6-dinitrophenol. PubChem. [Link]
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Rogers, G. W., & Brand, M. D. (2011). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. PubMed Central. [Link]
- Childress, E. S. (2015). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?. DigitalCommons@UMaine.
- HPC Standards. (2026).
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ResearchGate. Mitochondria oxygen consumption measurements. [Link]
-
Sivandzade, F., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. PubMed Central. [Link]
-
Wikipedia. 2,4-Dinitrophenol. [Link]
-
Kenwood, B. M., et al. (2013). Mitochondrial uncouplers with an extraordinary dynamic range. Portland Press. [Link]
-
Korde, A. S., et al. (2005). The mitochondrial uncoupler 2,4-dinitrophenol attenuates tissue damage and improves mitochondrial homeostasis following transient focal cerebral ischemia. Journal of Neurochemistry. [Link]
-
Jin, Y., et al. (2004). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of Neurotrauma. [Link]
-
Castilho, R. F., et al. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. The International Journal of Biochemistry & Cell Biology. [Link]
-
Vytla, V. S., & Ochs, R. (2013). Effects of DNP on ATP content of cells. ResearchGate. [Link]
-
ResearchGate. Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. [Link]
-
Leverve, X. M., et al. (1990). Octanoate affects 2,4-dinitrophenol uncoupling in intact isolated rat hepatocytes. European Journal of Biochemistry. [Link]
-
Wojtovich, A. P., & Brookes, P. S. (2014). Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling. Antioxidants & Redox Signaling. [Link]
-
Askin, M. A. (2007). Evaluation of Clastogenicity of 4, 6-Dinitro-o-cresol (DNOC) in Allium Root Tip Test. Journal of Applied Biological Sciences. [Link]
-
Government of Canada. (2008). Dinitro-o-cresol final screening assessment. [Link]
-
ResearchGate. Mechanisms of Dinitrophenol toxcity. [Link]
-
Perry, R. J., et al. (2018). 2,4 Dinitrophenol as Medicine. Journal of Biological Chemistry. [Link]
-
de Almeida, L. M., et al. (2007). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. PubMed Central. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-2,4-dinitrophenol
Abstract
This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-2,4-dinitrophenol. The protocols provided herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for sample preparation, instrument setup, and data analysis. The methodology is grounded in established chromatographic principles to ensure accuracy, precision, and reliability, making it suitable for various applications, from environmental monitoring to chemical synthesis quality control.
Introduction and Scientific Background
This compound (CAS No. 1817-66-9) is a nitroaromatic compound with the molecular formula C₇H₆N₂O₅ and a molecular weight of approximately 198.14 g/mol .[1][2] As a member of the dinitrophenol family, it is utilized in chemical synthesis and may be present in environmental samples as a pollutant or degradation product of other industrial chemicals.[3] The accurate quantification of this compound is critical for safety assessment, environmental impact studies, and process control in manufacturing.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. The inherent polarity and UV-absorbing properties of the phenolic and nitro groups in this compound make it an ideal candidate for RP-HPLC with UV detection. This method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition and pH, a highly selective and sensitive separation can be achieved.
Principle of the Method: Reversed-Phase Chromatography
The separation mechanism relies on the hydrophobic interactions between the analyte and the C18 stationary phase. This compound, being a moderately nonpolar molecule, is retained on the column. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), competes for the analyte. By carefully controlling the ratio of organic solvent to buffer, the retention time of the analyte can be precisely modulated.
The acidic nature of the phenolic group (pKa ≈ 4) means its ionization state is pH-dependent.[4] Suppressing this ionization by maintaining an acidic mobile phase (pH < 4) is crucial. In its protonated, non-ionized form, the molecule is more hydrophobic, leading to better retention, sharper peak shapes, and improved reproducibility. UV detection is employed, leveraging the strong absorbance of the nitroaromatic chromophores to ensure sensitive detection.
Instrumentation, Reagents, and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with injection volume capability of 1-100 µL
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
-
Chemicals and Reagents
-
This compound analytical standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Phosphoric Acid or Formic Acid (Analytical Grade)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Recommended HPLC Column
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Rationale: This is a general-purpose column that provides excellent resolution and efficiency for a wide range of small molecules, including nitrophenols.[5] The 5 µm particle size offers a good balance between efficiency and backpressure.
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (Example: Acetonitrile/Water with Phosphoric Acid)
-
Aqueous Component (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of deionized water. Mix thoroughly.
-
Mobile Phase Mixture: Combine the aqueous component and acetonitrile in the desired ratio (e.g., 50:50 v/v). For a 1 L total volume, mix 500 mL of 0.1% phosphoric acid with 500 mL of acetonitrile.
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent bubble formation in the pump heads and detector.
-
Causality Note: Degassing is critical for stable baselines and reproducible retention times. Dissolved gases can form bubbles that interfere with pump performance and cause spurious peaks in the detector flow cell.
-
B. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard.
-
Transfer it quantitatively to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with methanol or acetonitrile. This solution should be stored in the dark at 2-8°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Causality Note: Using the mobile phase as the diluent for working standards prevents solvent mismatch effects upon injection, which can lead to peak distortion.
-
Protocol 2: Sample Preparation (Aqueous Matrix Example)
For complex matrices like wastewater or soil extracts, a cleanup and concentration step such as Solid-Phase Extraction (SPE) is highly recommended.[4][5]
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.[6]
-
pH Adjustment: Adjust the sample pH to approximately 2.0-3.0 using phosphoric acid. This ensures the analyte is in its non-ionized form for efficient extraction.[4]
-
SPE Cartridge Conditioning: Using a C18 SPE cartridge (e.g., 500 mg, 6 mL), perform the following steps:
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water (pH adjusted to 2.0-3.0). Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the pre-treated sample (e.g., 100 mL) through the SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water (pH 2.0-3.0) to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of methanol or acetonitrile into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase. The sample is now ready for injection.
Protocol 3: HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to final report.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50:50 Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm or 360 nm |
| Run Time | Approximately 10 minutes |
Note: These conditions are a starting point and may require optimization for specific sample matrices or HPLC systems.
Data Analysis and Method Validation
System Suitability
Before sample analysis, inject a mid-range standard solution five times. The results must meet the following criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures stable pump performance and column chemistry. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injector precision and detector stability. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range indicate potential column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
Calibration and Quantification
-
Linearity: Inject the prepared calibration standards from lowest to highest concentration.
-
Calibration Curve: Plot the peak area response (y-axis) versus the concentration (x-axis).
-
Regression Analysis: Perform a linear regression on the data. The coefficient of determination (R²) should be ≥ 0.999 to demonstrate excellent linearity.
-
Quantification: The concentration of this compound in the prepared samples is calculated using the regression equation from the calibration curve.
Principles of Method Validation
To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] Validation confirms that the protocol is fit for its intended purpose.
Caption: Key parameters for validating an analytical HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90-110%[5] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 3.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
Validation results for similar nitroaromatic compounds have demonstrated that recovery can range from 95.3% to 104.3% with relative standard deviations (RSD) for precision between 1.23% and 3.57%.[8] The limits of detection (LOD) and quantification (LOQ) for related dinitrophenols can reach low µg/L levels, especially when combined with pre-concentration techniques.[9]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative determination of this compound. By adhering to the principles of proper solution preparation, system suitability, and method validation, researchers and analysts can generate high-quality, defensible data. The provided protocols are a comprehensive starting point that can be adapted and optimized for specific laboratory instrumentation and sample matrices.
References
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Ünsal, S. M., & Erkan, E. (2022). Development and validation of a new RP-HPLC method for organic explosive compounds. Turkish Journal of Chemistry, 46(4), 1251-1261. Retrieved from [Link]
-
Zhou, Q., et al. (2014). Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC. Analytical Methods, 6(15), 5869-5875. Retrieved from [Link]
-
Pichon, V., & Hennion, M. C. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(9). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 3-methyl-2,4-dinitro- - Substance Details. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. Retrieved from [Link]
-
Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), S15-S22. Retrieved from [Link]
-
Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1). Retrieved from [Link]
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- 7. phmethods.net [phmethods.net]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: High-Sensitivity GC-MS Analysis of 3-Methyl-2,4-dinitrophenol
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 3-Methyl-2,4-dinitrophenol (DNOC) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound of significant environmental and toxicological concern, requires robust analytical methodologies for its detection and quantification in various matrices. Due to the polar nature of the phenolic group, direct GC analysis can result in poor chromatographic performance. This guide details a complete workflow, including sample preparation through liquid-liquid extraction, a critical derivatization step to enhance volatility and thermal stability, and optimized GC-MS parameters for reliable analysis. The methodologies provided are designed for researchers, scientists, and drug development professionals requiring a validated protocol for the analysis of this and other related nitrophenolic compounds.
Introduction: The Analytical Challenge of this compound
This compound (CAS No. 1817-66-9) is a nitroaromatic compound with a molecular weight of 198.14 g/mol and a boiling point of 312.2°C at 760 mmHg.[1][2] Its applications have spanned various industries, but its presence in the environment is a significant concern due to its toxicity. Accurate and reliable quantification is paramount for environmental monitoring, toxicological studies, and ensuring product safety in various industries.
The analysis of polar compounds like phenols by gas chromatography presents a significant challenge. The active hydroxyl group can lead to peak tailing and poor sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector.[3][4] To overcome these issues, a derivatization step is often necessary to convert the polar analyte into a more volatile and thermally stable derivative.[5] This application note provides a detailed protocol for the analysis of this compound, emphasizing a derivatization strategy to achieve sharp peaks and low detection limits.
Principles of the GC-MS Method
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] The GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the column.[7] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7] This provides detailed molecular information for identification and quantification.[6]
For this compound, the acidic nature of the phenolic hydroxyl group necessitates a derivatization step to improve its chromatographic behavior.[8] Methylation is a common and effective derivatization technique for phenols, converting the polar hydroxyl group into a less polar ether. This process significantly improves the volatility and thermal stability of the analyte, leading to better peak shape and enhanced sensitivity.[3]
Experimental Workflow and Protocols
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[6] The following protocol is based on established liquid-liquid extraction techniques for phenols from aqueous matrices.[6]
Protocol:
-
Collect a 100 mL aqueous sample in a clean glass container.[7]
-
Acidify the sample to a pH of less than 3 with concentrated hydrochloric acid.[6] This ensures that the phenolic compound is in its protonated form, maximizing its partitioning into the organic solvent.
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.[6] Dichloromethane is a suitable solvent for extracting phenols.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[6]
-
Allow the layers to separate and collect the lower organic layer.[6]
-
Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.[6]
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[6]
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization: Methylation
To improve the chromatographic properties of this compound, a methylation step is performed. (Trimethylsilyl)diazomethane (TMSD) is a safer alternative to diazomethane for this purpose.[3]
Protocol:
-
To the 1 mL concentrated extract, add a suitable amount of (trimethylsilyl)diazomethane solution (e.g., 2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent by adding a few drops of a weak acid, such as acetic acid in methanol, until the yellow color disappears.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the methylated derivative of this compound. These are based on typical conditions for phenol analysis.[9][10]
| Parameter | Setting | Justification |
| Gas Chromatograph | A system equipped with a split/splitless injector. | Provides flexibility for different sample concentrations. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or equivalent). | This non-polar column is well-suited for the separation of a wide range of semi-volatile organic compounds, including derivatized phenols.[9] |
| Injector Temperature | 280 °C | Ensures efficient volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column for high sensitivity.[4] |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min. | Provides good separation of the analyte from potential interferences. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | Inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | A quadrupole or ion trap mass spectrometer. | Commonly available and provides the required sensitivity and mass resolution. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[11] |
| Mass Range | 50 - 350 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
| Source Temperature | 230 °C | Maintains the ions in the gas phase and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan provides spectral information for identification, while SIM offers higher sensitivity and selectivity for quantification. |
Data Analysis and Expected Results
Identification and Quantification
Identification of the methylated derivative of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. For quantification, a calibration curve should be prepared using a series of standards of known concentrations.[6] The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.[6]
Expected Mass Spectrum and Fragmentation
The mass spectrum of the methylated derivative of this compound is expected to show a molecular ion (M+) and characteristic fragment ions. The fragmentation pattern is influenced by the presence of the nitro groups and the methoxy group.
Caption: Proposed fragmentation pathway for methylated this compound in EI-MS.
Quantitative Data Summary
The following table summarizes the expected analytical data for the GC-MS analysis of methylated this compound.
| Analyte | CAS No. | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Quantification Ion (m/z) | Confirmation Ions (m/z) |
| Methylated this compound | N/A | 212.16 | 15 - 20 | 212 | 197, 182, 166 |
Note: The expected retention time is an estimate and will vary depending on the specific GC system and conditions.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a robust and sensitive approach for the analysis of this compound. The provided protocols for sample preparation and instrument parameters are designed to yield high-quality, reproducible data. This methodology is suitable for a wide range of applications, from environmental monitoring to toxicological research, enabling scientists to accurately detect and quantify this important compound.
References
-
Chemsrc. (2024). This compound | CAS#:1817-66-9. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
PubMed. (2009). Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 3-methyl-2,4-dinitro- - Substance Details. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
PubMed. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2006). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Mass spectrum of 2,4-dinitrophenol. (I) Intensity and (m/z) mass-to-charge ratio. Retrieved from [Link]
-
American Academy of Forensic Sciences. (2019). An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS) Method for Screening and Quantitation of 2,4-DNP in Postmortem Blood Specimens and Three Fatal Poisoning Cases Reports. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2019). Analysis of 2,4‐Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Retrieved from [Link]
-
ResearchGate. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]
-
PubMed. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2,4-dinitrophenol
Welcome to the technical support center for the synthesis of 3-Methyl-2,4-dinitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. The primary route for this synthesis involves the dinitration of 3-methylphenol (m-cresol), a reaction that, while straightforward in principle, requires careful control to achieve optimal results.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.
Issue 1: Low Overall Yield of this compound
Question: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, ranging from incomplete reactions to product loss during the workup. Here’s a systematic approach to diagnosing and solving the problem:
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Incomplete Reaction: The nitration of m-cresol is highly dependent on temperature and reaction time.
-
Causality: The generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is an equilibrium process. Insufficient reaction time or temperatures that are too low may not allow the reaction to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material (m-cresol) is still present after the planned reaction time, consider extending it. Ensure the temperature is maintained within the optimal range, typically between -5°C and 0°C, to facilitate the reaction without promoting side reactions.[1]
-
-
Formation of Byproducts: The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both ortho, para-directing, which can lead to a mixture of isomers.[2][3]
-
Causality: Direct nitration of m-cresol can yield not only the desired 2,4-dinitro product but also 2,6-dinitro and various mononitrated isomers (3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol).[1]
-
Solution: To enhance regioselectivity, consider a two-step approach. First, perform a mononitration under milder conditions to favor the formation of 3-methyl-4-nitrophenol, which can then be subjected to a second nitration to yield the 2,4-dinitro product. Alternatively, employing a protecting group strategy for the hydroxyl function can improve selectivity.[1][4]
-
-
Product Loss During Workup: The purification process, especially recrystallization, can lead to significant product loss if not optimized.
-
Causality: this compound has some solubility in the solvents used for washing and recrystallization. Excessive washing or using too much solvent can dissolve a substantial portion of the product.
-
Solution: Use ice-cold water for washing the crude product to minimize solubility losses. During recrystallization, use the minimum amount of hot solvent required to fully dissolve the product. Allow the solution to cool slowly to maximize crystal formation and recovery.
-
Issue 2: Product Impurity and Isomer Contamination
Question: My final product is impure, showing multiple spots on the TLC plate. How can I minimize the formation of isomers and other impurities?
Answer: Purity is paramount, and achieving it requires careful control over reaction conditions and effective purification techniques.
-
Isomeric Byproducts: As mentioned, the directing effects of the -OH and -CH₃ groups can lead to a mixture of dinitro isomers, primarily 2,6-dinitro-3-methylphenol.[5][6]
-
Causality: The hydroxyl group is a strongly activating ortho, para-director, making the positions 2, 4, and 6 highly susceptible to electrophilic attack by the nitronium ion.
-
Solution: Precise temperature control is critical. Maintaining the reaction temperature at or below 0°C helps to control the reaction rate and can favor the formation of the thermodynamically more stable 2,4-dinitro isomer over the 2,6-dinitro isomer.[1] The concentration of sulfuric acid also plays a role in isomer distribution.[1]
-
-
Oxidation Products (Tars and Resins): Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, leading to the formation of dark-colored, tarry impurities.[1]
-
Causality: High reaction temperatures can accelerate the rate of oxidation of the phenol ring by nitric acid, leading to complex polymeric materials.
-
Solution: The slow, dropwise addition of the nitrating mixture to the m-cresol solution is essential.[1] This ensures that the concentration of the nitrating agent is kept low at any given moment and helps to dissipate the heat generated by the highly exothermic reaction, thereby minimizing oxidation.[7]
-
-
Purification Strategy:
-
Solution: A multi-step purification process is often necessary. After initial washing, perform a recrystallization from a suitable solvent system (e.g., ethanol/water). If isomeric impurities persist, column chromatography can be an effective, albeit more laborious, method for separation.
-
Issue 3: Reaction Control and Safety
Question: The nitration reaction is highly exothermic and difficult to control. What are the best practices for ensuring safety and maintaining a stable reaction temperature?
Answer: Safety is the top priority in any nitration reaction. These reactions are notoriously energetic and can lead to thermal runaway if not properly managed.[7][8]
-
Best Practices for Thermal Management:
-
Ice-Salt Bath: Always conduct the reaction in an ice-salt bath to maintain a consistently low temperature (-5°C to 0°C).[1]
-
Slow Addition: Add the nitrating agent (mixed acid) dropwise to the substrate solution with vigorous stirring. This allows for the efficient dissipation of the heat generated.
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Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Scale: When performing the reaction for the first time, it is advisable to start with a small scale to understand the reaction's thermal profile.
-
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
Experimental Workflow & Data
Standard Synthesis Protocol
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a molar excess of concentrated sulfuric acid to concentrated nitric acid.
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Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve m-cresol in a suitable solvent like glacial acetic acid or use it neat. Cool the flask to -5°C.
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Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution. Critically, maintain the internal temperature between -5°C and 0°C.[1]
-
Quenching and Isolation: Once the reaction is complete (as monitored by TLC), slowly pour the reaction mixture over crushed ice. The crude this compound will precipitate as a yellow solid.
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Purification: Filter the solid, wash thoroughly with cold water, and then recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.
Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Temperature | -5°C to 0°C | Minimizes byproduct formation and oxidation; controls exothermicity.[1] |
| Nitric Acid (molar eq.) | 2.1 - 2.5 | Ensures complete dinitration. |
| Sulfuric Acid | Catalytic to excess | Acts as a catalyst to generate the nitronium ion (NO₂⁺).[1] |
| Reaction Time | 2 - 4 hours | Varies; should be monitored by TLC. |
| Addition Rate | Slow, dropwise | Crucial for temperature control and safety. |
Visualizing the Process
Synthesis Workflow Diagram
Caption: Reaction pathway showing the formation of the desired product and a key isomeric byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. [1] Q2: Can I use a different nitrating agent? A2: While a mixture of nitric and sulfuric acids is standard, other nitrating agents can be used, but they may alter the reaction's selectivity and require different conditions. The choice of agent should be based on a thorough literature review and risk assessment for your specific application.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of techniques is recommended. Melting point analysis provides a quick purity check (pure this compound has a defined melting point). For structural confirmation and more rigorous purity assessment, use spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry. TLC is invaluable for monitoring reaction progress and assessing final purity.
Q4: What are the main safety hazards associated with this compound? A4: The product itself is a chemical compound that should be handled with care, following standard laboratory safety procedures. The primary hazards lie in the synthesis process, which involves highly corrosive and reactive acids. [8][10][11]Always consult the Safety Data Sheet (SDS) for all reagents and the final product before starting any work.
Q5: Can this reaction be scaled up? A5: Yes, but scaling up a nitration reaction requires extreme caution. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. A pilot plant or specialized chemical engineering setup with robust cooling and monitoring systems is necessary for a safe scale-up.
References
- Nitration reaction safety - YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
- Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol - BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN.
- Troubleshooting byproduct formation in nitration of m-cresol - Benchchem.
- NITRIC ACID SAFETY - University of Washington.
- Process for the preparation of p-nitro-m-cresol - Google Patents.
- Process for the preparation of 4-nitro-m-cresol - Google Patents.
- Nitric Acid Safety Tips & Health Hazards - VelocityEHS.
- Reduce your risk of a nitric acid incident - UW Environmental Health & Safety.
- Dinitration of 3-methyl phenol gives the following major product - Infinity Learn.
- Write the structures of the major products expected - Vedantu.
- Write the structures of the major products expected from the following reactions - Filo.
- Major product of mononitration of 3-methylphenol - Chemistry Stack Exchange.
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- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Purification of 3-Methyl-2,4-dinitrophenol
Welcome to the technical support resource for 3-Methyl-2,4-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the purification of this compound. We will address common experimental challenges through a troubleshooting guide and frequently asked questions, supported by detailed protocols and scientific rationale.
A Critical Note on Safety: this compound belongs to the dinitrophenol class of compounds. The parent compound, 2,4-Dinitrophenol (DNP), is classified as acutely toxic, flammable, and a dangerous explosion hazard when dry.[1][2] It is imperative to handle this compound with the same level of caution. Always consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any work.
-
Handling: Always use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[3] Work in a well-ventilated chemical fume hood.[4]
-
Explosion Hazard: Avoid grinding the dry solid or subjecting it to shock or friction.[1] Dinitrophenols can form explosive salts with bases.[2] For storage, it is often recommended that related compounds are kept wetted with water (e.g., >15%) to desensitize them.[3]
-
Toxicity: Dinitrophenols are toxic if inhaled, ingested, or absorbed through the skin.[4] Exposure can lead to severe health effects, including organ damage through prolonged exposure.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is a sticky oil or a very low-melting solid, not the expected yellow crystals. What happened?
-
Probable Cause 1: Trapped Solvent. Residual solvent from the synthesis or workup (e.g., ethanol, ethyl acetate) can depress the melting point and give the product an oily appearance.
-
Probable Cause 2: Isomeric Impurities. The nitration of 3-methylphenol can produce multiple regioisomers, such as 3-Methyl-2,6-dinitrophenol or 5-Methyl-2,4-dinitrophenol.[5] These isomers can have different physical properties and may form a eutectic mixture with your target compound, resulting in a lower melting point.
-
Probable Cause 3: Unreacted Starting Material. Residual 3-methylphenol (m-cresol) or mononitrated intermediates can contaminate the final product.
-
Solutions & Scientific Rationale:
-
Solvent Removal: Dry the product under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can facilitate the removal of high-boiling point solvents, but be cautious due to the compound's thermal sensitivity.
-
Trituration: If the product is oily, try triturating it with a cold, non-polar solvent like hexanes. This will often wash away less polar impurities and can help induce crystallization of the desired product.
-
Strategic Recrystallization: If isomeric impurities are suspected, a carefully chosen recrystallization is necessary. Isomers often have slightly different polarities and solubilities, which can be exploited for separation. Refer to the protocols section for a detailed procedure.
-
Chromatographic Purification: For persistent impurities or oily products, silica gel column chromatography is the most effective method. The difference in polarity between the isomers and other impurities allows for clean separation.
-
Q2: I performed a recrystallization, but my product purity (as checked by TLC or NMR) has not significantly improved. What should I do next?
-
Probable Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[6] If the compound is too soluble in the cold solvent, recovery will be low. If impurities have similar solubility profiles to the product in the chosen solvent, the separation will be inefficient.
-
Probable Cause 2: Co-precipitation. If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice of the product as it crashes out of solution.
-
Solutions & Scientific Rationale:
-
Re-evaluate the Solvent System: Test a range of solvents or solvent mixtures. For dinitrophenols, ethanol, methanol, or mixtures of ethanol and water are often effective.[7] A good starting point is to find a solvent that dissolves the compound when boiling and another miscible solvent in which it is insoluble. This allows for a two-solvent recrystallization technique.
-
Ensure Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of large, pure crystals and leaves impurities behind in the mother liquor.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass, potentially with a different solvent system, can significantly improve purity.
-
Q3: My product has a dark brown or reddish color instead of the expected bright yellow. Is this a sign of decomposition?
-
Probable Cause 1: Oxidation Products. Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type byproducts. This can be exacerbated by exposure to air and light, especially under basic conditions.
-
Probable Cause 2: Residual Nitrating Agents. Lingering acidic residues from synthesis can sometimes lead to side reactions and color formation upon heating.
-
Probable Cause 3: Thermal Degradation. Dinitrophenols can decompose upon heating, emitting toxic fumes of nitrogen oxides.[2] Excessive heat during recrystallization or drying can lead to discoloration.
-
Solutions & Scientific Rationale:
-
Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The carbon will adsorb many of the highly colored impurities. Hot filter the solution to remove the carbon before cooling. Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.
-
Control pH: If residual acid is suspected, a wash of the crude material with a cold, dilute sodium bicarbonate solution during the initial workup can help. Conversely, avoid strongly basic conditions which can deprotonate the phenol and increase its susceptibility to oxidation.
-
Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the compound during recrystallization and avoid prolonged heating. Dry the final product under vacuum at a modest temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purification process? Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate your product from impurities. The pure product should appear as a single spot. Comparing the crude material lane with the recrystallized material lane will visually demonstrate the success of the purification.
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my product? Yes, GC-MS is an excellent technique for assessing the purity and confirming the identity of this compound.[8] It will provide a precise molecular weight and can separate volatile isomers, helping to identify the nature of any impurities.
Q3: What are the expected impurities from a typical synthesis? The impurity profile depends heavily on the synthetic route. If starting from 3-methylphenol and nitrating, you can expect:
-
Unreacted 3-methylphenol.
-
Mononitrated intermediates (e.g., 3-Methyl-2-nitrophenol, 3-Methyl-4-nitrophenol).
-
Other dinitrated regioisomers (e.g., 3-Methyl-2,6-dinitrophenol).[5]
If synthesizing from a precursor like 2,4-dinitrochlorobenzene, impurities would relate to that starting material and any side reactions.[9]
Q4: How should I store the purified this compound? Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Given the explosive risk of dry DNP, consider storing the material wetted with a small amount of water or solvent to reduce sensitivity, and label it accordingly.[3] Always store it in a locked cabinet to control access.[1]
Experimental Protocols & Data
Workflow: Selecting a Purification Strategy
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision tree for purification of this compound.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Hot Solubility | Cold Solubility | Notes & Rationale |
| Ethanol | 78 | High | Moderate | A good first choice. May require cooling to 0°C or below for good recovery. Effective for removing less polar impurities.[7] |
| Methanol | 65 | High | Moderate | Similar to ethanol but with a lower boiling point, making it easier to remove during drying.[7] |
| Ethanol/Water | 78-100 | High | Very Low | Excellent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly. Very effective at removing polar and non-polar impurities.[10] |
| Isopropanol | 82 | Good | Low | A slightly less polar alcohol that can sometimes provide better selectivity than ethanol or methanol. |
| Toluene | 111 | Moderate | Very Low | A non-polar option. Useful if impurities are highly polar. Requires higher temperatures and careful handling. |
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (similar ratio to the final crystallization medium) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Crucial Safety Step: Do not scrape the dry, powdered product aggressively. Handle with care to avoid friction or shock.[1][2]
Protocol 2: Silica Gel Flash Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your product (Rf value of ~0.3) from its impurities.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (as a slurry).
-
Sample Loading: Dissolve a minimum amount of your crude product in the mobile phase. If it is not fully soluble, dissolve it in a stronger solvent (like acetone), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Run the mobile phase through the column, applying positive pressure (flash chromatography). Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of the mobile phase.
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 2,4-DINITROPHENOL INDICATOR AR. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Frison, G., Favretto, D., Zancanaro, F., Fazzin, G., & Ferrara, S. D. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 25–31. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]
-
Chemsrc. (2024). This compound | CAS#:1817-66-9. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Safety Data Sheet Dinitrophenol (DNP) IgG. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Surov, A. O., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. Retrieved from [Link]
-
Scribd. (n.d.). Practice 8. Aromatic Nucleophilic Substitution. Synthesis of 2,4-Dinitrophenylh. Retrieved from [Link]
-
Niemczyk, M. (2015). 2,4-DNP with Dr. Mark Niemczyk, Ph.D. [Video]. YouTube. Retrieved from [Link]
-
Zakaria, N. D., et al. (2009). Synthesis and evaluation of a molecularly imprinted polymer for 2,4-dinitrophenol. International Journal of Molecular Sciences, 10(1), 354-365. Retrieved from [Link]
-
Raut-Jadhav, S., et al. (2013). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. Ultrasonics Sonochemistry, 20(1), 332-338. Retrieved from [Link]
-
Frison, G., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 31(1), 25-31. Retrieved from [Link]
-
Zhang, R., et al. (2021). Degradation mechanisms, kinetics and eco-toxicity assessment of 2,4-Dinitrophenol by oxygen-containing free radicals in aqueous solution. Molecular Physics, 119(21), e1971701. Retrieved from [Link]
-
Wang, H., et al. (2019). The crystal structure of 3-methyl-2,6-dinitrophenol, C7H6N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 241-242. Retrieved from [Link]
-
Chen, P., et al. (2017). Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. Journal of Molecular Graphics and Modelling, 74, 259-266. Retrieved from [Link]
-
Krotulski, A. J., et al. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of Forensic Sciences, 65(1), 183-188. Retrieved from [Link]
- Google Patents. (2014). CN104045565A - Preparation method of 2,4-dinitrophenol.
-
Agilent Technologies. (2012). Measuring the formation of DNP using an Agilent Cary 60 UV-Vis spectrophotometer and SFA 20 stopped-flow accessory. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
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- 8. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 3-Methyl-2,4-dinitrophenol Solutions
Welcome to the technical support center for 3-Methyl-2,4-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling solutions of this compound. Given the limited specific data on this compound, this guide leverages the extensive research available for its close structural analog, 2,4-dinitrophenol (DNP), to provide a robust framework for experimental success. The principles of stability and degradation are largely transferable due to their shared dinitrophenolic core structure.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your solution is often the first sign of a change in its chemical state, which could be due to degradation or a change in pH. This compound, like other dinitrophenols, acts as a pH indicator. In acidic to neutral solutions (below pH 4.4), the solution is typically colorless to pale yellow.[1] As the solution becomes alkaline, the phenolic proton is removed, leading to a more conjugated system and a distinct yellow to brownish-yellow color.[1] Therefore, an unexpected color change to yellow may indicate an increase in the pH of your solution. A gradual darkening or appearance of other hues could signify chemical degradation.
Q2: I've observed a precipitate in my this compound solution after storing it in the refrigerator. What is the cause and how can I resolve it?
Precipitation upon cooling is a common issue related to the solubility of the compound. The solubility of dinitrophenols in aqueous solutions is limited and decreases at lower temperatures. If your solution was prepared at room temperature at a concentration near its saturation point, it will likely precipitate when cooled. To resolve this, you can gently warm the solution and use sonication to redissolve the precipitate. To prevent this, consider preparing a more dilute solution if your experimental design allows, or use a co-solvent such as DMSO or ethanol to increase solubility, especially for stock solutions.
Q3: What is the best solvent for preparing a stock solution of this compound?
For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is an excellent choice due to the moderate to high solubility of dinitrophenols in it.[2] Ethanol is also a suitable solvent.[3] For working solutions, the choice of solvent will depend on your experimental system. If using aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO or ethanol and then dilute it into the aqueous medium to the final desired concentration. This minimizes the risk of the compound not fully dissolving in the aqueous phase. Always ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 0.1% for many cell culture experiments).
Q4: How should I store my this compound solutions to ensure maximum stability?
To maximize the stability of your solutions, they should be stored under the following conditions:
-
Protection from Light: Dinitrophenols are susceptible to photodegradation.[4] Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Controlled Temperature: Store solutions in a refrigerator at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
Acidic pH: Dinitrophenols are more stable in acidic conditions. If compatible with your experiment, maintaining a slightly acidic pH can help prevent degradation.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Loss of expected biological activity.
-
Poor reproducibility between experiments.
-
Lower than expected concentration upon analysis.
Potential Causes & Solutions:
-
Chemical Degradation: The primary cause of inconsistent results is often the degradation of the compound in solution. This can be accelerated by exposure to light, alkaline pH, and high temperatures.
-
Causality: Dinitrophenols can undergo photodegradation, where UV light can initiate reactions leading to the cleavage of the aromatic ring.[5] In alkaline conditions, the phenoxide ion is more susceptible to oxidation.
-
Solution: Prepare fresh solutions before each experiment. If solutions must be stored, follow the recommended storage conditions (cool, dark, and ideally acidic pH). Use a stability-indicating analytical method like HPLC (see Protocol 2) to verify the concentration of your solution before use.
-
-
Solvent Effects: The solvent used to dissolve the this compound can impact its stability and activity.
-
Causality: Some organic solvents can contain impurities (e.g., peroxides in aged ethers) that can react with and degrade the compound.
-
Solution: Use high-purity, analytical grade solvents. If preparing aqueous solutions from a stock in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls.
-
-
Adsorption to Labware: Phenolic compounds can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration in the solution.
-
Causality: The hydrophobic nature of the aromatic ring can lead to non-specific binding to plastic surfaces.
-
Solution: Whenever possible, use glass labware for the preparation and storage of solutions. If plastic must be used, consider using low-protein-binding plastics.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Scientific Insights into Stability
The Role of the Methyl Group
The presence of a methyl group on the aromatic ring of this compound, as compared to 2,4-dinitrophenol, can subtly influence its chemical properties. A methyl group is an electron-donating group through inductive effects and hyperconjugation.[6] This electron-donating nature can slightly increase the electron density of the aromatic ring, which might marginally affect its susceptibility to certain degradation pathways. However, the strong electron-withdrawing effects of the two nitro groups are the dominant influence on the molecule's reactivity and acidity.[7][8] Therefore, the stability profile of this compound is expected to closely mirror that of 2,4-dinitrophenol.
Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting stability issues.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species, which can initiate the breakdown of the molecule. This can involve the reduction of the nitro groups and eventual cleavage of the aromatic ring.[5]
-
Oxidative Degradation: In the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (e.g., in certain biological media), the aromatic ring can be hydroxylated, which is often a first step towards ring opening and mineralization.
-
pH-Mediated Hydrolysis: Under highly alkaline conditions, nucleophilic attack on the aromatic ring can be facilitated, potentially leading to the displacement of the nitro groups, although this is generally less common than photodegradation and oxidation under typical experimental conditions.
Degradation Influence Diagram
Caption: Factors influencing the degradation of this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Glass volumetric flask
-
Amber glass vials for storage
Procedure:
-
Calculate the mass of this compound required. The molecular weight is 198.13 g/mol . For a 10 mL of a 100 mM solution, you will need 19.81 mg.
-
Accurately weigh the calculated amount of solid this compound and transfer it to a 10 mL glass volumetric flask.
-
Add approximately 7 mL of anhydrous DMSO to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Once the solid is completely dissolved, add DMSO to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound solutions.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Solution of this compound to be tested
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A / 30% B, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of standards of known concentrations of this compound in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stored solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Analysis: Inject the standards to generate a calibration curve. Then, inject your prepared sample.
-
Data Interpretation: The peak corresponding to this compound should be well-resolved. A decrease in the area of this peak over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. By comparing the peak area of your sample to the calibration curve, you can accurately determine its concentration.
Data Summary
Solubility of 2,4-Dinitrophenol (as a proxy for this compound)
| Solvent | Solubility | Temperature (°C) |
| Water | 0.6 g/100 mL | 18 |
| Ethanol | Soluble | Not specified |
| Acetone | 35.90 g/100 g solution | 15 |
| Chloroform | 5.39 g/100 g solution | 15 |
| Ethyl Acetate | 15.55 g/100 g solution | 15 |
| Toluene | 6.36 g/100 g solution | 15 |
| Benzene | Soluble | Not specified |
| DMSO | Moderately to highly soluble | Not specified |
Data for 2,4-dinitrophenol compiled from various sources.[2][9][10]
References
-
2,4-Dinitrophenol - Solubility of Things. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chrominfo. (2022, February 12). Preparation of 2, 4-dinitrophenol indicator solution. Retrieved January 14, 2026, from [Link]
-
Quora. (2018, May 3). What is the reason nitrophenol is much more acidic than normal phenol? Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022, May 27). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? Retrieved January 14, 2026, from [Link]
- Shen, Y., et al. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
-
ResearchGate. (2022, May 27). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution? Retrieved January 14, 2026, from [Link]
-
Reddit. (2023, October 16). Electron withdrawing groups. Retrieved January 14, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of 2,4-dinitrophenol. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.
-
Filo. (2023, June 24). The o/p-directing effect of methyl group in electrophilic substitution re... Retrieved January 14, 2026, from [Link]
- Hems, R. F., & Abbatt, J. P. D. (2018). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics, 18(15), 11529-11542.
-
ResearchGate. (n.d.). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved January 14, 2026, from [Link]
-
Chegg. (2023, November 8). Solved Identify the color of 2,4-dinitrophenol when the pH... Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved January 14, 2026, from [Link]
Sources
- 1. Chrominfo: Preparation of 2, 4-dinitrophenol indicator solution [chrominfo.blogspot.com]
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- 6. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
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- 8. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 9. Why ortho nitro phenol more acidic than ortho methoxyphenol - askIITians [askiitians.com]
- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding degradation of 3-Methyl-2,4-dinitrophenol in experiments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storing, and utilizing 3-Methyl-2,4-dinitrophenol (CAS No. 1817-66-9) while minimizing its degradation. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is this compound, and what are its primary stability concerns?
This compound is a nitroaromatic organic compound belonging to the dinitrophenol family.[1][2][3] Structurally similar to the well-studied 2,4-Dinitrophenol (DNP), it shares many of its chemical properties and stability concerns.[4] The primary stability issues stem from its sensitivity to heat, light, and specific chemical environments.[5][6]
Key concerns include:
-
Thermal Decomposition: Dinitrophenols can decompose explosively upon heating.[4][7]
-
Photodegradation: The compound is sensitive to light, which can trigger degradation pathways.[5][6][8]
-
Chemical Reactivity: It is incompatible with strong bases, oxidizing agents, and reducing agents, which can lead to rapid degradation or the formation of hazardous byproducts.[6] The phenolic hydroxyl group is acidic (pKa of 2,4-DNP is 4.09) and can form salts, some of which are explosive.[4]
-
Explosive Nature When Dry: A critical safety concern for dinitrophenols is their potential to be explosive when completely dry and subjected to shock or friction.[4][7][9]
Q2: How should I properly store solid this compound and its solutions?
Proper storage is the first line of defense against degradation. Based on safety data for the closely related 2,4-DNP, a stringent storage protocol is essential.
Protocol: Storage of this compound
For Solid Compound:
-
Container: Store in the original, tightly closed container.[5][10] If transferring, use a container made of the same material.
-
Location: Keep in a cool, dry, and well-ventilated area, preferably a locked flammable storage cabinet.[9] The storage area should be fireproof and lack drain or sewer access.[11]
-
Avoidance: Store away from heat sources, open flames, and sources of ignition or friction.[5][9] Do not store on high shelves where it could fall.
-
Light Protection: Protect from direct light by using an amber vial or storing it inside a light-blocking secondary container.[5]
-
Segregation: Keep it separated from incompatible materials such as combustible substances, strong bases, and oxidizing or reducing agents.[11]
For Stock Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating concentrated stock solutions.
-
Container: Store in small-volume amber glass vials with airtight PTFE-lined caps to minimize headspace and prevent solvent evaporation and light exposure.
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially if the solvent is not fully anhydrous, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Q3: What are the main factors that can cause degradation during my experiments?
Several factors in a typical experimental workflow can compromise the integrity of this compound.
| Factor | Causality and Mechanism of Degradation |
| Light Exposure | The nitroaromatic structure is susceptible to photochemical degradation. UV light, and even strong ambient lab lighting, can provide the energy to initiate reactions, leading to the breakdown of the molecule.[6][8] |
| Elevated Temperature | Heat accelerates chemical reactions, including oxidation and decomposition. For dinitrophenols, heating can also pose a significant safety risk due to potential explosive decomposition.[4][7] The biological effects of DNP have also been shown to be temperature-dependent.[12] |
| Non-Optimal pH | The phenolic hydroxyl group's acidity makes the molecule's charge state pH-dependent. At pH values significantly above its pKa, it will exist as the phenolate anion, which may have different stability and reactivity. Strong bases can form explosive salts.[4] Optimal adsorption for 2,4-DNP has been noted at acidic pH near its pKa.[13] |
| Presence of Oxidizers/Reducers | Strong oxidizing agents can degrade the phenol ring. Conversely, the nitro groups are susceptible to reduction, which is a primary metabolic degradation pathway, forming amino-phenols.[14][15] This can be initiated by chemical reducing agents or even certain biological components in cell culture media. |
| Reactive Free Radicals | Advanced oxidation processes using highly reactive free radicals like hydroxyl (HO•) have been shown to effectively degrade 2,4-DNP in wastewater treatment, indicating the molecule's susceptibility to radical-based attack.[16] |
Q4: Are there any known incompatible reagents I should avoid?
Yes. Based on data for DNP, you must avoid mixing this compound with the following:
-
Strong Bases (e.g., NaOH, KOH, Ammonia): Forms explosive salts.[4][6]
-
Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Perchlorates): Can cause violent reactions and degradation.[6]
-
Strong Reducing Agents (e.g., Sodium Borohydride, H₂/Palladium): Will reduce the nitro groups, fundamentally changing the molecule's structure and properties.[14]
-
Acid Chlorides and Acid Anhydrides: Incompatible and may lead to vigorous reactions.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Inconsistent experimental results or apparent loss of compound activity.
-
Potential Cause 1: Stock Solution Degradation. Your stock solution may have degraded due to improper storage (light exposure, wrong temperature) or age.
-
Solution: Prepare a fresh stock solution from solid material. Aliquot into single-use vials and store protected from light at -20°C or below. Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles. A study on 2,4-DNP showed stability in blood and urine for up to 30 days when refrigerated or frozen.[17]
-
-
Potential Cause 2: Working Solution Instability. The compound may be unstable in your aqueous experimental buffer or cell culture medium, especially if exposed to light or high temperatures (e.g., 37°C incubator) for extended periods.
-
Solution: Prepare working solutions immediately before use. Include a stability control in your experiment: incubate the compound in your experimental medium for the full duration of the experiment, then analyze its concentration by HPLC or LC-MS to quantify any loss.
-
-
Potential Cause 3: Adsorption to Labware. Phenolic compounds can adsorb to certain plastics.
-
Solution: Use glass or polypropylene labware where possible. Pre-rinsing pipette tips with the solution before the final transfer can help mitigate loss due to adsorption.
-
Issue 2: The color of my stock solution has changed (e.g., yellow color has deepened or turned brownish).
-
Potential Cause: Degradation. A visible color change is a strong indicator of chemical degradation. The formation of degradation products, potentially through oxidation or polymerization, can alter the solution's absorbance spectrum.
-
Solution: Discard the solution immediately and safely according to your institution's hazardous waste protocols.[5] Prepare a fresh stock solution, paying strict attention to storage conditions (especially light protection).
-
Issue 3: I suspect degradation. How can I confirm it and identify potential byproducts?
-
Confirmation Method: Chromatographic Analysis. The most reliable way to confirm degradation is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.
-
Procedure:
-
Analyze a freshly prepared "time zero" sample of your compound in the relevant solvent or medium. This will give you a reference chromatogram with a primary peak at a specific retention time.
-
Analyze your suspect (aged or post-experiment) sample using the exact same method.
-
Interpretation: A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.
-
-
-
Identification of Degradation Products: Mass Spectrometry. To identify the byproducts, couple your liquid chromatograph to a mass spectrometer (LC-MS).
-
Mechanism: Mass spectrometry measures the mass-to-charge ratio of the molecules. Based on the masses of the new peaks, you can deduce their chemical structures. For dinitrophenols, common degradation products involve the reduction of one or both nitro groups to amino groups (e.g., 3-Methyl-2-amino-4-nitrophenol).[14][18]
-
Part 3: Visualized Workflows and Pathways
Visual aids can clarify complex troubleshooting and chemical processes.
Troubleshooting Workflow for Suspected Degradation
Caption: Decision tree for troubleshooting experimental issues.
Potential Degradation Pathway (Reductive)
This diagram illustrates a likely degradation pathway based on the known metabolism of 2,4-DNP, which involves the sequential reduction of the nitro groups.[14][19]
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. Page loading... [wap.guidechem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. amherst.edu [amherst.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dependence on temperature of the effect of dinitrophenol on the release of transmitter quanta at neuromuscular junctions in the mouse diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. reddit.com [reddit.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Methyl-2,4-dinitrophenol for Cellular Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers utilizing 3-Methyl-2,4-dinitrophenol in cellular assays. As a substituted dinitrophenol, this compound is presumed to act as a mitochondrial uncoupler, a class of molecules that disrupts the mitochondrial proton gradient, leading to increased oxygen consumption and heat production, independent of ATP synthesis. Proper concentration optimization is critical to differentiate targeted bioenergetic effects from broad cellular toxicity.
This document offers a structured approach to determining the optimal concentration range of this compound for your specific cellular model and experimental goals. It combines foundational knowledge with practical troubleshooting advice to ensure the scientific rigor and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
Based on its structural similarity to 2,4-dinitrophenol (DNP), this compound is anticipated to function as a protonophore, uncoupling mitochondrial oxidative phosphorylation.[1] In essence, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase.[1][2] This leads to an increase in the basal metabolic rate as the cell attempts to compensate for the reduced efficiency of energy production.[1]
Q2: How should I prepare a stock solution of this compound?
Due to the limited availability of specific solubility data for this compound, it is advisable to follow the general guidelines for its parent compound, 2,4-dinitrophenol. 2,4-DNP is sparingly soluble in water but moderately soluble in dimethyl sulfoxide (DMSO).[3] Therefore, preparing a high-concentration stock solution in sterile DMSO is recommended. It is crucial to perform serial dilutions of your stock in your final assay medium to minimize the final DMSO concentration, as high levels of DMSO can be toxic to cells.[4]
Q3: What are the critical safety precautions when handling this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death at all tested concentrations | The starting concentration range is too high, leading to acute cytotoxicity. | Begin with a much lower concentration range. For dinitrophenols, effects can be seen in the low micromolar range.[8] |
| The compound has precipitated out of the cell culture medium. | Visually inspect the media for any precipitate. Ensure the final DMSO concentration is low and compatible with your cell line.[4] | |
| No observable effect on cellular respiration or viability | The concentration range is too low to induce a biological response. | Gradually increase the concentration in a stepwise manner. |
| The compound has degraded in the cell culture medium. | Prepare fresh dilutions from a stock solution for each experiment. While specific stability data for this compound is lacking, related compounds can be unstable in aqueous solutions over time.[9] | |
| "Bell-shaped" dose-response curve | This is a characteristic feature of many mitochondrial uncouplers. At lower concentrations, the uncoupling effect increases with dose. At higher concentrations, toxicity and inhibition of cellular processes can lead to a decrease in the measured response (e.g., oxygen consumption).[10] | This is an expected outcome. The optimal concentration for your assay will be the peak of this curve, where the desired uncoupling effect is maximal before the onset of significant toxicity. |
| Inconsistent results between experiments | Variability in cell seeding density or health. | Standardize your cell seeding protocol and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent preparation of the compound dilutions. | Prepare fresh dilutions for each experiment and use a consistent dilution scheme. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cytotoxicity Assay (e.g., MTT Assay)
This initial experiment is crucial to establish a non-toxic concentration range for subsequent functional assays.
1. Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
2. Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in your complete cell culture medium to create a range of working concentrations. It is advisable to start with a broad range, for example, from low nanomolar to high micromolar.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
3. Incubation:
-
Incubate the cells for a period relevant to your planned functional assays (e.g., 24 hours).
4. MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the concentration at which a significant decrease in viability is observed. This will define the upper limit for your functional assays.
Protocol 2: Assessing Mitochondrial Uncoupling using a Seahorse XF Analyzer
This assay directly measures the effect of this compound on mitochondrial respiration.
1. Cell Seeding and Preparation:
-
Seed your cells in a Seahorse XF cell culture microplate at an optimized density.
-
On the day of the assay, replace the culture medium with a Seahorse XF assay medium and incubate in a non-CO2 incubator to allow for temperature and pH equilibration.
2. Compound Loading:
-
Prepare solutions of an ATP synthase inhibitor (e.g., oligomycin), your desired range of this compound concentrations, and a complex I and III inhibitor (e.g., rotenone/antimycin A) in the assay medium.
-
Load these compounds into the appropriate ports of the sensor cartridge.
3. Seahorse XF Assay:
-
Run a baseline measurement of the oxygen consumption rate (OCR).
-
Inject oligomycin to inhibit ATP-linked respiration.
-
Inject the different concentrations of this compound to determine the maximal respiration.
-
Finally, inject rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
4. Data Analysis:
-
The software will calculate the key parameters of mitochondrial function. The optimal concentration of this compound will be the one that elicits the maximal OCR after the addition of oligomycin.
Protocol 3: Measuring Mitochondrial Membrane Potential using a Fluorescent Dye (e.g., JC-1)
This assay provides a qualitative or quantitative measure of mitochondrial depolarization, a hallmark of uncoupling.
1. Cell Culture and Treatment:
-
Culture your cells on a suitable plate or coverslip for microscopy or in a plate for flow cytometry.
-
Treat the cells with a range of concentrations of this compound determined from your cytotoxicity assay. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
2. Staining with JC-1:
-
Remove the treatment medium and incubate the cells with JC-1 staining solution. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
3. Imaging or Flow Cytometry:
-
For microscopy, visualize the cells using a fluorescence microscope and capture images of the red and green fluorescence.
-
For flow cytometry, analyze the cell populations based on their red and green fluorescence intensity.
4. Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Determine the concentration of this compound that induces a significant decrease in the red/green fluorescence ratio.
Visualizing the Workflow
Experimental Workflow for Optimizing this compound Concentration```dot
Caption: The protonophore action of dinitrophenols across the inner mitochondrial membrane.
References
-
SAFETY DATA SHEET 2,4-Dinitrophenol. Sigma-Aldrich.
-
SAFETY DATA SHEET 3-Methyl-4-nitrophenol. Thermo Fisher Scientific.
-
SAFETY DATA SHEET 2,4-Dinitrophenol, wetted. Acros Organics.
-
Effect of MitoDNP on mitochondrial membrane potential (Δψ). ResearchGate.
-
2,4-Dinitrophenol. Wikipedia.
-
What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane? ECHEMI.
-
Explicating the recognition phenomenon of hazardous nitro-aromatic compound from contaminated environmental and cellular matrices by rationally designed pyridine-functionalized molecular probes. PubMed Central.
-
The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. PubMed.
-
2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine.
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
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Assessment of cellular and molecular metrics for dose selection in an in vivo comet assay: A case study with MDI. PubMed Central.
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2 4 Dinitrophenol Effect On Mitochondria. Profnit.
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Technical Support Center: Stability of 3,4-Dinitrophenol in Aqueous Solutions. Benchchem.
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3,4-Dinitrophenol SDS, 577-71-9 Safety Data Sheets. ECHEMI.
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Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry.
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Characterizing a Better Uncoupler. Cayman Chemical.
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What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane? Quora.
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Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Agilent.
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2,4-Dinitrophenol. PubChem.
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The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP). ResearchGate.
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Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. PLOS One.
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2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PubMed Central.
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Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. PubMed.
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Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. PubMed Central.
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Degradation mechanisms, kinetics and eco-toxicity assessment of 2,4-Dinitrophenol by oxygen-containing free radicals in aqueous solution. Taylor & Francis Online.
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Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. ResearchGate.
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2,4 Dinitrophenol as Medicine. MDPI.
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Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? PubMed Central.
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Patterns of 2,4-Dinitrophenol Use as Discussed on Social Media. medRxiv.
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Mitochondrial uncouplers with an extraordinary dynamic range. Portland Press.
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POTENTIAL FOR HUMAN EXPOSURE. Agency for Toxic Substances and Disease Registry.
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Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics.
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How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PubMed.
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Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases. PubMed.
-
Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments? Reddit.
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The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry.
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SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. ResearchGate.
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What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? ResearchGate.
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The Prohibited List. World Anti-Doping Agency.
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Validated Analytical Determination of Modafinil by 2,4-DNP and PDAC Reagents. International Journal of Pharmaceutical Quality Assurance.
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Technical Support Center: Analysis of 3-Methyl-2,4-dinitrophenol (DNOC) in Complex Matrices
Welcome to the technical support center for the analysis of 3-Methyl-2,4-dinitrophenol (DNOC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting DNOC in challenging matrices. Here, we address common issues encountered during experimental workflows, providing not just solutions but also the underlying scientific principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate analytical technique for DNOC detection in environmental versus biological samples?
A1: The choice of technique hinges on the matrix, required sensitivity, and available instrumentation.
-
For environmental samples (water, soil): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity, which are crucial for detecting trace amounts of DNOC.[1] It operates effectively in negative ion mode via electrospray ionization (ESI). High-performance liquid chromatography (HPLC) with UV detection is a viable, more accessible alternative, though it may lack the sensitivity and selectivity of MS for very complex samples.[2][3] Gas chromatography (GC) can also be used, but typically requires a derivatization step to increase the volatility of the polar DNOC molecule.[4][5]
-
For biological samples (blood, urine, tissue): LC-MS/MS is again a strong choice, offering excellent sensitivity for detecting DNOC and its metabolites at low concentrations.[6][7] GC-MS is also a well-established technique for this purpose, though, as with environmental samples, derivatization is a prerequisite.[8][9]
Q2: Why is derivatization necessary for the GC analysis of DNOC?
A2: DNOC is a phenolic compound, making it polar and relatively non-volatile. Gas chromatography requires analytes to be volatile enough to be transported through the column in the gas phase.[10] Derivatization chemically modifies the polar hydroxyl group on the phenol, replacing the active hydrogen with a non-polar group.[10] This increases the volatility and thermal stability of the analyte, leading to better peak shape, improved resolution, and enhanced sensitivity during GC analysis.[11][12] Common derivatization techniques include silylation, for example, with bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
Q3: What are "matrix effects" in LC-MS/MS analysis and how can I mitigate them?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[13][14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[13]
To mitigate matrix effects:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[15]
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., DNOC-d6) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening the matrix effect.[15][16] However, this may compromise the limit of detection.
Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Q: I am experiencing low recovery of DNOC from soil/water samples after solid-phase extraction (SPE). What could be the cause?
A: Low recovery from SPE can stem from several factors related to the physicochemical properties of DNOC and the SPE protocol itself.
-
Incorrect pH: DNOC is an acidic compound. The pH of the sample should be adjusted to ensure it is in its neutral form to effectively retain on a reversed-phase sorbent. For water samples, adjusting the pH to around 3 is a common practice.
-
Improper Sorbent Selection: Ensure the sorbent chemistry is appropriate for DNOC. Reversed-phase sorbents like C18 or polymeric sorbents are typically used.
-
Inadequate Conditioning/Equilibration: The sorbent bed must be properly wetted and equilibrated. Failure to do so can lead to channeling and poor retention.
-
Sample Overload: Exceeding the capacity of the SPE cartridge will result in breakthrough and loss of analyte.
-
Elution Solvent Too Weak: The elution solvent must be strong enough to desorb DNOC from the sorbent. A mixture of an organic solvent like acetonitrile or methanol, sometimes with a pH modifier, is often required.
Workflow: Troubleshooting Low SPE Recovery
Caption: Troubleshooting workflow for low DNOC recovery during SPE.
Q: My extraction of DNOC from blood/urine samples is inconsistent. What are the likely causes?
A: Biological matrices are notoriously complex. Inconsistent extraction is often due to variability in sample preparation and matrix components.
-
Protein Precipitation: In blood or plasma, incomplete protein precipitation can lead to the formation of emulsions during liquid-liquid extraction (LLE) or clog SPE cartridges. Ensure thorough mixing and centrifugation after adding the precipitating agent (e.g., acetonitrile).
-
Enzymatic Degradation: If samples are not stored properly or if analysis is delayed, enzymes in the biological matrix could potentially metabolize DNOC.[6] Proper storage (e.g., freezing) and prompt processing are key.
-
pH Control: Similar to environmental samples, controlling the pH is crucial for efficient extraction of the acidic DNOC molecule.
-
Emulsion Formation in LLE: The high lipid and protein content in biological samples can lead to stable emulsions during LLE. To break emulsions, try adding salt, using a different solvent system, or centrifugation.
Section 2: Chromatography
Q: I am observing significant peak tailing for DNOC in my HPLC analysis. How can I improve the peak shape?
A: Peak tailing for phenolic compounds like DNOC is a common issue in reversed-phase HPLC and can be caused by several factors.[17][18]
-
Secondary Interactions: The acidic hydroxyl group of DNOC can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[18]
-
Solution: Use a mobile phase with a low pH (e.g., buffered to 2.5-3.0 with formic or phosphoric acid). This will suppress the ionization of both the silanol groups and the phenolic hydroxyl group, minimizing these secondary interactions.[18]
-
Solution: Employ a high-purity, end-capped column specifically designed to minimize silanol activity.
-
-
Column Contamination/Void: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing material can distort the flow path and cause peak tailing.[18][19]
-
Solution: Use a guard column and appropriate sample cleanup to protect the analytical column. If a void is suspected, replacing the column is often the best course of action.[20]
-
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the final extract in the initial mobile phase or a weaker solvent.[21]
-
Diagram: Causes of Peak Tailing in HPLC
Caption: Common causes and solutions for DNOC peak tailing in HPLC.
Q: My derivatized DNOC is showing poor peak shape and low response in GC-MS. What should I check?
A: Issues with derivatized analytes in GC-MS often point to problems with the derivatization reaction itself or activity in the GC system.
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Ensure the derivatizing reagent (e.g., BSTFA) is fresh and not hydrolyzed. Optimize reaction time and temperature. Ensure the sample extract is completely dry, as water will quench the derivatization reagent.[11]
-
-
Active Sites in the GC Inlet: The hot inlet can be a source of active sites (e.g., exposed metal or silica) that can adsorb the analyte or cause it to break down.
-
Solution: Use a deactivated inlet liner and change it regularly. Ensure proper column installation to avoid exposing the cut end of the column to the sample path.
-
-
Column Bleed/Contamination: A contaminated column can lead to poor peak shape and high background noise.
-
Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, it may be necessary to trim the front end of the column or replace it entirely.
-
Section 3: Detection
Q: I'm seeing a lower-than-expected signal for DNOC in my LC-MS/MS analysis, and the response is variable between samples. What is the likely cause?
A: This is a classic symptom of ion suppression due to matrix effects.[13][22]
-
Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as DNOC can compete for ionization in the MS source, reducing the number of DNOC ions that are formed and detected.[13]
-
Solution: Improve chromatographic separation to move DNOC away from the interfering peaks. Adjusting the gradient profile or trying a different column chemistry can be effective.
-
Solution: Enhance sample cleanup. Use a more rigorous SPE protocol with different wash steps to remove the interfering compounds.
-
Solution: As mentioned in the FAQs, the most robust solution is to use a stable isotope-labeled internal standard for quantification. This will co-elute with DNOC and experience the same degree of ion suppression, allowing for accurate correction.
-
Q: My calibration curve for DNOC is non-linear, especially at higher concentrations. Why is this happening?
A: Non-linearity in calibration curves can arise from several sources.
-
Detector Saturation: At high concentrations, the MS detector may become saturated, leading to a plateauing of the response.
-
Solution: Extend the calibration range to lower concentrations or dilute the samples that are falling in the non-linear portion of the curve.
-
-
In-source Fragmentation or Dimerization: At high analyte concentrations in the ESI source, chemical processes like dimerization can occur, which can lead to a non-linear response for the primary analyte ion.
-
Matrix Effects: If using external calibration without matrix matching, differential matrix effects across the concentration range can cause non-linearity.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DNOC from Water
-
Sample Preparation: To a 500 mL water sample, add a suitable acid (e.g., HCl) to adjust the pH to approximately 3.0.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of pH 3 water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pH-adjusted water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of pH 3 water to remove any unretained, polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained DNOC from the cartridge with 5-10 mL of acetonitrile or methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of mobile phase for analysis.
Protocol 2: Silylation Derivatization of DNOC for GC-MS Analysis
-
Sample Preparation: Ensure the sample extract (reconstituted in a non-protic solvent like acetone or acetonitrile) is completely dry. The presence of water will inhibit the reaction.
-
Reagent Addition: In a GC vial, add 100 µL of the dried sample extract. Add 100 µL of a silylating agent such as BSTFA (with 1% TMCS as a catalyst).[11]
-
Reaction: Cap the vial tightly and vortex for 15-30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
References
-
Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58–66. [Link]
- Gosetti, F., Mazzucco, E., Zampieri, D., & Robotti, E. (2010). Matrix effects in pesticide analysis by liquid chromatography-mass spectrometry.
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., Hoh, E., & Leepipatpiboon, N. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
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Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 74(24), 6375–6381. [Link]
-
Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2589. [Link]
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Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58–66. [Link]
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Strehmel, N., Böttcher, C., Schmidt, S., & Scheel, D. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(7), 10049-10073. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. (n.d.). ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
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U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]
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Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. (n.d.). ResearchGate. [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 70(4), 834–842. [Link]
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Analysis of 2,4‐Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. (n.d.). ResearchGate. [Link]
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de Campos, B. R., Fels, M., & Ketha, H. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of Forensic Sciences, 65(1), 183–188. [Link]
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U.S. Environmental Protection Agency. (2000). Method 8041A. [Link]
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ITRC. (n.d.). 1,4-Dioxane. [Link]
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Zhang, Y., et al. (2021). A New Method for Improving Extraction Efficiency and Purity of Urine and Plasma Cell-Free DNA. Diagnostics, 11(7), 1238. [Link]
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UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Dissolved Organic Carbon (DOC) in Water. [Link]
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Hewitt, A. D. (1997). Preparing Soil Samples for Volatile Organic Compound Analysis. U.S. Army Cold Regions Research and Engineering Laboratory. [Link]
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Gow-Mac Instrument Co. (n.d.). Phenols by EPA Method 604. [Link]
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LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. (n.d.). ResearchGate. [Link]
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Bergallo, M., et al. (2002). Evaluation of six methods for extraction and purification of viral DNA from urine and serum samples. Journal of Virological Methods, 102(1-2), 13-19. [Link]
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Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Extraction of DNA from blood specimens. DPDx - Diagnostic Procedures - Blood Specimens. [Link]
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Lu, X., Zhao, X., Ye, F., & Xu, G. (1999). [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS]. Se Pu, 17(2), 131-133. [Link]
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GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
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Politi, L., et al. (2005). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 29(4), 253-259. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
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Richardson, S. D. (2005). Liquid chromatography-tandem mass spectrometry for the analysis of pharmaceutical residues in environmental samples: a review. Journal of Chromatography A, 1067(1-2), 1-14. [Link]
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Evaluation of six methods for extraction and purification of viral DNA from urine and serum samples. (n.d.). ResearchGate. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
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F. J. Schenck and S. J. Lehotay. (2011). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy, 26(1), 26-35. [Link]
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Obrnuta faza. (n.d.). HPLC Method Development. [Link]
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Kintz, P., et al. (2024). Testing for 2,4-dinitrophenol in human hair by LC-MS/MS and interpretation issues. Toxicologie Analytique et Clinique, 36(1), 3-8. [Link]
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National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. [Link]
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Thermo Fisher Scientific. (2025). Practical Aspects on HPLC Method Development and LC Troubleshooting. YouTube. [Link]
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Technical Support Center: Spectroscopic Analysis of 3-Methyl-2,4-dinitrophenol
Welcome to the technical support center for the spectroscopic analysis of 3-Methyl-2,4-dinitrophenol (3M24DNP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during experimental analysis. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and accuracy of your results.
Section 1: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for the quantification of nitrophenolic compounds. However, its accuracy can be compromised by several factors. This section addresses the most common issues.
FAQ 1: My 3M24DNP absorbance spectrum is showing a significant shift in λmax. What could be the cause?
A shift in the maximum absorbance wavelength (λmax) is a common issue that can arise from several factors, primarily related to the solvent environment.
Root Cause Analysis:
-
Solvent Polarity and Hydrogen Bonding: The electronic transitions of phenolic compounds are sensitive to the polarity of the solvent.[1][2][3] Solvents capable of hydrogen bonding can interact with the hydroxyl and nitro groups of 3M24DNP, altering the energy of the electronic transitions and causing a spectral shift.[3] For instance, a shift to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift) can be observed when changing from a non-polar to a polar solvent.[4]
-
pH of the Solution: this compound is a phenolic compound and its protonation state is pH-dependent. The deprotonated phenolate form exhibits a different absorption spectrum compared to the protonated form, typically with a significant bathochromic shift.[3][5]
Troubleshooting Protocol:
-
Solvent Verification: Ensure the solvent used is consistent across all samples and standards. If mixed solvent systems are used, maintain precise volumetric ratios.
-
pH Control: Buffer the solution to a constant pH to ensure a consistent ionization state of the analyte. The choice of buffer is critical and should be non-interfering in the analytical wavelength range.
-
Reference Spectrum: Record a reference spectrum of 3M24DNP in a well-defined, high-purity solvent (e.g., methanol or acetonitrile) to serve as a benchmark.
FAQ 2: I'm observing poor linearity in my calibration curve. What are the likely interferences?
Non-linearity in a calibration curve suggests that the relationship between absorbance and concentration is not following the Beer-Lambert Law.
Root Cause Analysis:
-
Photodegradation: Nitrophenols, including dinitrophenols, can be susceptible to photodegradation upon exposure to UV light, especially in certain solvents.[6][7] This degradation can lead to a decrease in the concentration of the parent analyte, resulting in a negative deviation from linearity at higher concentrations or with prolonged exposure. The rate of photodegradation can be influenced by the solvent matrix, with different rates observed in aqueous versus organic environments.[6][7]
-
Matrix Effects: Complex sample matrices can contain components that absorb at the same wavelength as 3M24DNP, leading to additive interference.
-
High Analyte Concentration: At high concentrations, intermolecular interactions can alter the molar absorptivity of the analyte, leading to deviations from the Beer-Lambert law.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor linearity in UV-Vis analysis.
Experimental Protocol: Standard Addition Method
-
Prepare several aliquots of the sample with a known volume.
-
Add increasing, known amounts of a standard 3M24DNP solution to all but one of the sample aliquots.
-
Dilute all aliquots to the same final volume.
-
Measure the absorbance of each solution.
-
Plot the absorbance versus the concentration of the added standard.
-
The absolute value of the x-intercept gives the concentration of 3M24DNP in the original sample.
Section 2: Fluorescence Spectroscopy
While many nitrophenols exhibit weak fluorescence, understanding potential quenching or enhancement effects is crucial for methods that may rely on fluorescent derivatization or indirect detection.
FAQ 3: My fluorescence signal for a derivatized 3M24DNP is being quenched. What are the potential quenchers?
Fluorescence quenching can significantly reduce the sensitivity of an assay.
Root Cause Analysis:
-
Presence of Quenching Agents: Certain molecules can decrease the fluorescence intensity of a fluorophore. For nitrophenols, quenching can occur in the presence of other aromatic compounds or heavy atoms.[8] For example, p-nitrophenol has been shown to quench the fluorescence of coumarin derivatives.[8]
-
Solvent Effects: The solvent can influence the fluorescence quantum yield. Polar solvents can sometimes lead to fluorescence quenching.
-
Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species in the sample, the excitation or emission light can be reabsorbed, leading to a decrease in the measured fluorescence intensity.
Troubleshooting Protocol:
-
Sample Dilution: Dilute the sample to minimize the inner filter effect and reduce the concentration of potential quenchers.
-
Solvent Selection: Investigate the effect of different solvents on the fluorescence signal.
-
Blank Analysis: Analyze a blank sample containing the matrix without the analyte to assess background fluorescence and quenching.
Section 3: Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), provides high selectivity and sensitivity. However, it is not immune to interferences.
FAQ 4: I am observing signal suppression or enhancement for 3M24DNP in my LC-MS analysis. How can I mitigate this?
Signal suppression or enhancement, collectively known as matrix effects, is a major challenge in quantitative LC-MS analysis.[9][10][11]
Root Cause Analysis:
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the MS source, leading to a decreased signal (ion suppression).[9][12] This is particularly prevalent in electrospray ionization (ESI).[9][12]
-
Ion Enhancement: Less commonly, co-eluting matrix components can enhance the ionization of the analyte, leading to an artificially high signal.
Mitigation Strategies:
| Strategy | Description |
| Sample Preparation | Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10] |
| Chromatographic Separation | Optimize the LC method to chromatographically separate 3M24DNP from interfering compounds.[10] |
| Dilution | Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[10] |
| Internal Standards | Use a stable isotope-labeled internal standard (SIL-IS) of 3M24DNP. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[11][12] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.[10] |
Workflow for Mitigating Matrix Effects:
Caption: Decision tree for addressing matrix effects in LC-MS analysis.
FAQ 5: I am having difficulty detecting 3M24DNP with good sensitivity in GC-MS. What can I do?
Direct analysis of polar compounds like phenols by GC-MS can be challenging due to poor peak shape and low volatility.
Root Cause Analysis:
-
Polarity and Volatility: The polar hydroxyl group of 3M24DNP can lead to tailing on common GC columns and may require high temperatures for volatilization, potentially causing degradation.
-
Poor Ionization: The native compound may not ionize efficiently under standard electron impact (EI) conditions.
Troubleshooting and Enhancement Protocol: Derivatization
Derivatization is a common strategy to improve the chromatographic behavior and mass spectrometric detection of phenols.[13][14][15][16]
Recommended Derivatizing Agents for Phenols:
| Derivatizing Agent | Reaction | Advantages |
| BSTFA/TMCS | Silylation | Increases volatility, improves peak shape.[16] |
| Pentafluorobenzyl bromide (PFBBr) | Alkylation | Introduces an electrophoric group, enhancing sensitivity in electron capture negative ionization (ECNI) MS.[15] |
| Acetic Anhydride | Acylation | Forms a less polar ester derivative. |
Experimental Protocol: Silylation with MTBSTFA
-
Evaporate the sample extract containing 3M24DNP to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot into the GC-MS system. The resulting TBDMS derivative will be more volatile and produce characteristic ions, such as [M-57]+, corresponding to the loss of the tert-butyl group.[16][17]
References
-
A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. [Link]
-
Fluorescence spectra of 4-nitrophenol and absorption spectra of anthracene. ResearchGate. [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Semantic Scholar. [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Copernicus Publications. [Link]
-
Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. PubMed. [Link]
-
Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. ACS Publications. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]
-
PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Science Publishing. [Link]
-
Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]
-
Fluorescence spectra of 4-nitrophenol and absorption spectra of tetracene. ResearchGate. [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Sciforum. [Link]
-
Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Publications. [Link]
-
A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. ResearchGate. [Link]
Sources
- 1. Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. nebiolab.com [nebiolab.com]
- 13. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 3-Methyl-2,4-dinitrophenol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-2,4-dinitrophenol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility hurdles in your experiments.
Introduction to this compound and its Solubility Challenges
This compound is a phenolic compound whose utility in various research and development applications can be hampered by its low aqueous solubility.[1] This poor solubility is a common characteristic of many organic molecules with a significant non-polar structural component. Understanding and overcoming this limitation is critical for achieving accurate and reproducible results in experimental assays, formulation development, and toxicological studies.
This guide is structured to provide a comprehensive overview of the factors governing the solubility of this compound and to offer practical, validated strategies for its enhancement.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have about working with this compound.
Q1: What is the approximate aqueous solubility of this compound?
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The key properties are:
-
Molecular Structure: The presence of a non-polar benzene ring and a methyl group contributes to its hydrophobic character.
-
Phenolic Hydroxyl Group: This group can act as a weak acid. Its ionization state is pH-dependent and significantly impacts solubility.
-
Nitro Groups: The two electron-withdrawing nitro groups increase the acidity of the phenolic proton.
-
Predicted pKa: The predicted acid dissociation constant (pKa) for this compound is approximately 4.31.[3] This indicates that in solutions with a pH above 4.31, the molecule will increasingly exist in its more soluble anionic (phenolate) form.
Q3: Why is enhancing the solubility of this compound important for my research?
Enhancing solubility is crucial for:
-
Bioavailability: For in vivo studies, adequate solubility is often a prerequisite for absorption and achieving therapeutic concentrations.[4]
-
Formulation Development: Creating stable and effective liquid formulations, such as parenteral solutions or oral syrups, requires the active compound to be fully dissolved.
-
In Vitro Assays: Achieving accurate and reproducible results in cell-based assays or enzyme kinetics studies depends on the compound being completely in solution to ensure uniform exposure to the biological system.
-
Toxicology Studies: Reliable assessment of toxicity requires accurate dosing, which is best achieved with homogenous solutions.
Q4: What are the primary methods to increase the aqueous solubility of this compound?
The most effective and commonly used methods, which will be detailed in this guide, include:
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the phenolic hydroxyl group.
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[5]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic compound.[6]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the non-polar part of the molecule is sequestered within the cyclodextrin cavity.[7]
Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed protocols and the scientific rationale for each of the primary solubility enhancement techniques.
pH Adjustment
Issue: My solution of this compound in neutral water is cloudy or has visible precipitate.
Causality: At neutral pH (around 7), this compound (with a pKa of ~4.31) exists predominantly in its less soluble, protonated (neutral) form.[3] By increasing the pH of the solution to a value significantly above the pKa, we can shift the equilibrium towards the formation of the deprotonated, anionic phenolate. This ionic form is more polar and thus exhibits significantly higher aqueous solubility.[8]
Experimental Protocol:
-
Preparation of a Stock Solution:
-
Weigh the desired amount of this compound.
-
Instead of dissolving it directly in neutral water, prepare a concentrated stock solution in a dilute alkaline solution, such as 0.1 M NaOH. The formation of the sodium phenolate salt will readily dissolve the compound.
-
-
pH Titration for Solubility Determination (Optional but Recommended):
-
Prepare a saturated solution of this compound in deionized water.
-
Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Note the pH at which the compound completely dissolves. This will give you an empirical understanding of the required pH for your desired concentration.
-
-
Preparation of the Final Buffered Solution:
-
For your final experimental solution, it is recommended to use a buffer system to maintain a stable pH.
-
Choose a buffer with a pKa that is close to your target pH (e.g., a phosphate buffer for pH values around 7-8 or a carbonate-bicarbonate buffer for higher pH values).
-
Prepare the buffer at the desired pH.
-
Add the concentrated alkaline stock solution of this compound to the buffer to achieve the final desired concentration. Ensure the final pH of the solution remains in the desired range.
-
Self-Validation:
-
The solution should be visually clear, with no signs of precipitation or cloudiness.
-
Measure the pH of the final solution to confirm it is in the target range for maintaining solubility.
-
For quantitative validation, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Co-solvency
Issue: I need to prepare a concentrated stock solution, but pH adjustment is not suitable for my downstream application (e.g., it may affect cell viability or assay conditions).
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity decreases the interfacial tension between the aqueous solvent and the hydrophobic solute, thereby increasing the solubility of non-polar compounds like this compound.[11]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol:
-
Co-solvent Selection and Screening:
-
Based on your experimental constraints (e.g., cell toxicity, compatibility with other reagents), select a few candidate co-solvents. DMSO is a powerful solvent but can have biological effects at higher concentrations. Ethanol and PG are often used in pharmaceutical formulations.
-
Prepare small-volume trial solutions by dissolving a known amount of this compound in varying concentrations of the co-solvent in water (e.g., 10%, 20%, 50% v/v).
-
Observe the concentration at which the compound fully dissolves for each co-solvent.
-
-
Preparation of a Concentrated Stock Solution:
-
Once an effective and compatible co-solvent system is identified, prepare a concentrated stock solution. For example, dissolve 10 mg of this compound in 1 mL of pure DMSO to create a 10 mg/mL stock.
-
-
Dilution into Final Aqueous Medium:
-
For your experiment, dilute the concentrated stock solution into your aqueous buffer or cell culture medium.
-
Crucial Step: Ensure that the final concentration of the co-solvent in your experimental setup is low enough to not cause precipitation of the compound or interfere with the experiment. It is common to keep the final DMSO concentration below 0.5% or 1% in cell-based assays.
-
Self-Validation:
-
After diluting the stock solution into the final aqueous medium, visually inspect for any signs of precipitation (Tyndall effect).
-
It is advisable to perform a vehicle control in your experiments (i.e., an experiment with the same final concentration of the co-solvent but without the compound) to account for any effects of the co-solvent itself.
Surfactant-Mediated Solubilization
Issue: Even with pH adjustment and co-solvents, I am unable to achieve the desired concentration, or the solution is not stable over time.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core of the micelles, effectively increasing its apparent solubility in the aqueous medium.[6]
Types of Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene alkyl ethers (e.g., Brij® series)
-
Ionic: Sodium dodecyl sulfate (SDS) - note that ionic surfactants can be more disruptive to biological systems.
Experimental Protocol:
-
Surfactant and Concentration Selection:
-
Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less harsh on biological membranes.
-
Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC of the surfactant.
-
-
Solubility Determination:
-
Add an excess amount of this compound to each surfactant solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the suspensions (0.22 µm filter) and analyze the concentration of the dissolved compound in the filtrate.
-
Plot the solubility of this compound as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
-
-
Preparation of the Final Solution:
-
Based on the results, prepare your final solution using the optimal concentration of the surfactant that provides the desired solubility and is compatible with your assay.
-
Self-Validation:
-
The resulting solution should be clear and stable over the time course of your experiment.
-
As with co-solvents, a vehicle control containing the surfactant at the same concentration should be included in your experiments to rule out any confounding effects.
Cyclodextrin Complexation
Issue: I need a formulation that enhances solubility without using organic co-solvents or potentially disruptive surfactants, especially for in vivo applications.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule (in this case, the dinitrophenyl ring of this compound) within their cavity. This complexation effectively masks the hydrophobic nature of the compound, leading to a significant increase in its aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.
Experimental Protocol (Phase Solubility Study):
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
-
Equilibration:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
-
Analysis:
-
After equilibration, filter each suspension through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Data Interpretation:
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) is often observed, indicating the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the stability constant of the complex.
-
-
Preparation of the Final Formulation:
-
Use the phase solubility diagram to determine the concentration of HP-β-CD required to dissolve your target concentration of this compound.
-
Self-Validation:
-
The final formulation should be a clear, filterable solution.
-
Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the inclusion complex.
Data Summary and Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Method | Mechanism | Typical Fold Increase in Solubility | Advantages | Potential Disadvantages |
| pH Adjustment | Ionization of the phenolic group to a more polar phenolate. | 10x - 1000x+ (highly dependent on pKa and pH) | Simple, cost-effective, highly effective for ionizable compounds. | Not suitable for all applications (e.g., physiological pH), may affect compound stability. |
| Co-solvency | Reduction of solvent polarity. | 2x - 500x+ | Simple to prepare, effective for many non-polar compounds. | Co-solvent may have its own biological or chemical effects, potential for precipitation upon dilution. |
| Surfactants | Micellar encapsulation of the hydrophobic compound. | 5x - 100x+ | High solubilization capacity, can improve stability. | Potential for toxicity or interference with biological assays, more complex formulation. |
| Cyclodextrins | Formation of a water-soluble inclusion complex. | 5x - 200x+ | Low toxicity (especially HP-β-CD), can improve stability and bioavailability. | Higher cost, may not be effective for all molecular geometries, potential for competitive displacement. |
Note: Fold increase values are illustrative and can vary significantly based on the specific compound, conditions, and chosen excipients.
Diagrams of Mechanisms
Caption: pH-dependent ionization of this compound.
Caption: Encapsulation within a cyclodextrin cavity.
References
- Chen, M., Diao, G., & Zhang, E. (2010). Study on the inclusion behavior of p-nitrophenol with β-cyclodextrin and its derivatives.
- Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975.
-
Georganics. (n.d.). This compound - High purity. Retrieved January 14, 2026, from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(1), 65–74.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15750, this compound. Retrieved January 14, 2026, from [Link]
- Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
- Schott, H. (2009). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins.
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 3-methyl-2,4-dinitro-. Retrieved January 14, 2026, from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of American Science, 8(6), 593-597.
- Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
- Fagerberg, J. H. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Roux, M., Perly, B., & Djedaïni-Pilard, F. (2007). Cyclodextrins: a review of their applications in the food industry. Agro FOOD Industry Hi Tech, 18(5), 12-16.
Sources
- 1. CAS 20294-52-4: 4-Methyl-2,5-dinitrophenol | CymitQuimica [cymitquimica.com]
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- 3. Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - High purity | EN [georganics.sk]
- 7. This compound | CAS#:1817-66-9 | Chemsrc [chemsrc.com]
- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IUPAC-NIST Solubility Database, Version 1.0 [srdata.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncert.nic.in [ncert.nic.in]
long-term storage conditions for 3-Methyl-2,4-dinitrophenol
Welcome to the technical support guide for 3-Methyl-2,4-dinitrophenol (CAS 1817-66-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability, safety, and integrity of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Section 1: General Storage Recommendations
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the chemical integrity and ensure the safety of this compound. The primary goals are to prevent degradation and mitigate the potential hazards associated with dinitrophenol compounds. Based on data for the closely related and well-studied 2,4-dinitrophenol (DNP), which shares the same hazardous functional groups, the following conditions are strongly recommended.
Store the compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[1] The storage area should be secure and accessible only to authorized personnel.[2] Containers must be tightly closed to prevent the ingress of moisture or contaminants.[2]
Q2: Is there a specific temperature range I should adhere to?
A2: Yes, a controlled cool environment is essential. While a precise temperature range for this compound is not universally defined, storing it in a standard laboratory refrigerator at 2-8°C is a common and advisable practice for nitroaromatic compounds to minimize sublimation and thermal degradation.[3] Avoid freezing, as this can introduce moisture condensation upon removal from storage. Crucially, the compound is heat-sensitive and should be kept away from any heat sources to prevent decomposition, which can be explosive.[2][3]
Q3: How important is protection from light and air?
A3: Protection from light and air is highly important. Nitroaromatic compounds can be sensitive to light, which can catalyze degradation reactions.[2] Therefore, always store this compound in an amber or opaque container. The container should be tightly sealed to minimize exposure to atmospheric oxygen and humidity, which could contribute to oxidative degradation pathways over time.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C | Minimizes sublimation and slows potential thermal degradation. Avoids high temperatures that can lead to explosive decomposition.[2][3] |
| Light | Store in darkness (amber/opaque vial) | Prevents photochemical degradation catalyzed by UV light.[1][2] |
| Atmosphere | Tightly sealed container; consider inert gas | Protects from atmospheric moisture and oxygen, which can participate in degradation. An inert atmosphere (e.g., argon, nitrogen) is best practice for very long-term storage. |
| Humidity | Cool, dry area | Prevents absorption of water, which can alter the physical state and potentially accelerate hydrolysis or other reactions. |
| Location | Well-ventilated, secure chemical cabinet | Ensures proper ventilation in case of sublimation and limits access to authorized personnel.[2][4] |
Section 2: Stability and Degradation Concerns
Q4: What are the known incompatibilities for this compound?
A4: Dinitrophenol compounds are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong bases, and reducing agents.[1][5] Contact with strong bases can form explosive salts.[3] It is also crucial to avoid contact with combustible materials.[5] Ensure that all storage containers and handling equipment are clean and free from these incompatible substances.
Q5: What is the primary safety concern with aged or improperly stored this compound?
A5: The most significant concern, extrapolated from data on 2,4-dinitrophenol, is its explosive potential, especially when dry.[4][5] DNP is often shipped and stored wetted with not less than 15% water to desensitize it and reduce the risk of explosion from shock, friction, or concussion.[5][6] If your this compound was supplied dry, it must be handled with extreme care. Over time, improper storage (e.g., a loose cap) could lead to the sublimation of any desensitizing agent, increasing the hazard.
Diagram: Hazard Escalation Pathway// Nodes A [label="Properly Stored\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Improper Storage\n(Heat, Loose Cap, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Loss of Desensitizing Agent\n(e.g., Water Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Increased Sensitivity\nto Shock, Friction, Heat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Potential for\nExplosive Decomposition", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];
// Edges A -> B [label=" Negligence", color="#5F6368"]; B -> C [label=" Sublimation/\nEvaporation", color="#5F6368"]; C -> D [label=" Increased Hazard", color="#5F6368"]; D -> E [label=" Ignition Source/\nMechanical Stress", color="#EA4335", style=dashed, arrowhead=normal]; }
Potential hazard pathway for improperly stored dinitrophenols.Q6: What are the likely degradation products?
A6: While specific degradation pathways for the 3-methyl variant are not extensively documented, nitroaromatic compounds can degrade via reduction of the nitro groups to form amino-phenols or through polymerization into complex, often discolored, mixtures.[3] The presence of a phenolic hydroxyl group also allows for potential oxidation. Any significant color change (e.g., darkening from yellow to brown) or change in physical form (e.g., clumping, melting) is a strong indicator of degradation.
Section 3: Troubleshooting & Quality Assessment
Q7: I have a sample that has been in storage for several years. How can I assess its quality?
A7: Assessing an aged sample requires a careful, multi-step approach that prioritizes safety. Do not proceed if the material appears to have changed dramatically or if the container is compromised (e.g., bulging, cracked).
Diagram: Workflow for Assessing Aged Samples// Nodes start [label="Start: Assess Aged Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; visual_inspection [label="{Visual Inspection|Check for color change, clumping, or signs of sublimation.\nIs container integrity intact?}", fillcolor="#FBBC05", fontcolor="#202124"]; safety_check [label="{Safety Check|Is the material dry?\n(High Hazard if yes)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consult_eHS [label="Consult EHS/Safety Officer\n(Do Not Proceed)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; prep_sample [label="{Sample Preparation (Small Scale)|Carefully remove aliquot in a fume hood.\nDissolve in appropriate solvent (e.g., Methanol, Acetonitrile).}", fillcolor="#34A853", fontcolor="#FFFFFF"]; analytical_test [label="{Analytical Testing|1. HPLC-UV for Purity Check\n2. LC-MS for Impurity ID\n3. Melting Point}", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="{Decision|Is purity >95%?\nAre degradation products absent?}", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_sample [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose as Hazardous Waste", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> visual_inspection; visual_inspection -> safety_check [label="Looks OK"]; visual_inspection -> consult_eHS [label="Looks compromised", color="#EA4335"]; safety_check -> consult_eHS [label="Yes", color="#EA4335"]; safety_check -> prep_sample [label="No / Wetted", color="#34A853"]; prep_sample -> analytical_test; analytical_test -> decision; decision -> use_sample [label="Yes", color="#34A853"]; decision -> dispose [label="No", color="#EA4335"]; }
Decision workflow for evaluating long-term stored samples.Q8: Can you provide a protocol for checking the purity of a stored sample?
A8: Certainly. After a thorough visual and safety inspection (see diagram above), you can perform an analytical check. High-Performance Liquid Chromatography (HPLC) is a standard and effective method.
Protocol: Purity Assessment by HPLC-UV
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7] Handle the solid compound exclusively within a certified chemical fume hood.
-
Sample Preparation:
-
Carefully weigh approximately 1-2 mg of the this compound sample.
-
Dissolve the sample in a known volume (e.g., 10 mL) of HPLC-grade methanol or acetonitrile to create a stock solution.
-
Further dilute this stock solution to a working concentration suitable for your HPLC system (e.g., 10-50 µg/mL).
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 260 nm, to be optimized by running a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the prepared sample.
-
Analyze the resulting chromatogram. A pure, stable sample should exhibit a single major peak with a consistent retention time.
-
The presence of multiple smaller peaks, particularly at earlier or later retention times, indicates the presence of impurities or degradation products.[8]
-
Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For quantitative results, analysis against a certified reference standard is required.
-
Q9: My compound has turned from a yellow powder to a darker, brownish solid. Can I still use it?
A9: A significant color change is a strong indicator of chemical degradation. It is highly inadvisable to use this material for any experiment where purity is important, as the contaminants could produce misleading results or side reactions. Furthermore, the nature of the degradation products is unknown and they could possess increased toxicity or different reactivity. The safest course of action is to dispose of the material according to your institution's hazardous waste protocols.[6]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2,4-Dinitrophenol. Retrieved from nj.gov. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from PubChem. [Link]
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Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from Amherst College website. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. website. [Link]
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Georganics. (2026). This compound - High purity. Retrieved from Georganics website. [Link]
- She, Z., et al. (2005). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. Journal of Environmental Sciences.
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Ministry of the Environment, Japan. (n.d.). Detailed Method for Environmental Survey and Monitoring of Persistent Organic Pollutants. Retrieved from env.go.jp. [Link]
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Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved from Wikipedia. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from NCBI Bookshelf. [Link]
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minimizing side reactions in 3-Methyl-2,4-dinitrophenol synthesis
Answering the call for a specialized resource, this Technical Support Center guide, curated by a Senior Application Scientist, offers an in-depth exploration of the synthesis of 3-Methyl-2,4-dinitrophenol. Moving beyond simple protocols, this guide delves into the chemical principles governing the reaction, providing researchers, scientists, and drug development professionals with the tools to troubleshoot and optimize their experimental outcomes. Here, we address the common challenges of isomer control, oxidation, and over-nitration with scientifically-grounded, field-proven insights to minimize side reactions and maximize yield and purity.
Technical Overview: The Challenges of Nitrating m-Cresol
The synthesis of this compound typically begins with the electrophilic nitration of m-cresol (3-methylphenol). While seemingly straightforward, this reaction is fraught with challenges. The starting material, m-cresol, possesses two activating groups—a hydroxyl (-OH) and a methyl (-CH₃)—on the aromatic ring. The powerful ortho-, para-directing nature of the hydroxyl group makes the ring highly susceptible to electrophilic attack, but also prone to a lack of regioselectivity and oxidation.[1]
Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) often results in a complex mixture of mono- and di-nitrated isomers, alongside significant quantities of tarry oxidation byproducts.[2][3] The primary side reactions include:
-
Isomer Formation: Production of undesired dinitro isomers such as 3-methyl-2,6-dinitrophenol and 3-methyl-4,6-dinitrophenol.[2][4]
-
Over-nitration: Formation of trinitro-m-cresol derivatives.[4]
-
Oxidation: Degradation of the reactive phenol ring by the strong oxidizing nitrating agent, leading to low yields and the formation of tars and resins.[3][4]
This guide provides a systematic approach to mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction mixture is turning dark brown or black, and the final yield is very low. What is causing this tar formation?
Answer: This is a classic sign of oxidation. The phenol ring in m-cresol is highly activated and thus very susceptible to oxidation by nitric acid, especially at elevated temperatures.[3][4] This degradation pathway competes directly with the desired nitration reaction, consuming starting material and producing polymeric, tarry impurities that complicate purification.
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained at a low temperature, typically between -5 °C and 0 °C, using an ice-salt bath.[1][4] Add the nitrating agent very slowly (dropwise) with vigorous stirring to dissipate heat effectively and prevent localized temperature spikes.[1] The appearance of brown fumes (NO₂) is a clear indicator that the reaction is proceeding too quickly and the temperature is too high.[4]
-
Protecting Group Strategy: To reduce the ring's susceptibility to oxidation, the highly activating hydroxyl group can be temporarily converted into a less activating group, such as a phosphate ester (e.g., tri-m-tolyl phosphate).[2][4] This protecting group can be removed by hydrolysis after nitration.
Question 2: I've successfully dinitrated my compound, but my product is a mixture of isomers, primarily 3-methyl-2,6-dinitrophenol and 3-methyl-4,6-dinitrophenol. How can I selectively synthesize the 3-methyl-2,4-dinitro isomer?
Answer: Achieving high regioselectivity in the direct dinitration of m-cresol is exceptionally difficult due to the directing effects of the -OH and -CH₃ groups. A multi-step, directed synthesis is the most reliable approach. The key is to control the position of the first nitration, which then dictates the position of the second. A proven strategy involves sulfonation as a directing group.
Strategic Approach: Sulfonation-Nitration-Desulfonation
-
Sulfonation: First, sulfonate m-cresol. The bulky sulfonyl group (-SO₃H) will preferentially add to the position para to the hydroxyl group (position 4) due to steric hindrance from the methyl group at position 3.
-
First Nitration: With the 4-position blocked, the first nitro group will be directed to one of the available ortho positions relative to the hydroxyl group (position 2 or 6).
-
Second Nitration: The second nitration will then add to the remaining activated position.
-
Desulfonation: The -SO₃H group can be removed via hydrolysis to yield the desired product.
A more refined version of this strategy involves protecting the hydroxyl group as a phosphate ester, which can then be sulfonated and nitrated. This "one-pot" procedure has been shown to be highly efficient for preparing specific isomers.[2] For example, nitrating the 4-sulfonated phosphate intermediate directs the nitro group predominantly to the 6-position.[2] To achieve the 2,4-dinitro product, a different strategic sequence is required, often starting with a mononitrated intermediate.
Reaction Pathways Overview
The following diagram illustrates the desired synthetic route versus common side reaction pathways during the nitration of m-cresol.
Sources
Validation & Comparative
A Comparative Toxicological Assessment: 3-Methyl-2,4-dinitrophenol versus 2,4-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of 3-Methyl-2,4-dinitrophenol and the more extensively studied 2,4-dinitrophenol (2,4-DNP). While a significant body of research exists for 2,4-DNP, data on this compound is sparse. Therefore, this comparison will also draw upon data from the closely related and well-documented compound, 4,6-Dinitro-o-cresol (DNOC), to infer the potential toxicological characteristics of this compound, a structural isomer.
Introduction to Dinitrophenols
Dinitrophenols are a class of synthetic organic compounds that have been used as pesticides, wood preservatives, and even as weight-loss drugs in the 1930s.[1] Their potent biological activity stems from their ability to uncouple oxidative phosphorylation, a fundamental process of cellular energy production.[1][2] This guide will focus on the toxicological properties of two specific dinitrophenols, highlighting the well-established dangers of 2,4-DNP and providing a scientifically grounded perspective on the likely toxicity of its methylated analogue.
Chemical Structures
A clear understanding of the chemical structures is fundamental to appreciating the potential similarities and differences in the toxicological profiles of these compounds.
Figure 1. Chemical structures of 2,4-Dinitrophenol and this compound.
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for both 2,4-DNP and its analogues is the uncoupling of mitochondrial oxidative phosphorylation.[2][3] In normal cellular respiration, the electron transport chain creates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. Dinitrophenols act as protonophores, transporting protons back across the membrane and dissipating the gradient. This uncouples electron transport from ATP synthesis, causing the energy to be released as heat.[4][5] This leads to a hypermetabolic state characterized by a rapid increase in body temperature, increased oxygen consumption, and depletion of ATP stores.[4][6]
Figure 2. Mechanism of dinitrophenol-induced uncoupling of oxidative phosphorylation.
Comparative Toxicity Profile
Due to the limited direct toxicological data for this compound, this section will compare the known toxicity of 2,4-DNP with that of 4,6-Dinitro-o-cresol (DNOC), a closely related methylated dinitrophenol, to provide an informed estimation of the potential hazards of this compound.
| Toxicological Endpoint | 2,4-Dinitrophenol (2,4-DNP) | 4,6-Dinitro-o-cresol (DNOC) (as a proxy for this compound) |
| Acute Oral LD50 (Rat) | 30 mg/kg[7] | 25-40 mg/kg[4] |
| Primary Mechanism | Uncoupling of oxidative phosphorylation[2][3] | Uncoupling of oxidative phosphorylation[4] |
| Key Acute Effects | Hyperthermia, tachycardia, diaphoresis (profuse sweating), tachypnea (rapid breathing), headache, dizziness, nausea, vomiting.[6][8][9] | Profuse sweating, increased pulse and respiratory rates, thirst, fatigue, headache, appetite loss.[1] |
| Chronic Effects | Cataracts, skin lesions, weight loss, effects on bone marrow, central nervous system, and cardiovascular system.[8][10] | Bilateral cataracts, blindness, effects on respiratory, cardiovascular, gastrointestinal, and central nervous systems.[1] |
| Human Lethal Dose | Lowest published fatal oral dose is 4.3 mg/kg; typical fatal overdose is around 20-50 mg/kg.[11] | Estimated to be highly toxic to humans.[1] |
Expert Interpretation: The structural similarity between this compound and DNOC, both being methylated dinitrophenols, suggests that their toxicological profiles are likely to be comparable. The addition of a methyl group to the phenol ring can influence the compound's lipophilicity and metabolic fate, which in turn can affect its potency and duration of action. However, the fundamental mechanism of uncoupling oxidative phosphorylation is expected to be the same. Therefore, it is reasonable to anticipate that this compound is a highly toxic compound with a risk profile similar to that of 2,4-DNP and DNOC.
Metabolism
2,4-DNP is primarily metabolized through the reduction of its nitro groups to form aminophenols, which are then excreted in the urine.[2] The major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[12] While specific metabolic pathways for this compound have not been extensively studied, it is likely to undergo similar nitroreduction pathways. The presence of the methyl group may influence the rate and regioselectivity of these metabolic transformations.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To experimentally compare the toxicity of this compound and 2,4-dinitrophenol, an in vitro cytotoxicity assay is a crucial first step. The following protocol outlines a standard MTT assay to determine the concentration-dependent effects of these compounds on cell viability.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and 2,4-dinitrophenol in a relevant cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and 2,4-dinitrophenol (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of this compound and 2,4-dinitrophenol in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the treated plates for 24 or 48 hours at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 values for both compounds using appropriate software.
Rationale for Experimental Choices: The HepG2 cell line is chosen as it is a well-established human liver carcinoma cell line and the liver is a primary site of metabolism for xenobiotics. The MTT assay is a widely used and reliable method for assessing cell viability based on mitochondrial activity, which is directly relevant to the mechanism of action of dinitrophenols.
Conclusion
2,4-Dinitrophenol is a compound with a well-documented and high degree of toxicity, primarily due to its ability to uncouple oxidative phosphorylation. While direct toxicological data for this compound is limited, its structural similarity to 2,4-DNP and other toxic dinitrocresols like DNOC strongly suggests that it possesses a comparable and significant toxic potential. Researchers and drug development professionals should handle this compound with extreme caution, assuming a high level of toxicity until comprehensive safety data becomes available. The provided in vitro cytotoxicity protocol offers a foundational method for initiating a direct comparative assessment of these two compounds in a controlled laboratory setting.
References
-
U.S. Environmental Protection Agency. (n.d.). 4,6-Dinitro-o-cresol (DNOC). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. In Toxicological Profile for Dinitrocresols. National Library of Medicine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
- National Poisons Information Service. (2019). DNP (2,4 dinitrophenol) toxicity. Central Alerting System.
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PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. National Library of Medicine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025).
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. In Toxicological Profile for Dinitrophenols. National Library of Medicine. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols.
- Wikipedia. (2024). 2,4-Dinitrophenol.
- National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols. In Toxicological Profile for Dinitrophenols.
- GPnotebook. (2019). DNP (2,4 dinitrophenol) toxicity.
- Koizumi, M., et al. (2001). Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. Journal of toxicological sciences, 26(4), 221-227.
- National Center for Biotechnology Information. (n.d.). Table 2-9, Genotoxicity of Dinitrophenol Metabolites In Vitro. In Toxicological Profile for Dinitrophenols.
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.
- Weng, Q., et al. (2018). Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation. Reproductive toxicology (Elmsford, N.Y.), 82, 94-102.
- ECHEMI. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Phenol, 3-methyl-2,4-dinitro- - Substance Details.
- Chemsrc. (2024). This compound | CAS#:1817-66-9.
- Grundlingh, J., et al. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 7(3), 205-212.
- Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of medical toxicology, 7(3), 205-212.
- Petsonk, A. M., et al. (2023). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. PloS one, 18(9), e0290023.
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A Comparative Guide to Mitochondrial Uncoupling Efficiency: 3-Methyl-2,4-dinitrophenol vs. 2,4-dinitrophenol
For researchers, scientists, and drug development professionals navigating the nuanced world of cellular metabolism, the choice of a mitochondrial uncoupler is a critical decision. This guide provides an in-depth technical comparison of the well-characterized uncoupler, 2,4-dinitrophenol (DNP), and its derivative, 3-Methyl-2,4-dinitrophenol. While extensive experimental data exists for DNP, a direct comparative study on the uncoupling efficiency of this compound remains elusive in the current body of scientific literature. Therefore, this guide will present a comprehensive overview of DNP's performance, supported by experimental findings, and offer a theoretical analysis of how the addition of a methyl group at the 3-position may influence uncoupling activity, based on established structure-activity relationships of phenolic uncouplers.
The Protonophore Mechanism: A Double-Edged Sword
Both 2,4-dinitrophenol and its 3-methyl analog belong to a class of chemical compounds known as protonophores. Their primary mechanism of action involves the disruption of the electrochemical proton gradient across the inner mitochondrial membrane.[1] In healthy mitochondria, this gradient is meticulously maintained by the electron transport chain (ETC) and is essential for the synthesis of ATP by ATP synthase. Protonophores act as lipid-soluble weak acids that can shuttle protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a futile cycle of substrate oxidation, where the energy stored in the proton gradient is dissipated primarily as heat.[2][3] This potent bioenergetic effect has made these compounds valuable tools in metabolic research and, historically, as weight-loss agents. However, their narrow therapeutic window and potential for severe toxicity necessitate a thorough understanding of their efficiency and cellular effects.[2]
dot
Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.
Comparative Analysis of Uncoupling Efficiency
| Parameter | 2,4-Dinitrophenol (DNP) | This compound (Theoretical) |
| Potency (EC50) | Reported to have an EC50 for inhibition of ATP production in the range of 389 - 677 µM in some cell lines.[4] | The addition of a methyl group, which is electron-donating, may slightly decrease the acidity of the phenolic proton. This could potentially lead to a modest decrease in protonophoric activity and thus a slightly higher EC50 compared to DNP. However, the increased lipophilicity from the methyl group might enhance membrane partitioning, potentially counteracting the electronic effect. |
| Maximal Respiration | Effectively stimulates mitochondrial respiration to maximal rates at appropriate concentrations.[5][6] | Expected to stimulate mitochondrial respiration, but the maximal achievable rate relative to DNP is unknown without direct experimental comparison. |
| Toxicity | High toxicity with a narrow therapeutic window. Overdose can lead to fatal hyperthermia.[2][3] | The introduction of a methyl group could alter the metabolic fate and clearance of the compound, potentially impacting its toxicity profile. Without specific toxicological data, it is prudent to assume a similar high level of toxicity to DNP. |
Experimental Protocols for Assessing Mitochondrial Uncoupling
To empirically determine the relative uncoupling efficiency of these two compounds, a series of well-established in vitro assays should be performed.
Measurement of Mitochondrial Respiration
This is a fundamental assay to quantify the effect of uncouplers on cellular oxygen consumption.
Protocol: High-Resolution Respirometry
-
Cell Culture: Culture the desired cell line (e.g., HepG2, C2C12) to a suitable confluency.
-
Cell Harvest: Gently detach cells using a non-enzymatic cell dissociation solution and resuspend in a suitable respiration buffer (e.g., MiR05).
-
Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros O2k) according to the manufacturer's instructions.
-
Baseline Respiration: Add a known number of cells to the respirometer chamber and record the routine (basal) oxygen consumption rate.
-
ATP Synthase Inhibition: Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is attributed to proton leak.
-
Titration of Uncoupler: Perform a stepwise titration of either 2,4-dinitrophenol or this compound, allowing the oxygen consumption rate to stabilize after each addition. This will determine the concentration-dependent effect on respiration.
-
Maximal Respiration: Add a concentration of a potent uncoupler like FCCP to induce maximal electron transport system capacity.
-
Inhibition of Respiration: Add inhibitors of Complex I (e.g., rotenone) and Complex III (e.g., antimycin A) to correct for residual oxygen consumption.
dot
Caption: Workflow for assessing mitochondrial uncoupling using high-resolution respirometry.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A key indicator of mitochondrial uncoupling is the dissipation of the mitochondrial membrane potential.
Protocol: Fluorescent Staining and Flow Cytometry
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with varying concentrations of 2,4-dinitrophenol or this compound for a defined period.
-
Staining: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. TMRE accumulates in polarized mitochondria and its fluorescence intensity is proportional to ΔΨm. JC-1 exhibits a fluorescence shift from red (high ΔΨm) to green (low ΔΨm).
-
Cell Harvest: Gently detach the cells and resuspend in a suitable buffer.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a reduction in ΔΨm.
-
Data Analysis: Quantify the mean fluorescence intensity or the percentage of cells with depolarized mitochondria for each treatment condition.
Structure-Activity Relationship: The Impact of 3-Methyl Substitution
While direct experimental data is lacking for this compound, we can infer potential effects based on the established principles of how chemical structure influences the activity of phenolic uncouplers.
-
Acidity (pKa): The uncoupling activity of phenols is dependent on the acidity of the hydroxyl proton. The nitro groups are strongly electron-withdrawing, which increases the acidity of the phenolic proton of DNP, facilitating its protonophoric cycle. The addition of a methyl group at the 3-position, being weakly electron-donating, would be expected to slightly decrease the acidity of the phenolic proton. This could potentially lead to a modest reduction in the intrinsic uncoupling activity compared to DNP.
-
Lipophilicity: The ability of a protonophore to shuttle protons across the inner mitochondrial membrane is also influenced by its lipid solubility (lipophilicity). The addition of a methyl group will increase the overall lipophilicity of the molecule. This enhanced partitioning into the lipid bilayer of the inner mitochondrial membrane could potentially compensate for or even outweigh the electronic effect of the methyl group on acidity, possibly leading to a similar or even slightly enhanced uncoupling efficiency in a cellular context.
dot
Caption: Theoretical structure-activity relationship of DNP and its 3-methyl derivative.
Conclusion and Future Directions
2,4-dinitrophenol remains a cornerstone tool for studying mitochondrial bioenergetics due to its well-characterized and potent uncoupling activity. While this compound is commercially available, the absence of direct comparative studies on its uncoupling efficiency presents a significant knowledge gap. Based on theoretical structure-activity relationships, the addition of a methyl group at the 3-position is likely to have competing effects on the molecule's acidity and lipophilicity, making it difficult to predict its precise uncoupling efficiency relative to DNP without empirical data.
For researchers considering the use of this compound, it is imperative to perform head-to-head comparative experiments against DNP using standardized assays such as high-resolution respirometry and mitochondrial membrane potential measurements. Such studies would not only provide valuable data for the selection of the appropriate research tool but also contribute significantly to the broader understanding of the structure-activity relationships of dinitrophenol-based mitochondrial uncouplers.
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The Fine Line of Futile Cycles: A Comparative Guide to the Structure-Activity Relationship of Dinitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Mitochondrial Uncoupling
Since its identification as a potent mitochondrial uncoupling agent, 2,4-dinitrophenol (DNP) has captivated and cautioned the scientific community.[1] Historically notorious for its use as a weight-loss drug in the 1930s, its clinical application was abruptly halted due to a narrow therapeutic window and severe, often fatal, toxicity.[1][2][3] Despite its checkered past, the fundamental mechanism of DNP—the uncoupling of oxidative phosphorylation to dissipate energy as heat—holds immense therapeutic potential for metabolic diseases.[1][4] This has spurred the development of a diverse array of dinitrophenol derivatives, each aiming to tame the toxicity while preserving the potent metabolic effects of the parent molecule.
This guide provides an in-depth comparison of dinitrophenol derivatives, delving into their structure-activity relationships (SAR). We will explore how subtle modifications to the dinitrophenol scaffold can dramatically alter both efficacy and safety, providing a framework for the rational design of next-generation mitochondrial uncouplers.
The Core Mechanism: A Protonophore's Journey
Dinitrophenol and its analogs function as protonophores, effectively creating a "short-circuit" in the inner mitochondrial membrane.[5] In normal respiration, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, generating a proton motive force that drives ATP synthase to produce ATP.[5] Dinitrophenols, being weakly acidic and lipophilic, can pick up a proton in the acidic intermembrane space, traverse the inner membrane, and release the proton into the more alkaline matrix, bypassing ATP synthase entirely.[5] This futile cycling of protons uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption and the dissipation of the stored energy as heat.[6][7]
Caption: Mechanism of mitochondrial uncoupling by dinitrophenol (DNP).
Structure-Activity Relationship: A Balancing Act of Potency and Toxicity
The biological activity of dinitrophenol derivatives is intricately linked to their chemical structure. Key modifications involve the position and nature of the nitro groups, the phenolic hydroxyl group, and the addition of various substituents to the aromatic ring.
The Influence of Nitro Group Position
The positioning of the electron-withdrawing nitro groups is critical for the protonophoric activity of dinitrophenols. The 2,4- and 2,6-dinitrophenol isomers are the most potent uncouplers.[5] This is attributed to their ability to delocalize the negative charge of the phenolate anion through resonance, which stabilizes the deprotonated form and facilitates its movement across the mitochondrial membrane. Isomers with nitro groups in other positions, such as 2,3-, 2,5-, 3,4-, and 3,5-DNP, generally exhibit lower uncoupling activity and toxicity.[5]
The Role of the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group is essential for the proton-carrying function of dinitrophenols. Esterification or etherification of this group, as seen in some prodrug approaches, renders the molecule inactive as an uncoupler until the modifying group is cleaved in vivo to regenerate the free phenol.[8]
Lipophilicity and Substituent Effects
The overall lipophilicity of the molecule, often quantified by its logP value, plays a crucial role in its ability to partition into and traverse the mitochondrial membrane. Increasing the lipophilicity of the dinitrophenol scaffold can enhance its uncoupling potency. For instance, the synthesis of 2,4-DNP esters with carboxylic acids of varying chain lengths has demonstrated that more lipophilic esters can lead to increased inhibition of ATP synthesis.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to non-specific membrane disruption and increased toxicity.
Comparative Analysis of Dinitrophenol Derivatives
The ideal dinitrophenol derivative would exhibit high uncoupling potency with a wide therapeutic window, minimizing off-target toxicity. The following table summarizes available data for 2,4-DNP and some of its derivatives.
| Compound | Uncoupling Potency (EC50) | Acute Toxicity (LD50, oral, rat) | Key Structural Features | Reference(s) |
| 2,4-Dinitrophenol (DNP) | 389 - 677 µM (inhibition of ATP production) | 30 mg/kg | Parent compound with nitro groups at positions 2 and 4. | [6][9][10] |
| 2,6-Dinitrophenol | Comparable to 2,4-DNP | ~38 mg/kg (intraperitoneal, mouse) | Isomer with nitro groups at positions 2 and 6. | [5] |
| 2,5-Dinitrophenol | Less potent than 2,4-DNP | 150 mg/kg (intraperitoneal, rat) | Isomer with lower activity and toxicity. | [5][11] |
| DNP-methyl ether (DNPME) | Prodrug, inactive until metabolized | Significantly higher than DNP | Methylated hydroxyl group to reduce systemic exposure. | [8] |
| DNP-palmitic acid ester | Potent inhibitor of ATP synthesis | Data not available | Increased lipophilicity through esterification. | [4] |
Experimental Protocols for Evaluating Dinitrophenol Derivatives
The rigorous evaluation of novel dinitrophenol derivatives requires a battery of well-defined in vitro and in vivo assays. Here, we provide detailed protocols for key experiments.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay directly measures the effect of a compound on mitochondrial respiration and is a gold standard for identifying uncoupling agents.
Caption: Workflow for measuring OCR using a Seahorse XF Analyzer.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts or HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Incubation: Allow cells to adhere and form a monolayer overnight in a CO2 incubator at 37°C.
-
Assay Medium Preparation: The following day, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of the dinitrophenol derivative and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Seahorse XF Analyzer Assay: Load the prepared compounds into the injection ports of a hydrated sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: Analyze the resulting OCR profile to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. An increase in OCR upon addition of the dinitrophenol derivative, similar to the positive control FCCP, indicates uncoupling activity.[12]
In Vitro Cytotoxicity Assays
Assessing the toxicity of dinitrophenol derivatives is paramount. The MTT and LDH assays are commonly used colorimetric methods to determine cell viability and cytotoxicity.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dinitrophenol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[13][14]
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released from damaged cells.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[15][16]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a direct consequence of uncoupling. This can be measured using fluorescent dyes such as TMRE or JC-1.
TMRE Assay Protocol:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in a 96-well plate and treat with the dinitrophenol derivative for the desired time.
-
TMRE Staining: Incubate the cells with a low concentration of TMRE (tetramethylrhodamine, ethyl ester) dye. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Imaging or Fluorometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: A decrease in TMRE fluorescence intensity in treated cells compared to control cells indicates a depolarization of the mitochondrial membrane, consistent with uncoupling.[17]
Future Directions: The Quest for Safer Uncouplers
The development of safer dinitrophenol derivatives remains an active area of research. Key strategies include:
-
Prodrug Approaches: Designing derivatives that are activated specifically in target tissues, such as the liver, to minimize systemic exposure and toxicity.[8]
-
Targeted Delivery: Utilizing drug delivery systems, such as liposomes, to encapsulate dinitrophenol derivatives and control their release, thereby improving their pharmacokinetic and safety profiles.[4]
-
Novel Scaffolds: Exploring entirely new chemical scaffolds that mimic the protonophoric activity of dinitrophenols but possess a more favorable safety profile.
Conclusion
The structure-activity relationship of dinitrophenol derivatives is a compelling example of the delicate balance between therapeutic efficacy and toxicity. While the parent compound, 2,4-dinitrophenol, is too hazardous for clinical use, a deeper understanding of its SAR is paving the way for the development of safer and more effective mitochondrial uncouplers. Through careful molecular design, guided by rigorous experimental evaluation, it may be possible to harness the profound metabolic benefits of this class of compounds for the treatment of a range of human diseases.
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 3-Methyl-2,4-dinitrophenol
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3-Methyl-2,4-dinitrophenol, the assurance of its purity is a critical, non-negotiable prerequisite. The presence of isomeric or reaction-related impurities can significantly alter the compound's chemical, physical, and biological properties, leading to irreproducible experimental results and potential safety concerns. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape and Potential Impurities
This compound is typically synthesized via the nitration of m-cresol. This electrophilic aromatic substitution reaction, while effective, can yield a complex mixture of products. Understanding these potential impurities is fundamental to selecting and developing appropriate analytical methods for purity validation.
Common Impurities in the Synthesis of this compound:
-
Positional Isomers: The primary impurities are often positional isomers formed during the nitration of m-cresol, including:
-
3-Methyl-2-nitrophenol
-
3-Methyl-4-nitrophenol
-
3-Methyl-6-nitrophenol
-
-
Over-Nitrated Products: Further nitration can lead to the formation of dinitro- and trinitro-m-cresol isomers.
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of tars and other colored impurities.
-
Starting Material: Unreacted m-cresol may also be present in the final product.
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. A robust validation strategy employs a combination of orthogonal methods, each providing a different and complementary perspective on the sample's composition. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying the target compound from its closely related isomers and other impurities.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Purity is calculated based on the area percentage of the main peak in the sample chromatogram relative to the total peak area.
Rationale and Trustworthiness:
The use of a C18 column provides excellent separation of aromatic compounds based on their hydrophobicity. The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. By comparing the retention time and UV spectrum of the main peak in the sample to that of a certified reference standard, a high degree of confidence in the identity of the compound can be achieved. The area percentage method provides a quantitative measure of purity, assuming all impurities have a similar response factor at the detection wavelength.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. While this compound is a solid, it can be analyzed by GC, often with derivatization to improve its volatility and chromatographic behavior.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Analysis Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature (FID): 300 °C
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate).
-
Analysis: Inject 1 µL of the sample solution into the GC system. Peak identification is based on retention time comparison with a reference standard. Purity is determined by area percentage.
Rationale and Trustworthiness:
GC offers excellent resolution and speed. The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by furnishing the mass spectrum of the eluting peaks, which can be compared to a library of known spectra for positive identification of the main component and any impurities. However, the high temperatures required in GC can potentially cause degradation of thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled information about the chemical structure of a molecule, making it an indispensable tool for confirming the identity of the synthesized compound and for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Predicted NMR Data for this compound
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The electron-withdrawing nitro groups will cause these protons to be significantly downfield.
-
Methyl Protons: A singlet corresponding to the methyl group protons is expected around δ 2.3-2.6 ppm.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR (in CDCl₃):
-
Six distinct signals are expected in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring. The carbons attached to the nitro groups and the hydroxyl group will be significantly deshielded.
-
One signal for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).
-
Rationale and Trustworthiness:
NMR is a primary ratio method, meaning that the integral of each signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the direct quantification of impurities relative to the main compound without the need for a reference standard for each impurity. The unique chemical shifts and coupling patterns provide a fingerprint of the molecule, confirming its identity and revealing the presence of any structural isomers.
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile and thermally labile compounds; excellent for separating isomers; robust and widely available. | Requires reference standards for each impurity for accurate quantification; can be slower than GC. | Routine purity assessment and quantification of known impurities. |
| GC-FID/MS | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High resolution and speed for volatile compounds; GC-MS provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Analysis of volatile impurities and confirmation of identity through mass spectrometry. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structure elucidation; quantitative without the need for individual impurity standards; non-destructive. | Lower sensitivity compared to chromatographic methods; higher instrument cost and complexity. | Definitive identification of the synthesized compound and structural elucidation of unknown impurities. |
Visualizing the Purity Validation Workflow
Caption: A typical workflow for the comprehensive purity validation of synthesized this compound.
Conclusion: An Integrated and Self-Validating System
The validation of synthesized this compound is not a linear process but rather an integrated system of orthogonal analytical techniques. HPLC provides a robust and reliable method for routine purity assessment, while GC-MS offers valuable insights into volatile impurities. NMR spectroscopy serves as the ultimate arbiter of structural identity and provides a direct quantitative measure of purity. By employing this multi-faceted approach, researchers can establish a self-validating system that ensures the quality, consistency, and reliability of their synthesized material, thereby upholding the principles of scientific integrity and enabling the generation of reproducible and meaningful data.
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A Comparative Guide to the Biological Activity of 3-Methyl-2,4-dinitrophenol and Other Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of 3-Methyl-2,4-dinitrophenol and other significant nitrophenols, including 2,4-dinitrophenol (DNP) and 2,6-dinitrophenol. As a class of compounds known for their ability to act as mitochondrial uncouplers, nitrophenols have a storied history in both therapeutic applications and as biocides. This document is designed to offer a clear, objective comparison of their performance, supported by available experimental data, to inform research and development efforts.
The Core Mechanism: Uncoupling of Oxidative Phosphorylation
Nitrophenols exert their primary biological effect by disrupting the process of oxidative phosphorylation in mitochondria. They act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP.[1][2] This uncoupling of the electron transport chain from ATP synthesis leads to an increase in the metabolic rate as the body attempts to compensate for the reduced energy efficiency, with the excess energy being released as heat.[3][4] This fundamental mechanism is the basis for both their potential therapeutic applications and their inherent toxicity.
Caption: Figure 1: Mechanism of Mitochondrial Uncoupling by Nitrophenols.
Comparative Analysis of Biological Activities
The biological impact of nitrophenols is not uniform across different isomers. The position of the nitro groups and other substituents on the phenol ring significantly influences their potency as uncoupling agents and their overall toxicity.
Acute Toxicity
| Compound | LD50 (mg/kg, intraperitoneal, rat) | Relative Acute Toxicity |
| This compound | Data not available | Unknown |
| 2,4-Dinitrophenol (DNP) | 35[3] | High |
| 2,6-Dinitrophenol | 38[3] | High |
| 3,5-Dinitrophenol | 45[3] | High |
| 3,4-Dinitrophenol | 98[3] | Moderate |
| 2,5-Dinitrophenol | 150[3] | Moderate |
| 2,3-Dinitrophenol | 190[3] | Lower |
Note: The data presented is for intraperitoneal administration in rats and serves as a comparative metric. Toxicity can vary with the route of administration and species.
Based on the available data, 2,4-DNP and 2,6-DNP are among the most acutely toxic isomers. The addition of a methyl group to the 2,4-dinitrophenol structure, as in this compound, may alter its lipophilicity and electronic properties, which in turn could influence its toxicity. However, without direct experimental data, its precise toxicity relative to other isomers remains speculative.
Uncoupling Activity and Cytotoxicity
The efficiency of a nitrophenol as an uncoupling agent is directly related to its ability to shuttle protons across the mitochondrial membrane. This activity can be assessed by measuring the stimulation of oxygen consumption in isolated mitochondria or whole cells in the absence of ATP synthesis. Cytotoxicity, often correlated with potent uncoupling activity, can be quantified by measuring the half-maximal inhibitory concentration (IC50) in cell viability assays.
While specific comparative data on the uncoupling potency of this compound is scarce, studies on other nitrophenols indicate that the position of the nitro groups is a key determinant of activity.[6] Generally, dinitrophenols are more potent uncouplers than mononitrophenols.
| Compound | Uncoupling Potency (Qualitative) | Cytotoxicity (IC50) |
| This compound | Expected to be an active uncoupler | Data not available |
| 2,4-Dinitrophenol (DNP) | High | ~200 µM (Calu-6 cells, 72h)[7] |
| 2,6-Dinitrophenol | High | Data varies with cell line |
| Other Dinitrophenol Isomers | Variable | Data varies with cell line |
The cytotoxicity of 2,4-DNP has been demonstrated in various cancer cell lines, where it can induce cell cycle arrest and apoptosis.[7][8] It is plausible that this compound exhibits similar cytotoxic properties, though likely with a different potency.
Herbicidal and Pesticidal Activity
Several nitrophenols, including 2,4-DNP, have been historically used as herbicides and pesticides.[9][10] Their mechanism of action in plants also involves the disruption of oxidative phosphorylation, leading to metabolic failure and death. The herbicidal efficacy is dependent on the specific chemical structure and the target plant species.
Information regarding the specific herbicidal activity of this compound is not well-documented in readily available scientific literature. However, the general herbicidal properties of dinitrophenols suggest that it may possess some level of phytotoxicity. Further research is required to quantify its efficacy and spectrum of activity against different weed species.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the key biological activities of nitrophenols.
Measurement of Mitochondrial Respiration and Uncoupling
The Seahorse XF Analyzer is a widely used platform for measuring the oxygen consumption rate (OCR) of cells in real-time, providing insights into mitochondrial function.
Caption: Figure 2: Workflow for Measuring Mitochondrial Respiration.
Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed an appropriate cell line in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the nitrophenol compound at various concentrations. Incubate for a specified period.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer.
-
Basal Respiration: Measure the baseline OCR.
-
ATP Production: Inject oligomycin, an ATP synthase inhibitor, to determine the OCR linked to ATP production.
-
Maximal Respiration: Inject a potent uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to determine the maximum respiratory capacity.
-
Non-Mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the changes in OCR to determine the uncoupling effect of the test compounds in comparison to controls.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the nitrophenol compounds for a predetermined duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion and Future Directions
The biological activity of nitrophenols is a direct consequence of their ability to uncouple mitochondrial oxidative phosphorylation. While extensive data exists for 2,4-dinitrophenol and other isomers, there is a notable lack of specific experimental data for this compound. Based on structure-activity relationships, it is reasonable to hypothesize that this compound is a biologically active uncoupling agent with a toxicity profile that requires empirical determination.
For researchers and drug development professionals, this guide highlights the importance of conducting direct comparative studies to accurately characterize the biological activity of novel nitrophenol derivatives. The provided experimental protocols offer a standardized approach for such investigations. Future research should focus on determining the key toxicological and efficacy parameters for less-studied compounds like this compound to fully understand their potential and risks.
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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 3-Methyl-2,4-dinitrophenol in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When detecting small molecules, the risk of cross-reactivity—the unintended binding of antibodies to structurally similar but distinct molecules—can compromise data integrity, leading to false positives or inaccurate quantification.[1][2] This guide provides an in-depth, technical comparison of the immunoassay performance of 3-Methyl-2,4-dinitrophenol (3M-DNP), focusing on the critical aspect of cross-reactivity. We will move beyond a simple listing of protocols to explain the underlying immunochemical principles and provide a self-validating experimental framework to empower you to generate reliable and specific data.
Section 1: The Hapten Challenge and the Logic of Competitive Immunoassays
Small molecules like this compound are classified as haptens. By themselves, they are too small to elicit an immune response.[3] To generate antibodies, they must first be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the small hapten molecule.[6]
The small size of a hapten presents a challenge for immunoassay design. The popular sandwich ELISA format, which requires the simultaneous binding of two different antibodies to the target, is not feasible as there is typically only a single epitope available for binding.[3][7] Therefore, the most logical and robust format for detecting haptens is the competitive immunoassay .
In this format, the analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This approach is highly sensitive and provides a reliable framework for quantifying small molecules.[8]
Section 2: The Principle of Cross-Reactivity: A Structural Perspective
Cross-reactivity occurs when an antibody, raised against a specific hapten, also binds to other molecules that share structural similarities.[9][10] The antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile (epitope) on the hapten. Minor alterations to the hapten's structure—such as the addition, removal, or relocation of a functional group—can affect the binding affinity.
For this compound, potential cross-reactants are other substituted dinitrophenols. The specificity of the antibody depends on how critically the methyl group and the precise positioning of the two nitro groups contribute to the epitope recognized by the immune system.
Below is a comparison of 3M-DNP and several structurally related analogs that are prime candidates for a cross-reactivity panel.
Caption: Molecular structures of the target analyte and potential cross-reactants.
Section 3: Experimental Workflow for Quantifying Cross-Reactivity
To ensure trustworthiness, the protocol for assessing cross-reactivity must be robust and self-validating. We will use a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) as our model system. The core principle is to generate a standard curve for our target analyte (3M-DNP) and parallel competition curves for each potential cross-reactant. By comparing the concentrations at which each compound displaces 50% of the signal (the IC50 value), we can calculate the percentage of cross-reactivity.
The following diagram illustrates the experimental workflow.
Caption: Workflow for a competitive indirect ELISA to determine cross-reactivity.
Detailed Experimental Protocol
This protocol is a template and should be optimized for your specific antibody and reagents.
-
Antigen Coating:
-
Dilute a 3M-DNP-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Rationale: This step immobilizes the hapten on the solid phase, which will compete for antibody binding.
-
-
Washing:
-
Discard the coating solution and wash the plate 3 times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Rationale: Washing removes unbound antigen and excess buffer components.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents the primary and secondary antibodies from non-specifically binding to the plastic surface of the well, which would cause high background.[11]
-
-
Competition Reaction:
-
Prepare serial dilutions of your 3M-DNP standard and each potential cross-reacting compound in Assay Buffer (e.g., PBST with 1% BSA). A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Prepare your primary anti-DNP antibody at a pre-determined optimal dilution in Assay Buffer.
-
In a separate "pre-incubation" plate or tube, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.
-
Wash the blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: This is the critical competitive step. Free analyte in the solution will compete with the coated analyte for binding to the limited number of primary antibody molecules. Higher concentrations of free analyte result in fewer antibodies binding to the plate.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG), diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured on the plate.[8]
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well.
-
Rationale: The enzyme on the secondary antibody converts the substrate into a colored product. The intensity of the color is proportional to the amount of primary antibody bound to the plate.
-
-
Data Acquisition:
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculating Percent Cross-Reactivity
-
Plot the absorbance values against the logarithm of the concentration for the target analyte (3M-DNP) and each potential cross-reactant.
-
For each curve, determine the IC50 value—the concentration of the analyte that inhibits 50% of the maximum signal. This can be calculated using a four-parameter logistic (4PL) curve fit.
-
Use the following formula to calculate the percent cross-reactivity (%CR) for each compound:
%CR = (IC50 of 3M-DNP / IC50 of Test Compound) x 100
Section 4: Comparative Analysis and Interpretation
The following table presents illustrative data from a hypothetical cross-reactivity experiment. This data is provided to demonstrate the application of the protocol and data analysis described above.
| Compound | Structure Description | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 15.2 | 100% |
| 2,4-Dinitrophenol | Lacks methyl group at position 3 | 19.8 | 76.8% |
| 2,6-Dinitrophenol | Nitro group at position 6 instead of 4 | 855.1 | 1.8% |
| 4-Methyl-2,6-dinitrophenol | Methyl at 4, Nitro at 6 | > 2000 | < 0.8% |
| 3,5-Dinitrophenol | Nitro groups at positions 3 and 5 | > 2000 | < 0.8% |
Interpretation of Illustrative Data:
-
High Cross-Reactivity (2,4-Dinitrophenol): The antibody shows significant binding to 2,4-DNP (76.8%). This suggests that while the methyl group at position 3 contributes to the binding affinity, its absence does not abolish it. The core dinitrophenyl structure at positions 2 and 4 is the dominant epitope.
-
Low Cross-Reactivity (2,6-Dinitrophenol and others): The dramatic drop in reactivity when the nitro group is moved from position 4 to 6 (1.8%) indicates that the spatial arrangement of the nitro groups is critical for antibody recognition. Similarly, other isomers show negligible cross-reactivity.
Section 5: Final Considerations
It is crucial to recognize that cross-reactivity is not solely a property of the antibody but is also influenced by the specific immunoassay format and conditions.[12] Factors such as incubation times, temperature, and buffer composition can modulate the apparent cross-reactivity. Therefore, it is essential to perform this validation under the exact conditions that will be used for the final assay.
By systematically quantifying the cross-reactivity of your immunoassay, you can ensure the specificity and reliability of your results, providing a solid foundation for your research and development decisions.
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Grassi, J., Créminon, C., Frobert, Y., Etienne, E., Ezan, E., Volland, H., & Pradelles, P. (1996). Two different approaches for developing immunometric assays of haptens. Clinical Chemistry, 42(9), 1532-6. Available from: [Link]
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Shankaran, D. R., Gobi, K. V., & Miura, N. (2003). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. ResearchGate. Available from: [Link]
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Wang, Z., et al. (2022). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry. ACS Publications. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Dinitrophenol Isomers
Introduction: The Critical Need for Isomer-Specific Analysis
Dinitrophenols (DNPs) are a class of synthetic organic compounds with six constitutional isomers, each defined by the substitution pattern of two nitro groups on a phenol ring. While sharing the same molecular formula (C₆H₄N₂O₅) and mass (184.11 g/mol )[1][2], their chemical, biological, and toxicological properties diverge significantly. For instance, 2,4-dinitrophenol is notoriously known as a potent metabolic uncoupler and a controversial weight-loss agent, while other isomers are primarily used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] This divergence in function and hazard necessitates precise, unambiguous analytical methods for their differentiation.
This guide provides a comparative analysis of key spectroscopic techniques for the identification and differentiation of DNP isomers. We will delve into the structural nuances that give rise to unique spectral fingerprints and present the underlying causality behind experimental choices. The objective is to equip researchers, quality control analysts, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, moving from rapid screening to definitive structural elucidation.
The Structural Foundation of Spectroscopic Differentiation
The ability to distinguish between DNP isomers using spectroscopy is rooted in their distinct molecular structures. The relative positions of the hydroxyl (-OH) and the two electron-withdrawing nitro (-NO₂) groups dictate the molecule's electronic distribution, symmetry, and potential for intramolecular interactions. These factors, in turn, govern how each isomer interacts with electromagnetic radiation.
Key structural drivers for spectral differences include:
-
Intramolecular Hydrogen Bonding: In isomers like 2,4-DNP and 2,6-DNP, the proximity of a nitro group to the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly alters the vibrational frequency of the O-H bond and influences the electronic environment of the aromatic ring.
-
Molecular Symmetry: Isomers such as 3,5-DNP possess a higher degree of symmetry (C₂ᵥ point group) compared to others. This symmetry simplifies their NMR spectra and can influence the activity of vibrational modes in IR and Raman spectroscopy.
-
Electronic Effects: The powerful inductive and mesomeric (resonance) effects of the nitro groups deshield aromatic protons and carbons, causing significant shifts in their NMR signals. The specific substitution pattern determines the unique electronic environment and, consequently, the chemical shift for each nucleus.
Below is a diagram illustrating the structures of the most commonly encountered DNP isomers.
Caption: Structures of common Dinitrophenol (DNP) isomers.
A Head-to-Head Comparison of Analytical Techniques
The choice of spectroscopic method depends on the analytical goal, whether it be qualitative identification, quantitative analysis, or structural confirmation. Here, we compare the utility of UV-Visible, Vibrational (FTIR/Raman), Nuclear Magnetic Resonance, and Mass Spectrometry for this purpose.
UV-Visible (UV-Vis) Spectroscopy: A Rapid Screening Tool
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system.
-
Underlying Principle: The conjugation of the nitro groups with the phenol ring alters the energy levels of the molecular orbitals. Each isomer possesses a unique electronic structure, resulting in characteristic wavelengths of maximum absorbance (λmax). Furthermore, the phenolic proton's acidity means the spectra are highly pH-dependent; deprotonation to the phenolate ion causes a bathochromic (red) shift in λmax.
-
Expertise & Causality: For 2,4-DNP, the absorption maximum for the neutral species is around 360 nm.[3] A decrease in pH leads to a blue shift as the hydroxyl group is protonated, while an increase in pH leads to the formation of the phenolate anion, which has a different λmax. This pH-dependent behavior can be a useful diagnostic, though it may not be unique enough to distinguish from all other isomers without prior knowledge. The λmax values are also sensitive to solvent polarity.[4]
-
Limitations: While fast and simple, UV-Vis spectra of different isomers can be broad and overlapping, making it a poor choice for definitive identification of an unknown or for analyzing mixtures without prior separation.
Table 1: Comparative UV-Vis Data for DNP Isomers
| Isomer | λmax (nm) | Solvent/Condition | Reference |
|---|---|---|---|
| 2,4-Dinitrophenol | ~360 | Neutral pH | [3] |
| 2,4-Dinitrophenol | ~261 | Acidic pH (~3.5) | [3] |
| 2,4-Dinitrophenol | 260, 280 | Ethyl Acetate | [1] |
| 2,4-Dinitrophenol | 316 | Water |[5] |
Note: Comprehensive, directly comparable UV-Vis data for all isomers in the same solvent is scarce in publicly available literature.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Fingerprints
Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule.[6] They are excellent for generating a unique "fingerprint" for each isomer.
-
Underlying Principle: The frequencies of molecular vibrations are determined by bond strengths and atomic masses. The unique substitution pattern of each DNP isomer creates a distinct set of vibrational modes. FTIR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability.
-
Expertise & Causality:
-
O-H Stretch: In non-hydrogen-bonded phenols, the O-H stretch appears as a sharp band around 3600 cm⁻¹. In 2,4-DNP and 2,6-DNP, strong intramolecular hydrogen bonding broadens this band and shifts it to a much lower frequency (e.g., ~3233 cm⁻¹ for 2,4-DNP), a clear diagnostic feature.[7]
-
NO₂ Stretches: The asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The precise frequencies are sensitive to the electronic environment and coupling with other vibrations, offering another axis for differentiation.
-
C-H Bending: The out-of-plane C-H bending region (below 900 cm⁻¹) provides a fingerprint corresponding to the substitution pattern on the aromatic ring.
-
-
Trustworthiness: The combination of these distinct regions in an FTIR or Raman spectrum provides a high-confidence match when compared against a library of reference spectra.[7]
Table 2: Key Vibrational Frequencies (cm⁻¹) for DNP Isomers
| Isomer | O-H Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenol | ~3233 (broad) | ~1534 | ~1351 | [7] |
| 3,5-Dinitrophenol | Data not specified | Data not specified | Data not specified | [8][9] |
| 2,6-Dinitrophenol | Data not specified | Data not specified | Data not specified |[10] |
Note: Specific peak assignments can vary slightly based on the sample phase (solid/liquid) and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and unambiguous technique for differentiating DNP isomers. ¹H and ¹³C NMR spectra provide definitive evidence of the molecular skeleton and substituent positions.
-
Underlying Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resonance frequency (chemical shift) of each nucleus is highly sensitive to its local electronic environment.
-
Expertise & Causality in ¹H NMR:
-
Number of Signals: The number of distinct signals corresponds to the number of non-equivalent protons. For example, the symmetry of 3,5-DNP results in fewer signals than the asymmetric 2,4-DNP.[11]
-
Chemical Shift: The electron-withdrawing nitro groups strongly deshield adjacent protons, shifting their signals downfield (to higher ppm values). Protons ortho or para to a nitro group are typically the most downfield.
-
Splitting Patterns (Coupling): Protons on adjacent carbons "split" each other's signals into multiplets. The coupling pattern (e.g., doublet, triplet, doublet of doublets) reveals the connectivity of the aromatic ring, providing a clear roadmap to the substitution pattern.[11][12]
-
-
Trustworthiness: The unique combination of chemical shifts and coupling constants for each isomer provides a definitive structural assignment. For example, the ¹H NMR spectrum of 2,4-DNP shows three distinct aromatic protons, each with a unique chemical shift and coupling pattern that confirms its structure.[13]
Table 3: Comparative ¹H NMR Data for DNP Isomers (Illustrative)
| Isomer | Aromatic Protons (Approx. δ, ppm) & Multiplicity | Key Differentiating Features | Reference |
|---|---|---|---|
| 2,4-Dinitrophenol | H3 (~8.8, d), H5 (~8.4, dd), H6 (~7.2, d) | Three distinct signals with clear ortho and meta coupling. | [11][13] |
| 2,6-Dinitrophenol | H3/H5 (~8.4, d), H4 (~7.8, t) | Two signals due to symmetry; a doublet and a triplet. | [10][11] |
| 3,5-Dinitrophenol | H2/H6 (~8.5, d), H4 (~7.8, t) | Two signals due to symmetry; a doublet and a triplet. | [11][14] |
| 2,5-Dinitrophenol | H3 (~8.5, d), H4 (~7.8, dd), H6 (~7.4, d) | Three distinct signals with a unique coupling pattern. |[11][15] |
Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The data above is for illustrative comparison.
Mass Spectrometry (MS): Confirmation by Mass and Fragmentation
While all DNP isomers have the same nominal and exact mass, MS is invaluable, especially when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[16][17]
-
Underlying Principle: MS measures the mass-to-charge ratio (m/z) of ions. All isomers will show a molecular ion peak [M]⁻ or [M-H]⁻ at m/z 184 or 183, respectively.[18] The key to differentiation lies in the fragmentation pattern, where the molecule breaks apart in a reproducible way upon ionization.
-
Expertise & Causality: The stability of the resulting fragments can be influenced by the isomer's structure. For example, the loss of NO, NO₂, or H₂O are common fragmentation pathways. While fragmentation patterns can be very similar, subtle differences in the relative intensities of fragment ions can be used for differentiation, although this is often less definitive than NMR.
-
Trustworthiness: The primary strength of MS in this context is its coupling with chromatography. The chromatography step separates the isomers based on their physical properties (e.g., polarity), and the mass spectrometer then confirms the identity of each separated peak by its mass, providing highly reliable identification in a mixture.[16][17]
Experimental Protocols & Recommended Workflow
Adherence to standardized protocols is essential for reproducible and validatable results.
Protocol 1: UV-Vis Spectrophotometry
-
Sample Preparation: Accurately weigh and dissolve the DNP isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of ~100 µg/mL. Prepare a series of dilutions to find a concentration yielding an absorbance between 0.2 and 0.8.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of 1 cm quartz cuvettes. Record a baseline spectrum with the pure solvent. Measure the absorbance of the sample from 200 to 500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: No specific preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR crystal (e.g., diamond).
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the solid DNP sample onto the crystal and apply pressure to ensure good contact. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Perform baseline correction and identify the frequencies of key vibrational bands (O-H, NO₂, C-H regions). Compare the fingerprint region (1500-600 cm⁻¹) to a reference library for positive identification.
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the DNP isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Tune and shim the spectrometer for optimal resolution. Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Reference the spectrum to TMS. Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals and confirm the isomeric structure.
Logical Workflow for Isomer Identification
For an unknown sample suspected to be a DNP isomer, a hierarchical approach is most efficient.
Caption: Recommended workflow for identifying an unknown DNP isomer.
Conclusion and Final Recommendations
The differentiation of dinitrophenol isomers is a critical analytical task that can be addressed effectively through a range of spectroscopic techniques.
-
For rapid quality control and screening: FTIR is the recommended technique. Its ability to generate a unique molecular fingerprint provides a fast and reliable method for verifying the identity of a known isomer against a reference.
-
For unambiguous structural elucidation of a pure sample: ¹H NMR is the gold standard. It provides definitive, conclusive evidence of the specific isomeric form through its detailed analysis of the molecular structure.
-
For the analysis of complex mixtures or trace-level detection: Hyphenated techniques, particularly LC-MS , are unparalleled. The liquid chromatography step provides the necessary separation, while the mass spectrometer offers sensitive detection and mass confirmation.
By understanding the principles behind each technique and the structural features that drive spectroscopic differences, researchers can confidently select and implement the optimal analytical strategy, ensuring data integrity and safety in their work with dinitrophenol isomers.
References
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Nowick, J. S. (n.d.). H NMR spectra are shown below for three of the following isomers of dinitrophenol. Match. UCI Department of Chemistry. Retrieved from [Link]
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Frassanito, R., et al. (2004). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 28(5), 353-359. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11459, 3,5-Dinitrophenol. Retrieved from [Link]
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Chegg.com. (2017). Solved a) The 1H NMR spectra of three isomers of. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dinitrophenol - Spectrum. Wiley. Retrieved from [Link]
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Wang, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and.... Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 2,4-dinitrophenol. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dinitrophenol - Spectrum. Wiley. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dinitrophenol - Spectrum. Wiley. Retrieved from [Link]
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Avery, B. (n.d.). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11872, 2,6-Dinitro-p-cresol. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 2,4-dinitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-dinitrophenol (C6H4N2O5). Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4-dinitro-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular and vibrational structure of 2,4-dinitrophenol: FT-IR, FT-Raman and quantum chemical calculations. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 2,6-Dinitrophenol (HMDB0245520). Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of different concentrations of 2,4-dinitrophenol and.... Retrieved from [Link]
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Hanson, D. R., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link]
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Hosmed. (n.d.). Measuring isomers and polymorphs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of 3-Methyl-2,4-dinitrophenol Synthesis Products
In the landscape of pharmaceutical research and chemical synthesis, absolute certainty in the identity and purity of a compound is paramount. The synthesis of 3-Methyl-2,4-dinitrophenol, a valuable intermediate, presents a classic analytical challenge: the potential for multiple isomeric byproducts. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to ensure unambiguous confirmation of the target molecule. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to build self-validating analytical systems.
The Synthetic Landscape: Why Isomers Are Inevitable
The most common route to this compound is the electrophilic nitration of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho-, para-directing. This means they activate the ring and direct incoming electrophiles (the nitronium ion, NO₂⁺) to specific positions.
-
The -OH group strongly directs to its ortho (positions 2 and 6) and para (position 4) positions.
-
The -CH₃ group moderately directs to its ortho (positions 2 and 6) and para (position 4) positions.
This confluence of directing effects makes the synthesis highly susceptible to the formation of a mixture of isomers alongside the desired this compound.
Potential Isomeric Byproducts Include:
-
3-Methyl-2,6-dinitrophenol
-
5-Methyl-2,4-dinitrophenol
-
3-Methyl-4,6-dinitrophenol
Therefore, a robust analytical strategy is not merely a quality control step but a critical part of the synthesis workflow.
A Comparative Analysis of Identification Techniques
No single technique provides a complete picture. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential for confident identification. The following is a comparison of the most effective methods.
Workflow for Product Confirmation
The overall process from synthesis to confirmation involves a logical progression of purification and analysis.
Caption: Overall workflow from synthesis to final product confirmation.
Chromatographic Methods: The First Line of Defense
Chromatography excels at separating the components of the post-synthesis mixture, allowing for both qualitative assessment and quantitative measurement of purity.
A. Thin-Layer Chromatography (TLC)
-
Expertise & Experience: TLC is an indispensable, rapid screening tool. It's used to monitor the reaction's progress and to quickly assess the success of purification steps. The principle relies on the differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase. Because the dinitrophenol isomers have slightly different polarities due to intramolecular hydrogen bonding and dipole moments, they will travel up the TLC plate at different rates, resulting in distinct spots.
-
Trustworthiness: While not quantitative, TLC provides a reliable visual confirmation of purity. A single spot after purification is a strong indicator of success. Running the crude mixture alongside the purified sample on the same plate is a self-validating method to demonstrate the removal of impurities.
B. High-Performance Liquid Chromatography (HPLC)
-
Expertise & Experience: For high-resolution separation and quantification, reverse-phase HPLC is the gold standard.[1] In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid).[2] Less polar compounds have a higher affinity for the stationary phase and thus elute later. The integrated peak area in the resulting chromatogram is directly proportional to the concentration of each isomer, allowing for precise purity determination.[1]
-
Trustworthiness: Method validation is achieved by running a known standard of this compound to determine its retention time. Spiking the sample with the standard should result in an increase in the height of the corresponding peak, confirming its identity.
Protocol: HPLC Analysis of Nitrophenol Isomers
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to 275 nm.[1]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified product.
-
Dissolve in 1 mL of the mobile phase mixture (e.g., 50:50 A:B) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the detector's linear range.
-
-
Method Execution:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a 30% B to 70% B gradient over 15 minutes. This ensures that isomers with slightly different polarities are well-resolved.
-
Analysis: Record the chromatogram. The retention time of the major peak should match that of a pure standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatography separates, spectroscopy identifies. These techniques probe the molecular structure to provide definitive proof of identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: ¹H NMR is arguably the most powerful tool for distinguishing between the isomers of this compound. Each isomer has a unique arrangement of protons on the aromatic ring, leading to a distinct pattern of chemical shifts and spin-spin coupling. For this compound, we expect to see two distinct signals for the two aromatic protons and one signal for the methyl protons. The chemical shifts are heavily influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl and methyl groups.
-
Trustworthiness: The predictable nature of NMR spectra provides a self-validating system. The observed spectrum can be compared to predicted spectra or data from reference libraries to confirm the structure. The presence of extra, unassignable peaks indicates impurities. For example, the spectrum of 2,5-dinitrophenol shows three distinct aromatic proton signals, which would be easily distinguishable from the two signals expected for a 2,4-dinitrophenol.[3]
B. Mass Spectrometry (MS)
-
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental confirmation of the molecular formula. For this compound (C₇H₆N₂O₅), the expected monoisotopic mass is 198.0277 Da. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, virtually eliminating other possible elemental compositions.
-
Trustworthiness: The technique is self-validating as the molecular ion peak must correspond to the expected mass. While fragmentation patterns (MS/MS) can sometimes help distinguish isomers, they are often very similar for dinitrophenols.[4][5] Therefore, MS is best used in conjunction with a separation technique like HPLC (LC-MS) to confirm the mass of each separated peak.[4][6]
Data Summary: Expected Analytical Results
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | ~2.5 ppm (s, 3H, -CH₃), ~7.5 ppm (d, 1H, Ar-H), ~8.5 ppm (d, 1H, Ar-H), ~10-11 ppm (s, 1H, -OH) |
| ¹³C NMR | Chemical Shifts (δ) | Multiple peaks in the aromatic region (120-160 ppm) and one in the aliphatic region (~20 ppm) |
| HRMS (ESI-) | m/z | [M-H]⁻ at 197.0204 |
| IR | Wavenumbers (cm⁻¹) | ~3200-3400 (O-H stretch), ~1540 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1600 (C=C stretch) |
Comparative Logic of Analytical Techniques
Choosing the right analytical tool depends on the specific question being asked—be it purity, identity, or quantification.
Caption: Comparison of analytical techniques for product confirmation.
Conclusion
Confirming the identity of this compound is a task that demands a rigorous, multi-technique approach. A synthesis is incomplete until the product's structure and purity are unequivocally verified. By first separating isomers with a high-resolution technique like HPLC and then confirming the structure of the desired product with the unparalleled detail of ¹H NMR and the exact mass confirmation from MS , researchers can proceed with confidence. This guide provides the framework and the causal logic to not only perform these analyses but to understand and validate their results, ensuring the highest level of scientific integrity.
References
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Taylor & Francis Online. (2017-09-25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Available from: [Link]
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UKEssays. (2017-08-17). Synthesis and Purification of Nitrophenols. Available from: [Link]
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PubMed. (2010-05-15). Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP). Available from: [Link]
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Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available from: [Link]
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Wikipedia. (2024-01-10). 2,4-Dinitrophenol. Available from: [Link]
-
ResearchGate. (2012-11-20). Synthesis of 2,4-dinitrophenol. Available from: [Link]
-
Bartleby.com. Mixture Of Ortho And Para Nitrophenol Lab Report. Available from: [Link]
-
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-
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NIH. (2022-06-23). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Available from: [Link]
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PrepChem.com. Preparation of 2,4-dinitrophenol. Available from: [Link]
-
PubMed. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Available from: [Link]
-
ResearchGate. Mass spectrum of 2,4-dinitrophenol. Available from: [Link]
-
UCI Department of Chemistry. H NMR spectra are shown below for three of the following isomers of dinitrophenol. Match. Available from: [Link]
-
PubChem. 2,4-Dinitrophenol. Available from: [Link]
-
ResearchGate. (2009-08-25). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Available from: [Link]
-
Royal Society of Chemistry. (2023). Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology. Available from: [Link]
-
PubMed. (2003). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Available from: [Link]
-
Defense Technical Information Center. (2012). Synthesis, Characterization and Formulation of 1-Methyl-3,4,5-trinitropyrazole (MTNP). Available from: [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 3-Methyl-2,4-dinitrophenol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Methyl-2,4-dinitrophenol. As a laboratory professional, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the corresponding safety measures.
Immediate Safety Directive: Understanding the Hazard
This compound, a derivative of dinitrophenol, must be treated with extreme caution. While specific data for this exact compound is limited, its structural analogues, 2,4-Dinitrophenol (DNP) and 4,6-Dinitro-o-cresol (DNOC), are well-documented as highly hazardous materials.[1][2] The primary dangers are:
-
Acute Toxicity: Dinitrophenols are highly toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Exposure can lead to severe metabolic disturbances, hyperthermia, and in severe cases, can be fatal.[5]
-
Explosion Risk: When dry, dinitrophenols are sensitive to shock, friction, or heat and can decompose explosively.[1][5][6] For this reason, they are often supplied and stored wetted with water to reduce their explosive potential.[2][3]
-
Environmental Hazard: This class of compounds is very toxic to aquatic life.[3] It is imperative that it is not released into the environment through drains or as general waste.[3][7]
Due to these significant risks, this compound waste is classified as acutely hazardous. The U.S. Environmental Protection Agency (EPA) designates the closely related 2,4-Dinitrophenol as a "P-listed" hazardous waste, with the code P048.[8][9][10] This designation carries the most stringent disposal regulations.
| Hazard Type | Description | Primary Mitigation |
| Physical | Flammable solid. Highly explosive when dry.[1][6] May decompose explosively upon heating.[5] | Keep material wetted.[2][3] Avoid heat, shock, and friction. Store away from ignition sources. |
| Health | Acutely toxic via inhalation, ingestion, and skin contact.[3] May cause damage to organs through prolonged or repeated exposure. | Handle only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).[1] |
| Environmental | Very toxic to aquatic life.[3][7] | Do not allow entry into drains or waterways.[3][11] Dispose of as regulated hazardous waste. |
Core Disposal Principle: Professional Management is Mandatory
Under no circumstances should you attempt to neutralize or dispose of this compound through standard laboratory or municipal waste streams. The only acceptable method of disposal is through a licensed hazardous waste management company. The U.S. EPA recommends incineration in a specialized facility equipped with acid scrubbers to handle the nitrogen oxide (NOx) gases produced during combustion.[12][13]
The procedures outlined below are for the safe segregation, collection, and preparation of this waste for pickup by authorized professionals.
Operational Protocol: Waste Handling from Cradle-to-Grave
This protocol covers the lifecycle of this compound waste within the laboratory, from the point of generation to its final handoff for disposal.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling the pure chemical or its waste, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is required.[1]
-
Eye Protection: Chemical splash goggles are essential.[1]
-
Protective Clothing: A lab coat, long pants, and closed-toed shoes must be worn.[1]
-
Respiratory Protection: All handling of solid material or solutions must be performed within a certified chemical fume hood to prevent inhalation.[1]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in ensuring safety.
A. Solid Waste (Pure Compound, Contaminated Materials):
-
Designate a Waste Container: Use a clearly labeled, sealable container. The container must be compatible with the chemical. For dry waste, a liner is recommended.[1]
-
P-List Requirement: For the pure, unused chemical, the waste container must not exceed one quart (approximately one liter) in volume.[10]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Toxic," "Flammable," "Reactive"
-
-
Keep Wetted: If you are disposing of the pure chemical, it may need to be kept wetted. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on this, as adding water may be considered treatment. Never allow the material to dry out.[3][14]
-
Contaminated Debris: Any disposable items that come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in the same hazardous waste container.[10]
B. "Empty" Container Disposal:
-
Under P-list regulations, an "empty" container that held this compound is not considered empty. It must be disposed of as hazardous waste.[10] Do not rinse the container. Seal it and manage it alongside your other solid waste.
C. Liquid Waste (Solutions):
-
Designate a Waste Container: Use a compatible, leak-proof container with a screw cap.
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name and the solvent used (e.g., "this compound in Methanol"). List the approximate concentration.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
Step 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately alert others and evacuate the immediate area.[6]
-
Isolate: Secure the area and prevent entry.
-
Report: Contact your institution's EHS or emergency response team immediately.
-
Cleanup (Only if trained and equipped):
Disposal Workflow Visualization
The following diagram outlines the decision-making process for handling this compound waste in the laboratory.
Caption: Workflow for this compound waste management.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. NJ.gov. [Link]
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Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Amherst.edu. [Link]
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New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: 4,6-Dinitro-o-cresol. NJ.gov. [Link]
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T3DB. (2009). Material Safety Data Sheet 4,6-Dinitro-o-cresol. T3DB.ca. [Link]
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Biegańska, J., & Maranda, A. (2005). Neutralization of 4,6-Dinitro-o-cresol Waste Pesticide by Means of Detonative Combustion. Environmental Science & Technology, 39(6), 1686–1691. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. UGA.edu. [Link]
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Environment and Climate Change Canada. (2008). Dinitro-o-cresol final screening assessment. Canada.ca. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. UMD.edu. [Link]
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Zhang, Y., et al. (2022). Reactive molecular dynamics simulations on thermal decomposition of 3-methyl-2,6-dinitrophenol. Journal of Molecular Modeling, 28(2), 45. [Link]
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U.S. Army Armament Research, Development and Engineering Center (ARDEC). (n.d.). Synthesis and Characterization of 1-Methyl-3,4,5-Trinitropyrazole (MTNP). Defense Technical Information Center. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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U.S. Environmental Protection Agency (EPA). (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dinitrophenol. EPA.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. EPA.gov. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia.org. [Link]
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Yan, QL., et al. (2018). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 8(26), 14357–14366. [Link]
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ResearchGate. (2024). Reaction of 2,4-DNP with ketone. ResearchGate.net. [Link]
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MDPI. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.com. [Link]
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Christian Medical College Vellore. (2017). Annual Report for the year 2016. CMC Vellore. [Link]
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ResearchGate. (2011). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine. ResearchGate.net. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. [Link]
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National Library of Medicine. (2005). Neutralization of 4,6-dinitro-o-cresol waste pesticide by means of detonative combustion. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-2,4-dinitrophenol
Welcome to your definitive guide for the safe handling of 3-Methyl-2,4-dinitrophenol. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the fundamental principles of chemical safety and risk mitigation. As researchers and developers, our primary directive is innovation, but our uncompromisable foundation is safety. This guide is structured to empower you with the knowledge to work confidently and safely with this potent compound.
Section 1: The "Why" - Understanding the Hazard Profile of this compound
This compound, also known as 4,6-Dinitro-o-cresol (DNOC), is an organic compound with significant and acute hazard potential.[1] Understanding its properties is the critical first step in establishing a robust safety protocol. It is not merely a yellow solid; it is a substance that demands respect and meticulous handling.
The primary dangers associated with DNOC stem from its high acute toxicity via all routes of exposure—inhalation, ingestion, and dermal absorption.[2] It functions as an uncoupler of oxidative phosphorylation, which can lead to a rapid increase in metabolic rate, severe hyperthermia, and potentially fatal consequences.[3] Furthermore, dinitrophenols in a dry state can be explosive, sensitive to heat, shock, or friction.[4][5][6]
Below is a summary of its key hazard characteristics:
| Property | Data | Source |
| Synonyms | 4,6-Dinitro-o-cresol (DNOC), 3,5-Dinitro-2-hydroxytoluene | [1] |
| Appearance | Yellow crystalline solid | [1][4] |
| CAS Number | 1817-66-9 | [7] |
| Molecular Formula | C7H6N2O5 | [7] |
| Primary Hazards | Acutely toxic (Oral, Dermal, Inhalation), Explosive when dry, Specific Target Organ Toxicity | [2][6] |
| Target Organs | Cardiovascular system, Endocrine system, Liver, Kidneys, Central Nervous System | [1][2] |
| Primary Routes of Entry | Inhalation, Skin Absorption, Ingestion | [1][4] |
This profile dictates that our defense strategy must be multi-layered, focusing on preventing any contact with the substance. Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical.
Section 2: The Core Principle: A Multi-Layered Defense
Before we even consider PPE, we must emphasize that it is the last line of defense. A comprehensive safety plan relies on a hierarchy of controls, where PPE complements robust engineering and administrative controls.
-
Engineering Controls: The most effective control. All work with DNOC, especially handling the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Administrative Controls: These are the procedures and protocols you follow. This includes rigorous training, restricting access to authorized personnel, and developing detailed Standard Operating Procedures (SOPs) for every experiment involving DNOC.
-
Personal Protective Equipment (PPE): This is your personal barrier. It is essential, non-negotiable, and must be selected and used correctly.
Section 3: Mandatory PPE for Handling this compound
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The table below outlines the minimum required PPE for various laboratory operations.
| Task | Required Eye/Face Protection | Required Hand Protection | Required Body Protection | Required Respiratory Protection |
| Low-Risk Operations (Handling sealed containers, visual inspection) | ANSI-approved safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat, long pants, closed-toe shoes | Not typically required if containers are sealed and intact |
| Standard Operations (Weighing <1g, preparing dilute solutions) | Chemical splash goggles | Double-gloving with nitrile gloves is mandatory. [4] Change outer glove immediately upon contact. | Chemical-resistant lab coat or apron over standard lab coat, long pants, closed-toe shoes | Recommended: N95, R95, or P95 respirator.[1] Mandatory if any dust is visible. |
| High-Risk Operations (Weighing >1g, heating solutions, potential for aerosol generation) | Chemical splash goggles and a face shield | Double-gloving with nitrile or Viton gloves. [5] Inspect gloves for integrity before use. | Chemical-resistant suit or apron, arm coverings, and shoe covers over standard lab attire | Mandatory: Air-purifying full-facepiece respirator with appropriate particulate filters (N100, R100, or P100).[1][8] |
Section 4: Procedural Guidance: From Selection to Disposal
Correctly using PPE is as important as selecting it. Flawed procedures can lead to exposure and negate the protection offered.
Protocol 4.1: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This should be a mental checklist before any procedure involving DNOC begins.
Caption: PPE selection workflow for DNOC handling.
Protocol 4.2: Donning and Doffing Procedure
Cross-contamination is a significant risk during the removal of PPE. Follow this sequence meticulously.
Donning (Putting On):
-
Outer Garments: Put on shoe covers and a chemical-resistant apron or suit if required.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles and face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off): This procedure should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in a designated P-coded waste container.[4]
-
Outer Garments: Remove the apron or suit, avoiding contact with the exterior surface.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][9]
Protocol 4.3: Emergency Decontamination and Disposal Plan
In Case of Skin Contact:
-
Immediately proceed to the nearest safety shower or eyewash station.
-
Remove all contaminated clothing while under the shower.
-
Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4]
-
Seek immediate medical attention.[2][6] Inform emergency personnel of the chemical involved.
In Case of Eye Contact:
-
Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Seek immediate medical attention.
Disposal Plan: All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: All used PPE (gloves, coats, wipes) must be collected in a dedicated, clearly labeled, sealed container lined with a plastic bag.[4]
-
Chemical Waste: Unused or waste solutions of DNOC must be collected in a separate, compatible, and sealed hazardous waste container.
-
Disposal: All DNOC waste is regulated under the Federal Resource Conservation and Recovery Act (RCRA).[10] It must be disposed of through your institution's Environmental Health & Safety (EHS) office.[11] Ultimate disposal often requires high-temperature incineration with an acid scrubber.[10]
By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is paramount, and consistent, correct application is the key to a safe and productive laboratory environment.
References
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STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019). Amherst College. [Link]
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Toxicological Profile for Dinitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Dinitrophenols | ToxFAQs™. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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PUBLIC HEALTH STATEMENT DINITROPHENOLS. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Centers for Disease Control and Prevention (CDC). [Link]
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Dinitrophenol Did you know?. (2013). Maryland Poison Center. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names. Centers for Disease Control and Prevention (CDC). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
